N-(quinolin-6-yl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405793. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-quinolin-6-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8(14)13-10-4-5-11-9(7-10)3-2-6-12-11/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEUIVYGSBNNKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176975 | |
| Record name | Acetamide, N-6-quinolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22433-76-7 | |
| Record name | N-6-Quinolinylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22433-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-6-quinolyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022433767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22433-76-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-6-quinolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Quinolin-6-yl)acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKD9AEB999 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(quinolin-6-yl)acetamide: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological relevance of N-(quinolin-6-yl)acetamide. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | PubChem[1] |
| Molecular Weight | 186.21 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 22433-76-7 | PubChem[1] |
| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)N=CC=C2 | PubChem[1] |
| InChI | InChI=1S/C11H10N2O/c1-8(14)13-10-4-5-11-9(7-10)3-2-6-12-11/h2-7H,1H3,(H,13,14) | PubChem[1] |
| InChIKey | GJEUIVYGSBNNKW-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Solubility | Sparingly soluble in water; more soluble in organic solvents such as ethanol, DMSO, and DMF. | Inferred from related compounds |
Chemical Structure
The chemical structure of this compound is characterized by the fusion of a benzene ring and a pyridine ring, forming the quinoline core. The acetamido group (-NHCOCH₃) is attached to the 6th position of this bicyclic system.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and standard synthetic route would involve the acetylation of 6-aminoquinoline.
Proposed Synthesis of this compound
This proposed protocol is based on general and well-established methods for the acetylation of aromatic amines.
Objective: To synthesize this compound from 6-aminoquinoline.
Materials:
-
6-aminoquinoline
-
Acetic anhydride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup (if necessary for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-aminoquinoline in a suitable solvent such as dichloromethane (DCM).
-
Addition of Base: Add a slight excess of a base, such as pyridine, to the solution. This will act as a catalyst and scavenger for the acetic acid byproduct.
-
Acetylation: Cool the mixture in an ice bath and add acetic anhydride dropwise with continuous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (6-aminoquinoline) is consumed.
-
Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic layer (DCM). Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess purity.
Potential Biological Activity and Signaling Pathways
Quinoline derivatives are a well-established class of compounds in medicinal chemistry, known for a broad range of biological activities, including anticancer and antimicrobial properties.[2] While this compound itself has not been extensively studied, research on structurally related compounds provides insights into its potential mechanisms of action.
A notable study on 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives identified them as novel inhibitors of PI3Kα (Phosphoinositide 3-kinase alpha). The PI3K/Akt signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[3] Its dysregulation is frequently implicated in cancer.[3]
The potential for quinoline-6-yl derivatives to inhibit PI3Kα suggests that this compound could be a scaffold for the development of anticancer agents targeting this pathway.
PI3K/Akt Signaling Pathway and Potential Inhibition
The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway and the potential point of inhibition by quinoline-6-yl derivatives.
Caption: PI3K/Akt signaling pathway with potential inhibition by this compound derivatives.
Summary and Future Directions
This compound is a quinoline derivative with a chemical structure that suggests potential for biological activity. While comprehensive experimental data on its physical and chemical properties are somewhat limited in the public domain, its structural similarity to known bioactive molecules, particularly inhibitors of the PI3K/Akt signaling pathway, makes it a compound of interest for further investigation in drug discovery, especially in the area of oncology. Future research should focus on the definitive synthesis and characterization of this compound, followed by in-depth biological screening to elucidate its mechanism of action and therapeutic potential.
References
N-(quinolin-6-yl)acetamide molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties of N-(quinolin-6-yl)acetamide, including its molecular formula and weight. Additionally, it outlines a general experimental protocol for its synthesis, based on established methodologies for similar quinoline derivatives.
Core Compound Data
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | PubChem[1] |
| Molecular Weight | 186.21 g/mol | PubChem[1] |
| Monoisotopic Mass | 186.07932 Da | PubChem[2] |
| CAS Number | 22433-76-7 | PubChem[1] |
| IUPAC Name | N-quinolin-6-ylacetamide | PubChem[1] |
| SMILES | CC(=O)NC1=CC2=C(C=C1)N=CC=C2 | PubChem[1] |
| InChIKey | GJEUIVYGSBNNKW-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Experimental Protocols
Herein, a generalized experimental protocol for the synthesis of this compound is proposed, based on the common chemical transformation of an amine to an amide.
Objective: To synthesize this compound from 6-aminoquinoline and an acetylating agent.
Materials:
-
6-Aminoquinoline
-
Acetic anhydride or Acetyl chloride
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran)
-
A base (e.g., triethylamine, pyridine) if using acetyl chloride
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, etc.)
-
Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-aminoquinoline in the chosen solvent.
-
Addition of Acetylating Agent: While stirring the solution, slowly add the acetylating agent (acetic anhydride or acetyl chloride). If using acetyl chloride, a base should be added to neutralize the HCl byproduct. The reaction is typically exothermic and may require cooling.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (6-aminoquinoline) is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched, often with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The aqueous layer is then extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Logical Relationships in Compound Identification
The following diagram illustrates the logical workflow from the chemical name to its detailed molecular properties.
Caption: Logical flow from compound name to molecular properties.
References
An In-Depth Technical Guide to N-(quinolin-6-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N-(quinolin-6-yl)acetamide. The information is curated for researchers and professionals involved in medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Properties
This compound is a heterocyclic organic compound featuring a quinoline ring system substituted with an acetamide group at the 6-position. Its formal IUPAC name is N-quinolin-6-ylacetamide.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-quinolin-6-ylacetamide | PubChem[1] |
| Molecular Formula | C₁₁H₁₀N₂O | PubChem[1] |
| Molecular Weight | 186.21 g/mol | PubChem[1] |
| CAS Number | 22433-76-7 | PubChem[1] |
| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)N=CC=C2 | PubChem[1] |
| InChI | InChI=1S/C11H10N2O/c1-8(14)13-10-4-5-11-9(7-10)3-2-6-12-11/h2-7H,1H3,(H,13,14) | PubChem[1] |
| InChIKey | GJEUIVYGSBNNKW-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Solid (predicted) | |
| XLogP3 | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the acetylation of 6-aminoquinoline. A plausible experimental protocol, based on standard organic chemistry procedures for the N-acetylation of aromatic amines, is detailed below.
Experimental Protocol: Acetylation of 6-Aminoquinoline
Materials:
-
6-Aminoquinoline
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-aminoquinoline (1.0 equivalent) in an appropriate volume of a dry aprotic solvent such as dichloromethane or pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acetylating Agent: Cool the solution in an ice bath. To the stirred solution, add acetic anhydride (1.1 to 1.5 equivalents) dropwise. If not using pyridine as the solvent, add a suitable base like triethylamine or pyridine (1.2 equivalents) to scavenge the acetic acid byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Isolation: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Potential Biological Activity and Signaling Pathways
While direct and extensive biological studies on this compound are not widely published, research on structurally related derivatives provides valuable insights into its potential therapeutic applications. Quinoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and antimalarial properties.[2][3][4][5]
A study on 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives identified them as novel inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα).[6] This suggests that the this compound scaffold may serve as a valuable pharmacophore for targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a hallmark of many cancers, making it a prime target for drug development.
Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway, illustrating the potential point of intervention for a PI3Kα inhibitor.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition.
Experimental Workflows for Biological Evaluation
To assess the biological activity of this compound, particularly as a potential anticancer agent and PI3K inhibitor, a series of in vitro assays can be employed.
Workflow for Anticancer Activity Screening
The following diagram outlines a general workflow for evaluating the anticancer properties of a compound like this compound.
Caption: General workflow for in vitro anticancer activity screening.
Protocol: In Vitro PI3Kα Inhibition Assay
To specifically investigate the inhibitory effect of this compound on PI3Kα, a biochemical assay can be performed.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (substrate)
-
ATP (co-factor)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
This compound (test compound)
-
Known PI3Kα inhibitor (positive control)
-
DMSO (vehicle control)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, PI3Kα enzyme, and the test compound or controls.
-
Initiation of Reaction: Add a mixture of PIP2 and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. The luminescence signal is inversely correlated with the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound represents a valuable scaffold in medicinal chemistry. While further direct biological evaluation is required, the inhibitory activity of its derivatives against PI3Kα suggests a promising avenue for the development of novel anticancer therapeutics. The experimental protocols and workflows provided in this guide offer a framework for the synthesis and biological characterization of this and related quinoline compounds.
References
- 1. This compound | C11H10N2O | CID 31176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents [mdpi.com]
- 5. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(quinolin-6-yl)acetamide CAS number 22433-76-7
An In-Depth Technical Guide to N-(quinolin-6-yl)acetamide (CAS Number: 22433-76-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chemical compound belonging to the quinoline family. Quinoline and its derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their presence in a wide range of biologically active compounds and natural products. The quinoline scaffold is a key structural component in many approved drugs and is known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a proposed synthesis method, and a discussion of its potential biological activities based on related compounds.
Chemical and Physical Properties
This compound is a solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.[1]
| Property | Value | Source |
| CAS Number | 22433-76-7 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| IUPAC Name | N-quinolin-6-ylacetamide | [1] |
| Synonyms | 6-Acetamidoquinoline, N-(6-quinolyl)acetamide | [1] |
| Appearance | Solid | |
| XLogP3 | 1.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis of this compound
Proposed Synthetic Route: Acetylation of 6-Aminoquinoline
The synthesis involves the reaction of 6-aminoquinoline with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable base or solvent.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Generalized)
This protocol is a generalized procedure for the N-acetylation of an aromatic amine and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
6-aminoquinoline
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 6-aminoquinoline (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Biological Activity and Potential Applications
Direct experimental data on the biological activity of this compound is limited in the public domain. However, the extensive research on structurally similar quinoline derivatives allows for the formulation of hypotheses regarding its potential therapeutic applications.
Potential Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[2][3][4] Derivatives of quinoline have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and DNA repair enzymes.[2]
A study on 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives, which share the quinolin-6-yl moiety, identified them as novel inhibitors of PI3Kα, a key enzyme in a signaling pathway frequently dysregulated in cancer.[5] This suggests that this compound could serve as a scaffold or starting material for the development of new anticancer drugs targeting the PI3K/Akt/mTOR pathway.
Table of Anticancer Activity of a Related Quinoline Derivative:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivative (ES-27) | HCT116 (Colon) | 0.28 | PI3Kα inhibitor | [5] |
Potential Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. They are known to exhibit activity against a broad spectrum of bacteria and fungi. The mechanism of action for many antimicrobial quinolines involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[6]
While no specific antimicrobial data for this compound was found, numerous studies on other N-substituted quinoline acetamides have demonstrated significant antimicrobial effects.[6][7][8][9]
Table of Antimicrobial Activity of Related Quinoline Derivatives:
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| N-(quinolin-8-yl)acetamide derivatives | S. aureus | 0.488 - 0.977 | [7] |
| N- and O-substituted quinolin-2-one acetamide derivatives | B. cereus, B. subtilis, S. aureus, P. aeruginosa, E. coli, S. typhimurium | Moderate activity | [6] |
| N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives | Gram-positive and Gram-negative bacteria | Broad spectrum | [8] |
Potential Mechanism of Action and Signaling Pathways
Based on the activity of related compounds, a plausible mechanism of action for this compound or its derivatives in a cancer context could involve the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[5] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[10][11][12][13]
Caption: Hypothesized inhibition of the PI3K signaling pathway.
Experimental Protocols (Representative)
The following are representative protocols for assessing the potential biological activities of this compound.
In Vitro Anticancer Activity: MTT Assay
This protocol outlines a common method for assessing the cytotoxicity of a compound against cancer cell lines.
Caption: Workflow for an MTT-based cell viability assay.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound, CAS number 22433-76-7, is a quinoline derivative with potential for further investigation in drug discovery and development. While direct experimental data on its biological activities are scarce, the well-documented anticancer and antimicrobial properties of structurally related quinoline compounds suggest that it could serve as a valuable scaffold for the design of new therapeutic agents. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive screening for its biological activities, particularly against cancer cell lines and microbial pathogens. Elucidation of its mechanism of action, potentially through its interaction with signaling pathways such as the PI3K/Akt/mTOR cascade, will be crucial in realizing its therapeutic potential.
References
- 1. This compound | C11H10N2O | CID 31176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. neuroquantology.com [neuroquantology.com]
- 3. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RePORT ⟩ RePORTER [reporter.nih.gov]
- 13. researchgate.net [researchgate.net]
The Biological Activity of N-(quinolin-6-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(quinolin-6-yl)acetamide is a quinoline derivative with potential therapeutic applications. While direct comprehensive studies on this specific molecule are limited, the broader class of quinoline-containing compounds has demonstrated significant biological activities, including anticancer and antimicrobial effects. This technical guide consolidates the available data on this compound and its structurally related analogs to provide a comprehensive overview of its potential biological activities, mechanisms of action, and relevant experimental protocols. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous synthetic drugs and natural products.[1] The quinoline scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of quinoline have been extensively investigated and have shown a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.
This compound, with the chemical formula C₁₁H₁₀N₂O, belongs to this versatile family of compounds.[2] While specific biological data for this compound is not abundant in publicly available literature, the analysis of its structural analogs provides valuable insights into its potential therapeutic applications. This guide will focus on two primary areas of activity observed in closely related quinoline derivatives: anticancer and antimicrobial effects.
Potential Anticancer Activity
The quinoline core is a common feature in many anticancer agents.[3][4] Various derivatives have been shown to exhibit potent antiproliferative activity against a range of human cancer cell lines.[5][6] The anticancer effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
A significant body of research points towards the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway as a primary mechanism for the anticancer activity of many quinoline derivatives.[7][8] This pathway is a crucial regulator of normal cellular processes and is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation.[9][10]
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, which ultimately leads to increased protein synthesis, cell growth, and survival.[2][10]
Quinoline-based inhibitors can target different nodes within this pathway, with many acting as dual PI3K/mTOR inhibitors.[11] By inhibiting these key kinases, these compounds can effectively block the downstream signaling cascade, leading to the suppression of tumor growth and induction of apoptosis.
Figure 1: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway by quinoline derivatives.
Quantitative Data on Anticancer Activity of Quinoline Derivatives
The following table summarizes the in vitro anticancer activity of various quinoline derivatives against different human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinolin-2(1H)-one | N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | Nasopharyngeal (NPC-TW01) | 0.6 | [5] |
| Quinoline-4-carboxylic acid | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | Breast (MCF-7) | >80% inhibition at 100 µM | [12] |
| Pyrrolo-quinoline | DK8G557 (ATM inhibitor) | NCI 60 cell line panel (average) | 2.69 | [13] |
| Pyrrolo-quinoline | HP9912 (mTOR inhibitor) | NCI 60 cell line panel (average) | Not Reported | [13] |
| Quinoline | 91b1 | Various cancer cell lines | Not specified | [14] |
Potential Antimicrobial Activity
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[15] The most notable examples are the quinolone antibiotics, which are widely used to treat bacterial infections. Various other quinoline derivatives have also demonstrated broad-spectrum activity against bacteria and fungi.[16][17]
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
The primary mechanism of antibacterial action for many quinoline derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[15] These enzymes are essential for bacterial DNA replication, transcription, and repair.
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is crucial for relieving torsional stress during DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.
By binding to and stabilizing the enzyme-DNA complex, quinoline derivatives prevent the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.
Figure 2: Proposed mechanism of action for antimicrobial quinoline derivatives.
Quantitative Data on Antimicrobial Activity of Quinoline Derivatives
The antimicrobial efficacy of quinoline derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| N-(quinolin-8-yl)acetamide | Compound 6f, 6i, 6k | Staphylococcus aureus | 0.488 - 0.977 | [18] |
| N-(quinolin-8-yl)acetamide | Compound 6f, 6i, 6k | Bacillus subtilis | 0.488 - 0.977 | [18] |
| N-(quinolin-8-yl)acetamide | Compound 6f, 6i, 6k | Klebsiella pneumoniae | 0.488 - 0.977 | [18] |
| Quinoline | Compound 2 | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.0 | [1] |
| Quinoline | Compound 6 | Clostridioides difficile | 1.0 | [1] |
| Quinoline-based hydroxyimidazolium hybrid | Compound 7c, 7d | Cryptococcus neoformans | 15.6 | [19] |
| Quinoline-Thiazole | Compound 4g, 4m | Staphylococcus aureus | 7.81 | [20] |
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental to the assessment of the biological properties of novel compounds. The following sections detail the methodologies for key in vitro assays relevant to the evaluation of the anticancer and antimicrobial activities of this compound and its derivatives.
In Vitro Anticancer Activity: MTT Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or derivative) stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Figure 3: Experimental workflow for the MTT cell proliferation assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21]
Materials:
-
Bacterial or fungal strains
-
Appropriate sterile culture broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (or derivative) stock solution in DMSO
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard and dilute it in the appropriate broth to the final desired concentration.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Figure 4: Experimental workflow for the broth microdilution susceptibility test.
Conclusion
This compound, as a member of the quinoline family, holds significant potential for further investigation as a therapeutic agent. Based on the extensive research on its structural analogs, this compound is likely to exhibit both anticancer and antimicrobial properties. The primary mechanism for its potential anticancer activity is through the inhibition of the PI3K/AKT/mTOR signaling pathway, while its antimicrobial effects are likely mediated by the inhibition of bacterial DNA gyrase and topoisomerase IV. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to initiate further studies to elucidate the specific biological profile of this compound and to explore its potential in drug development. Further synthesis of derivatives and comprehensive structure-activity relationship (SAR) studies are warranted to optimize its potency and selectivity for desired therapeutic targets.
References
- 1. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
Potential Therapeutic Applications of N-(quinolin-6-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(quinolin-6-yl)acetamide is a heterocyclic compound featuring a quinoline core linked to an acetamide group. While direct and extensive research on the therapeutic applications of this compound is nascent, the broader family of quinoline derivatives has a well-established history in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] This technical guide consolidates the existing, albeit limited, information on this compound and its structurally related analogs to explore its potential therapeutic uses. The primary focus of current research on similar compounds centers on oncology and infectious diseases, suggesting promising avenues for future investigation of this compound. This document aims to provide a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of this compound class to inform and guide future drug discovery and development efforts.
Chemical and Physical Properties
This compound is a small molecule with the chemical formula C11H10N2O.[3][4] Its structure, characterized by the fusion of a benzene and a pyridine ring system, provides a scaffold for diverse chemical modifications.
| Property | Value | Source |
| Molecular Formula | C11H10N2O | PubChem[3] |
| Molecular Weight | 186.21 g/mol | PubChem[3] |
| IUPAC Name | N-quinolin-6-ylacetamide | PubChem[3] |
| CAS Number | 22433-76-7 | PubChem[3] |
| Synonyms | 6-Acetamidoquinoline, N-(6-quinolyl)acetamide | PubChem[3] |
Synthesis
The synthesis of this compound and its derivatives typically involves standard amide bond formation reactions. A general synthetic route would involve the acylation of 6-aminoquinoline with an appropriate acetylating agent. While specific protocols for the synthesis of the parent compound are not detailed in the provided research, the synthesis of related derivatives offers insight into the general methodologies employed.
General Synthesis of N-(quinolin-yl)acetamide Derivatives
The synthesis of N-(quinolin-8-yl)acetamide derivatives has been described, providing a template for the synthesis of other isomers.[5] Similarly, the synthesis of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one moieties has been reported, highlighting the versatility of the quinoline scaffold in generating diverse chemical entities.[6]
A representative synthetic workflow for quinoline-based acetamide derivatives is illustrated below:
Caption: Generalized synthetic workflow for this compound.
Potential Therapeutic Uses
Based on the biological activities of structurally related compounds, this compound holds potential in several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
The quinoline scaffold is a common feature in many anticancer agents.[2] Research on derivatives of this compound has demonstrated significant antiproliferative activity against various cancer cell lines.
-
PI3Kα Inhibition: Derivatives of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide have been identified as novel and potent PI3Kα inhibitors.[7] The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. Inhibition of PI3Kα can lead to the suppression of tumor growth and proliferation.
-
Antiproliferative Effects: N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety have shown in vitro antiproliferative activity against a panel of human cancer cell lines, including nasopharyngeal, lung, liver, renal, and gastric cancers.[6] One of the lead compounds from this study, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, exhibited potent activity against the NPC-TW01 nasopharyngeal carcinoma cell line with an IC50 value of 0.6 μM.[6] Mechanistic studies revealed that this compound induced cell cycle arrest in the S phase.[6]
The predicted anticancer properties of the related N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE further support the potential of the quinoline-acetamide core in oncology.[1]
| Compound | Cell Line | Activity | IC50 (μM) | Source |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 (Nasopharyngeal) | Antiproliferative | 0.6 | Eur J Med Chem. 2013 Jan:59:227-34[6] |
| 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives (ES-25, ES-27) | - | PI3Kα Inhibition | Potent | Bioorg Med Chem. 2021 Jan 1:29:115863[7] |
Antimicrobial and Anti-mycobacterial Activity
Quinoline derivatives have a long history as antimicrobial agents.[2] Studies on N-(quinolin-8-yl)acetamide derivatives have revealed promising anti-mycobacterial activity.[5]
-
Anti-tubercular Activity: Several N-(quinolin-8-yl)acetamide derivatives have demonstrated moderate to good activity against Mycobacterium tuberculosis H37Rv strain, with MIC values as low as 12.5 μg/mL.[5] These compounds also showed low cytotoxicity against human embryonic kidney cells, indicating a favorable selectivity index.[5] The presumed mechanism of action for related naphthyridine compounds involves the inhibition of the InhA enzyme, a key component of the mycobacterial fatty acid synthesis pathway.[5]
| Compound Series | Target Organism | Activity | MIC (μg/mL) | Source |
| N-(quinolin-8-yl)acetamide derivatives | Mycobacterium tuberculosis H37Rv | Anti-tubercular | 12.5 | ResearchGate Publication[5] |
Potential Mechanisms of Action
The therapeutic effects of this compound and its analogs are likely mediated through the modulation of key cellular signaling pathways.
PI3K/AKT/mTOR Signaling Pathway in Cancer
The discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as PI3Kα inhibitors suggests that this pathway is a primary target for the anticancer activity of this compound class.[7]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Cell Cycle Regulation
The induction of S-phase cell cycle arrest by N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide suggests that this class of compounds may interfere with DNA replication and cell division processes in cancer cells.[6]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of research findings. The following are summaries of key experimental protocols from studies on related compounds.
In Vitro Antiproliferative Assay
This protocol is based on the methodology used to evaluate the anticancer activity of N-(naphthalen-2-yl)acetamide derivatives.[6]
-
Cell Culture: Human cancer cell lines (e.g., NPC-TW01, H661, Hep3B, A498, MKN45) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
-
Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
Caption: Workflow for in vitro antiproliferative assay.
Anti-mycobacterial Susceptibility Testing
This protocol is based on the methodology for evaluating the anti-tubercular activity of N-(quinolin-8-yl)acetamide derivatives.[5]
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv is used as the test organism.
-
Culture Medium: The bacteria are cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth) supplemented with necessary growth factors.
-
Compound Preparation: The test compounds are dissolved in an appropriate solvent (e.g., DMSO) to prepare stock solutions.
-
Microplate Alamar Blue Assay (MABA): The assay is performed in 96-well plates. The bacterial suspension is added to wells containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated at 37°C for a specified period (e.g., 7 days).
-
MIC Determination: After incubation, a resazurin-based indicator (Alamar Blue) is added to each well. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct evidence for its efficacy is currently limited, the significant anticancer and anti-mycobacterial activities of its close structural analogs strongly suggest its potential in these areas. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The development of potent and selective this compound-based drugs could offer new therapeutic options for challenging diseases such as cancer and tuberculosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C11H10N2O | CID 31176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C11H10N2O) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Multifaceted Mechanisms of N-(quinolin-6-yl)acetamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N-(quinolin-6-yl)acetamide scaffold serves as a versatile backbone in medicinal chemistry, giving rise to a multitude of derivatives with diverse mechanisms of action. While the core molecule itself does not possess a singular, defined biological target, its substituted analogues have been shown to exhibit potent and specific activities against a range of biological targets, from protein kinases to metalloproteinases. This technical guide provides an in-depth exploration of the known mechanisms of action for various this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.
Anti-Proliferative Activity and Cell Cycle Arrest
Certain derivatives of this compound have demonstrated significant anti-proliferative effects against various cancer cell lines. A notable example is N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, which has shown potent activity against nasopharyngeal carcinoma cells.[1]
Mechanism of Action: This class of compounds appears to exert its anti-proliferative effects by inducing cell cycle arrest. Studies have revealed an accumulation of cells in the S phase of the cell cycle in a time- and concentration-dependent manner, suggesting an interference with DNA replication or checkpoint controls.[1]
Quantitative Data: Anti-Proliferative Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 | Nasopharyngeal Carcinoma | 0.6 | [1] |
| " | H661 | Lung Carcinoma | >50 | [1] |
| " | Hep3B | Hepatoma | >50 | [1] |
| " | A498 | Renal Carcinoma | >50 | [1] |
| " | MKN45 | Gastric Cancer | >50 | [1] |
Signaling Pathway: Cell Cycle Regulation
Caption: S-Phase arrest by this compound derivative.
Phosphoinositide 3-Kinase (PI3K) Inhibition
A distinct class of this compound derivatives, specifically those incorporating a 1,3,4-oxadiazole moiety, has been identified as potent inhibitors of PI3Kα.[2] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.
Mechanism of Action: These derivatives act as competitive inhibitors at the ATP-binding pocket of the p110α catalytic subunit of PI3K. By blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), they effectively shut down the downstream signaling cascade involving PDK1 and Akt, ultimately leading to decreased cell proliferation and survival.
Signaling Pathway: PI3K/Akt Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway.
ADAMTS-5 Inhibition
Derivatives of N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide have been developed as inhibitors of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), also known as aggrecanase-2.[3] ADAMTS-5 is a key enzyme in the degradation of aggrecan, a major component of cartilage, and is a therapeutic target for osteoarthritis.
Mechanism of Action: These compounds are designed to chelate the active site zinc ion within the catalytic domain of ADAMTS-5, thereby preventing the cleavage of its aggrecan substrate. The quinoline and acetamide moieties contribute to the binding affinity and selectivity of these inhibitors.
Quantitative Data: ADAMTS-5 Inhibition
| Compound | ADAMTS-5 IC50 (µM) | Selectivity vs. ADAMTS-4 | Selectivity vs. MMP-13 | Reference |
| 10 | <1 | Good | Good | [3] |
| 14 | <1 | Good | Good | [3] |
| 25 | <1 | Good | Good | [3] |
| 53 | <1 | Good | Good | [3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
This compound derivative of interest
-
Human cancer cell line (e.g., NPC-TW01)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework for evaluating the inhibitory activity of this compound derivatives against a specific kinase, such as PI3Kα.
Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
This compound derivative of interest
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound or vehicle control.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and initial characterization of a novel this compound derivative as a kinase inhibitor.
Caption: Workflow for kinase inhibitor discovery.
This guide highlights the significant potential of the this compound scaffold in developing targeted therapeutics. The diverse biological activities of its derivatives underscore the importance of subtle chemical modifications in determining the mechanism of action. Further research into this versatile chemical class is warranted to explore its full therapeutic potential.
References
- 1. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors of ADAMTS-5 (Aggrecanase-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(quinolin-6-yl)acetamide: A Foundational Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(quinolin-6-yl)acetamide, a simple yet elegant molecule, represents a cornerstone in the vast and ever-evolving landscape of medicinal chemistry. While not a therapeutic agent in its own right, its rigid, heterocyclic quinoline core, appended with a reactive acetamide group, has served as a pivotal scaffold for the development of a multitude of biologically active compounds. This technical guide delves into the discovery, synthesis, and historical context of this compound, providing a comprehensive overview of its role as a foundational element in drug discovery. We will explore the synthetic pathways leading to this key intermediate, detail its physicochemical properties, and, most importantly, illuminate its significance by examining the diverse pharmacological activities of its derivatives, which span from anticancer to antimicrobial agents. This guide aims to provide researchers and drug development professionals with a thorough understanding of the this compound core, empowering its strategic utilization in the design of next-generation therapeutics.
The Quinoline Core: A Legacy of Therapeutic Innovation
The story of this compound is intrinsically linked to the rich history of its parent heterocycle, quinoline. First isolated from coal tar in 1834, the quinoline scaffold, a fusion of a benzene and a pyridine ring, quickly captured the attention of chemists and pharmacologists. Its presence in the potent antimalarial alkaloid, quinine, isolated from cinchona bark, solidified its status as a "privileged scaffold" in medicinal chemistry. This early success spurred extensive research into synthetic quinoline derivatives, leading to the development of crucial antimalarial drugs like chloroquine and primaquine.[1] Over the decades, the versatility of the quinoline ring has been demonstrated through its incorporation into drugs with a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3]
The position of substituents on the quinoline ring dramatically influences the biological activity of the resulting molecule. This compound, with its acetamido group at the 6-position, represents a key synthetic intermediate, providing a versatile handle for further chemical modifications and the exploration of structure-activity relationships (SAR).
Synthesis and Physicochemical Properties of this compound
The synthesis of this compound is a straightforward and well-established process, typically involving a two-step sequence starting from 6-nitroquinoline.
Synthesis of the Precursor: 6-Aminoquinoline
The primary precursor for this compound is 6-aminoquinoline. The most common and historically significant method for the synthesis of the quinoline core is the Skraup synthesis . This reaction involves the treatment of an aniline, in this case, p-nitroaniline, with glycerol, sulfuric acid, and an oxidizing agent (such as the nitro compound itself or arsenic pentoxide). The reaction is famously exothermic and proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring system.
Following the formation of 6-nitroquinoline, a standard reduction of the nitro group is performed to yield 6-aminoquinoline. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Experimental Protocol: Synthesis of 6-Aminoquinoline via Skraup Reaction and Subsequent Reduction
Part A: Synthesis of 6-Nitroquinoline (Skraup Reaction)
-
Reaction Setup: In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add p-nitroaniline.
-
Addition of Reagents: To the stirred p-nitroaniline, add glycerol, followed by the slow, dropwise addition of concentrated sulfuric acid. The addition should be controlled to manage the exothermic reaction. An oxidizing agent, such as arsenic pentoxide or the p-nitroaniline itself, is also present.
-
Heating: The reaction mixture is heated cautiously. The reaction is vigorous and requires careful temperature control.
-
Work-up: After the reaction is complete, the mixture is cooled and poured onto ice. The solution is then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 6-nitroquinoline.
-
Purification: The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.
Part B: Reduction of 6-Nitroquinoline to 6-Aminoquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-nitroquinoline in a suitable solvent, such as ethanol or acetic acid.
-
Addition of Reducing Agent: Add a reducing agent, for example, tin(II) chloride dihydrate dissolved in concentrated hydrochloric acid, to the solution of 6-nitroquinoline.
-
Heating: The reaction mixture is heated under reflux until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is cooled and made basic with a concentrated sodium hydroxide solution to precipitate the tin salts. The product is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield 6-aminoquinoline, which can be further purified by recrystallization or column chromatography.
N-Acetylation of 6-Aminoquinoline
The final step in the synthesis of this compound is the N-acetylation of 6-aminoquinoline. This is a standard transformation in organic chemistry and can be achieved using various acetylating agents. The most common and efficient method involves the use of acetic anhydride, often in the presence of a base like pyridine or in an acidic medium.
Experimental Protocol: N-Acetylation of 6-Aminoquinoline
-
Reaction Setup: Dissolve 6-aminoquinoline in a suitable solvent. For instance, pyridine can act as both the solvent and the base. Alternatively, a less reactive solvent like dichloromethane or chloroform can be used with the addition of a base such as triethylamine.
-
Addition of Acetylating Agent: Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding water or a dilute aqueous acid solution. Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acetic acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.
Physicochemical Properties
This compound is a stable, solid organic compound with the following key properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | --INVALID-LINK-- |
| Molecular Weight | 186.21 g/mol | --INVALID-LINK-- |
| Appearance | Solid | Inferred from general properties of similar compounds |
| CAS Number | 22433-76-7 | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
The Role of this compound as a Scaffold in Drug Discovery
While this compound itself has not been developed as a drug, its true value lies in its utility as a versatile building block for more complex and potent therapeutic agents. The quinoline core provides a rigid framework that can be strategically positioned within a target's binding site, while the acetamide group offers a point for further chemical elaboration.
Anticancer Applications
The quinoline scaffold is a prominent feature in a number of anticancer agents. Derivatives of this compound have been explored as inhibitors of various cancer-related targets.
-
PI3Kα Inhibitors: A notable example is the discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as potent and selective inhibitors of phosphoinositide 3-kinase alpha (PI3Kα).[4] The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. In these derivatives, the this compound core serves as a key structural element for binding to the enzyme's active site.
-
c-Met Kinase Inhibitors: The this compound moiety is also found within the structure of potent c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is implicated in the development and progression of numerous cancers. Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)imidazo[1,2-b][1][5][6]triazin-2-yl]benzamide have been patented as c-Met kinase inhibitors, highlighting the importance of the quinolin-6-yl fragment in achieving high-affinity binding to the kinase domain.
Antimicrobial and Other Activities
The quinoline nucleus is historically renowned for its antimicrobial properties. While specific studies on the antimicrobial activity of this compound are limited, the broader class of quinoline derivatives continues to be a rich source of new antibacterial and antifungal agents. The introduction of various substituents onto the this compound scaffold could potentially lead to the discovery of novel antimicrobial compounds.
Future Perspectives and Conclusion
This compound stands as a testament to the enduring power of fundamental chemical scaffolds in the pursuit of novel therapeutics. Its straightforward synthesis and the versatility of its structure have cemented its place as a valuable intermediate in medicinal chemistry. While the direct biological activity of this core molecule remains to be fully elucidated, its integral role in the architecture of potent enzyme inhibitors underscores its significance.
For researchers and drug development professionals, this compound represents a strategic starting point for the design of new bioactive molecules. The continued exploration of novel derivatives, leveraging modern computational and synthetic techniques, holds the promise of unlocking new therapeutic agents for a range of diseases, from cancer to infectious diseases. This in-depth guide provides the foundational knowledge necessary to appreciate and strategically utilize the this compound core in the ongoing quest for innovative medicines.
References
N-(quinolin-6-yl)acetamide: A Core Scaffold in Medicinal Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinoline ring system is a foundational motif in medicinal chemistry, renowned for its versatile pharmacological activities. Within this broad class of compounds, N-(quinolin-6-yl)acetamide emerges as a pivotal scaffold, serving as a crucial building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its significant role in the design and discovery of targeted therapies. We will delve into its mechanism of action as a precursor for potent enzyme inhibitors, detail robust experimental protocols for its synthesis and biological evaluation, and explore the broader implications for drug development. This document is intended to be a valuable resource for researchers and scientists in the field, offering both foundational knowledge and practical insights to drive further innovation.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives have long been a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The bicyclic structure, composed of a benzene ring fused to a pyridine ring, provides a versatile template for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound, with its acetamido group at the 6-position, represents a key intermediate and a pharmacophore in its own right, offering a handle for further structural elaboration and interaction with biological targets.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. This compound is a small molecule with the chemical formula C₁₁H₁₀N₂O. Its key computed properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | PubChem[2][3] |
| Molecular Weight | 186.21 g/mol | PubChem[2][3] |
| IUPAC Name | N-quinolin-6-ylacetamide | PubChem[2] |
| CAS Number | 22433-76-7 | PubChem[2] |
| XLogP3 | 1.6 | PubChem[2][3] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
These properties suggest that this compound possesses favorable drug-like characteristics, including a relatively low molecular weight and a balanced lipophilicity (XLogP3 of 1.6), which are important for oral bioavailability.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the acylation of 6-aminoquinoline. This reaction is a standard and efficient method for forming the amide bond. Below is a detailed, self-validating protocol for this synthesis.
Reaction Scheme
Caption: Synthesis of this compound via acylation.
Experimental Protocol
Materials:
-
6-aminoquinoline
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-aminoquinoline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: To this solution, add anhydrous pyridine (1.2 eq). The pyridine acts as a base to neutralize the acetic acid byproduct.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Role in Medicinal Chemistry: A Scaffold for PI3Kα Inhibitors
While this compound itself may exhibit modest biological activity, its true value in medicinal chemistry lies in its role as a key structural motif for the development of highly potent and selective enzyme inhibitors. A significant breakthrough in this area was the discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel and potent inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα)[4].
The PI3K/AKT Signaling Pathway: A Key Target in Oncology
The PI3K/AKT signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism[1][5][6][7]. Dysregulation of this pathway, often through mutations in the PIK3CA gene (which encodes the p110α catalytic subunit of PI3K), is a common event in many human cancers[8]. This makes PI3Kα an attractive target for the development of anticancer therapeutics.
Caption: The PI3K/AKT signaling pathway and the inhibitory role of this compound derivatives.
Mechanism of Action of this compound Derivatives
Docking-based virtual screening has been instrumental in identifying 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as potent PI3Kα inhibitors[4]. These compounds are believed to bind to the ATP-binding pocket of the PI3Kα catalytic subunit, thereby preventing the phosphorylation of its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to phosphatidylinositol 3,4,5-trisphosphate (PIP3)[1][7]. This blockade of PIP3 production leads to the downstream inhibition of AKT activation and, consequently, the suppression of cell growth and proliferation in cancer cells with a mutated PIK3CA gene.
Experimental Workflow: In Vitro PI3Kα Inhibition Assay
To evaluate the inhibitory potential of this compound and its derivatives against PI3Kα, a robust and reliable in vitro kinase assay is essential. The following is a representative protocol for a biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Caption: A generalized workflow for an in vitro PI3Kα kinase inhibition assay.
Detailed Protocol for a Luminescence-Based PI3Kα Kinase Assay
This protocol is based on the principle of measuring the amount of ADP produced in the kinase reaction, which is directly proportional to the enzyme activity.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K lipid substrate (e.g., PIP2)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound derivative) serially diluted in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based ADP detection system)
-
384-well white microplates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of the test compound in DMSO, and then further dilute in the kinase assay buffer.
-
Reaction Setup: To the wells of a 384-well plate, add the test compound at various concentrations or DMSO as a vehicle control.
-
Enzyme Addition: Add the PI3Kα enzyme solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP. The final ATP concentration should be at or near its Kₘ for the enzyme.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the kit protocol. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output via a luciferase reaction.
-
Data Acquisition: Read the luminescence signal on a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Pharmacokinetics and Drug Development Considerations
While the this compound scaffold provides a promising starting point for the development of PI3Kα inhibitors, several factors related to pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) must be considered for a compound to be a successful drug candidate.
-
Absorption: The physicochemical properties of this compound suggest good potential for oral absorption. However, derivatives will need to be evaluated for their permeability and solubility.
-
Distribution: The distribution of a drug to its target tissue (e.g., a tumor) is critical for its efficacy. The relatively small size of this scaffold is advantageous for tissue penetration.
-
Metabolism: Quinoline-based compounds can be metabolized by cytochrome P450 enzymes. Metabolic stability studies using liver microsomes are essential to identify potential metabolic liabilities and to optimize the structure to enhance its half-life.
-
Excretion: The route and rate of excretion will influence the dosing regimen.
-
Toxicity: Early assessment of potential toxicities, including off-target effects and cardiotoxicity, is crucial.
In silico ADME prediction tools can provide initial insights, but experimental validation is necessary.
Conclusion and Future Directions
This compound stands as a testament to the enduring importance of the quinoline scaffold in medicinal chemistry. Its role as a precursor to potent and selective PI3Kα inhibitors highlights its significance in the ongoing quest for novel cancer therapeutics. The synthetic accessibility of this core structure, combined with its favorable physicochemical properties, makes it an attractive starting point for further optimization and lead discovery.
Future research in this area will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to further improve potency and selectivity for PI3Kα over other isoforms and kinases.
-
Pharmacokinetic Optimization: Modifying the scaffold to enhance metabolic stability, oral bioavailability, and overall drug-like properties.
-
Exploration of Other Targets: Investigating the potential of this compound-based compounds to inhibit other therapeutically relevant enzymes.
The in-depth understanding of the synthesis, biological activity, and experimental evaluation of this compound and its derivatives presented in this guide provides a solid foundation for researchers to build upon, ultimately contributing to the development of the next generation of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C11H10N2O | CID 31176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C11H10N2O) [pubchemlite.lcsb.uni.lu]
- 4. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
Technical Guide on Preliminary In-vitro Studies of N-(quinolin-6-yl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(quinolin-6-yl)acetamide is a chemical compound belonging to the quinoline family.[1] Quinoline and its derivatives are a significant class of heterocyclic compounds that have drawn considerable interest in medicinal chemistry due to their presence in various biologically active natural products and synthetic pharmaceuticals. The quinoline scaffold is a key component in a wide array of therapeutic agents with diverse activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. This document aims to provide a comprehensive overview of the preliminary in-vitro studies concerning this compound.
Current State of In-vitro Research
As of the latest available data, there is a notable lack of specific preliminary in-vitro studies published in peer-reviewed literature for the compound this compound (CAS Number: 22433-76-7). While chemical and physical properties are documented in databases such as PubChem, detailed experimental data on its biological effects from in-vitro assays are not publicly available.[1]
However, the broader class of quinoline-acetamide derivatives has been the subject of extensive research, revealing a range of biological activities. Studies on structurally related compounds provide valuable insights into the potential therapeutic applications and mechanisms of action that derivatives of this scaffold may possess.
In-vitro Studies of Structurally Related Quinoline-Acetamide Derivatives
To provide a relevant framework for researchers interested in this compound, this section summarizes the in-vitro findings for closely related derivatives. These studies highlight the potential of the quinoline-acetamide core in drug discovery.
Antiproliferative Activity of Quinolin-2(1H)-one Bearing N-acetamide Derivatives
A study focusing on N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety demonstrated significant antiproliferative activities against a panel of human cancer cell lines.
Data Presentation:
| Compound | Target Cell Line | IC50 (µM) |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 (Nasopharyngeal Carcinoma) | 0.6[2] |
Experimental Protocols:
-
Cell Viability Assay (MTT Assay):
-
Human cancer cell lines, including nasopharyngeal (NPC-TW01), lung carcinoma (H661), hepatoma (Hep3B), renal carcinoma (A498), and gastric cancer (MKN45), were seeded in 96-well plates.
-
Cells were treated with various concentrations of the synthesized compounds.
-
After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
-
Viable cells with active metabolism convert the MTT into a purple formazan product.
-
The formazan crystals were dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance was measured using a microplate reader to determine cell viability.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated.[2]
-
-
Cell Cycle Analysis:
-
NPC-TW01 cells were treated with the test compound at various concentrations for different time points.
-
Cells were harvested, washed, and fixed.
-
The fixed cells were stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).
-
The DNA content of the cells was analyzed by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was determined. The study revealed that N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide caused an accumulation of cells in the S phase in a time- and concentration-dependent manner.[2]
-
Logical Workflow for Antiproliferative Screening:
Caption: Workflow for screening and mechanistic study of quinoline-acetamide derivatives.
PI3Kα Inhibition by 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide Derivatives
A separate study identified novel PI3Kα inhibitors based on a 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide scaffold through a docking-based virtual screening approach.
Experimental Protocols:
-
Docking-Based Virtual Screening:
-
A crystal structure of the target protein, PI3Kα, was used as the receptor model.
-
A library of chemical compounds was computationally docked into the active site of the receptor.
-
Compounds with the best docking scores and favorable interactions were selected for further evaluation.[3]
-
-
In-vitro Kinase Assay (Generic Protocol):
-
The purified PI3Kα enzyme is incubated with the test compound at various concentrations.
-
A substrate (e.g., PIP2) and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a set period.
-
The amount of product (e.g., PIP3) or the consumption of ATP is measured, often using luminescence- or fluorescence-based methods.
-
The inhibitory activity of the compound is determined by comparing the enzyme activity in the presence of the compound to a control.
-
Signaling Pathway:
The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Inhibition of PI3Kα can block downstream signaling and induce apoptosis in cancer cells.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of quinoline-acetamide derivatives.
Future Directions
The absence of direct in-vitro data for this compound presents an opportunity for future research. Based on the activities observed in structurally similar compounds, preliminary in-vitro screening of this compound could be directed towards:
-
Anticancer Screening: Evaluating its cytotoxicity against a panel of human cancer cell lines.
-
Kinase Inhibition Assays: Screening against a panel of kinases, particularly those in the PI3K family, given the findings on related structures.
-
Antimicrobial Assays: Testing its activity against various bacterial and fungal strains.
Detailed experimental protocols, such as those described above for related compounds, can serve as a starting point for the in-vitro evaluation of this compound.
Conclusion
While there is a current gap in the scientific literature regarding the specific in-vitro studies of this compound, the broader family of quinoline-acetamide derivatives has demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases. The data and protocols from these related studies offer a valuable roadmap for initiating the investigation of this compound's biological activities. Further research is warranted to elucidate the specific pharmacological profile of this compound.
References
- 1. This compound | C11H10N2O | CID 31176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(quinolin-6-yl)acetamide: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, leading to the development of numerous approved drugs.[1][2] Among the vast library of quinoline-based compounds, N-(quinolin-6-yl)acetamide has emerged as a particularly promising scaffold for the development of novel therapeutics, especially in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of this compound and its derivatives, with a focus on their role as kinase inhibitors.
The this compound Core: A Privileged Scaffold
The this compound core structure presents several key features that make it an attractive starting point for drug design. The quinoline moiety provides a rigid, planar scaffold that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The acetamide group at the 6-position offers a versatile handle for chemical modification, allowing for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.
Anticancer Activity and Mechanism of Action
A significant body of research has focused on the development of this compound derivatives as potent anticancer agents.[1][2] A primary mechanism of action for many of these compounds is the inhibition of the phosphoinositide 3-kinase (PI3K) signaling pathway.[3]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.[4][5]
This compound-based inhibitors typically function as ATP-competitive inhibitors of PI3K, binding to the kinase domain and preventing the phosphorylation of its downstream targets.[3] This leads to the suppression of the entire PI3K/Akt/mTOR signaling cascade, ultimately resulting in the inhibition of cancer cell growth and survival.
Quantitative Data on Biological Activity
The following tables summarize the in vitro activity of representative this compound derivatives against various cancer cell lines and kinases.
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 18 | NPC-TW01 (Nasopharyngeal) | 0.6 | [6] |
| ES-25 | MCF-7 (Breast) | 0.23 | [3] |
| ES-27 | HCT116 (Colon) | 0.18 | [3] |
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| ES-25 | PI3Kα | 3.2 | [3] |
| ES-27 | PI3Kα | 2.1 | [3] |
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to this compound derivatives involves the acylation of 6-aminoquinoline. The following is a general experimental workflow.
Detailed Methodology:
-
Dissolution: Dissolve 6-aminoquinoline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Acetylating Agent: Slowly add the acetylating agent (e.g., acetic anhydride or acetyl chloride) to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified period (typically 2-12 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound derivative.
In Vitro PI3Kα Inhibition Assay
The inhibitory activity of this compound derivatives against PI3Kα can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is a luminescence-based assay that measures the amount of ADP produced from the kinase reaction.
Detailed Methodology:
-
Reagent Preparation: Prepare the kinase reaction buffer, PI3Kα enzyme solution, substrate (e.g., PIP2), and ATP solution according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Kinase Reaction: In a 384-well plate, add the kinase reaction buffer, the test compound, and the PI3Kα enzyme. Initiate the kinase reaction by adding the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add a detection reagent (e.g., ADP-Glo™) that converts the ADP produced to a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Pharmacokinetics and ADME Profile
While extensive in vivo pharmacokinetic data for a wide range of this compound derivatives is not yet publicly available, preliminary studies on related quinoline-based PI3K inhibitors have shown promising ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7] In silico predictions and early in vitro ADME assays are crucial steps in the lead optimization process for this scaffold. These studies typically assess parameters such as aqueous solubility, membrane permeability, metabolic stability in liver microsomes, and plasma protein binding.
Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of novel drug candidates. Future research in this area will likely focus on:
-
Improving Selectivity: Designing derivatives with enhanced selectivity for specific PI3K isoforms to minimize off-target effects and improve the therapeutic index.
-
Exploring Other Targets: Investigating the potential of this scaffold to inhibit other kinases or biological targets implicated in disease.
-
Enhancing Pharmacokinetic Properties: Optimizing the ADME profile of lead compounds to ensure good oral bioavailability and in vivo efficacy.
-
Combination Therapies: Evaluating the synergistic effects of this compound-based inhibitors with other anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 3. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of N-(quinolin-6-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-(quinolin-6-yl)acetamide, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document summarizes its known properties, details relevant experimental protocols, and explores potential biological signaling pathways based on the activities of structurally related compounds.
Core Physicochemical Properties
This compound, also known as 6-acetamidoquinoline, is a solid, aromatic compound. While extensive experimental data for this specific molecule is not widely published, a combination of computed data and information from commercial suppliers provides a foundational understanding of its physicochemical profile.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | PubChem[1] |
| Molecular Weight | 186.21 g/mol | PubChem[1] |
| Melting Point | 185-187 °C | Commercial Supplier Data |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP (predicted) | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| IUPAC Name | N-quinolin-6-ylacetamide | PubChem[1] |
| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)N=CC=C2 | PubChem[1] |
| InChI Key | GJEUIVYGSBNNKW-UHFFFAOYSA-N | PubChem[1] |
Experimental Protocols
Synthesis of this compound from 6-Aminoquinoline
This procedure outlines the N-acetylation of 6-aminoquinoline using acetic anhydride.
Materials:
-
6-aminoquinoline
-
Acetic anhydride
-
Pyridine (as a catalyst and solvent)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Dissolve 6-aminoquinoline in a suitable solvent such as dichloromethane or pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the stirred solution. If pyridine is not the solvent, a catalytic amount of pyridine can be added.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and any acetic acid formed.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Characterization Methods
The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. Expected signals in the ¹H NMR spectrum would include peaks corresponding to the acetyl methyl protons, as well as aromatic protons of the quinoline ring system.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Characteristic peaks would be expected for the N-H stretch of the amide, the C=O stretch of the amide, and C=C and C=N stretches of the quinoline ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 186.21 g/mol .
Below is a logical workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to the DNA Binding Properties of Quinoline-Acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DNA binding properties of quinoline-acetamide derivatives. Due to the limited availability of public data on N-(quinolin-6-yl)acetamide, this document focuses on the broader class of quinoline derivatives, drawing upon established research to detail their interaction with DNA. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting DNA.
Introduction to Quinoline Derivatives and DNA Interaction
Quinoline and its derivatives are a significant class of heterocyclic compounds that are integral to the development of numerous therapeutic agents.[1] Their planar aromatic structure allows them to interact with DNA through various binding modes, including intercalation, groove binding, and covalent interactions, leading to the disruption of DNA replication and transcription. This has made them attractive scaffolds for the development of anticancer and antimicrobial drugs.[2][3] The acetamide moiety can further influence the binding affinity and specificity through hydrogen bonding and by altering the electronic properties of the quinoline ring.
The primary non-covalent interactions between quinoline derivatives and DNA are:
-
Intercalation: The insertion of the planar quinoline ring system between the base pairs of the DNA double helix. This leads to a distortion of the DNA structure, often resulting in an increase in the length of the DNA molecule.
-
Groove Binding: The fitting of the molecule into the minor or major grooves of the DNA helix. This interaction is typically driven by hydrogen bonds, van der Waals forces, and electrostatic interactions with the edges of the base pairs.
Quantitative Analysis of DNA Binding
| Compound Class | DNA Target | Binding Constant (K) | Technique | Reference |
| Pyridine bis-quinazoline derivatives | G-Quadruplex DNA | Kd = 61 to 235 nM | Fluorescence Intercalator Displacement (FID) | --INVALID-LINK--[4] |
| Quinoline Schiff Bases | Calf Thymus DNA | Kb = 2.3 x 103 M-1 | Electronic Spectra | --INVALID-LINK--[5] |
| Quinoline Schiff Bases | Calf Thymus DNA | Kb = 2.5 x 104 M-1 | Electronic Spectra | --INVALID-LINK--[5] |
Experimental Protocols for Studying DNA Binding
A variety of biophysical techniques are employed to characterize the interaction between small molecules and DNA. The following sections detail the generalized methodologies for key experiments.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a fundamental technique used to detect the formation of a complex between a quinoline derivative and DNA.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO) and a stock solution of calf thymus DNA (ct-DNA) in a buffer solution (e.g., Tris-HCl, pH 7.4).
-
Titration: In a quartz cuvette, place a fixed concentration of the quinoline derivative.
-
Spectral Acquisition: Record the absorption spectrum of the compound.
-
DNA Addition: Incrementally add small aliquots of the ct-DNA solution to the cuvette.
-
Equilibration and Measurement: After each addition, allow the solution to equilibrate and then record the absorption spectrum.
-
Data Analysis: Analyze the changes in the absorption spectrum (hypochromism or hyperchromism and bathochromic or hypsochromic shifts) to infer the binding mode. The binding constant can be calculated using the Benesi-Hildebrand equation or by non-linear fitting of the absorbance changes.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive method to study DNA binding, particularly for fluorescent quinoline derivatives.
Methodology:
-
Preparation of Solutions: Prepare solutions of the quinoline derivative and ct-DNA as described for UV-Visible spectroscopy.
-
Fluorescence Titration: In a fluorescence cuvette, place a fixed concentration of the quinoline derivative.
-
Spectral Acquisition: Record the fluorescence emission spectrum upon excitation at a suitable wavelength.
-
DNA Addition: Titrate the compound solution with increasing concentrations of ct-DNA.
-
Equilibration and Measurement: After each addition, allow for equilibration and record the fluorescence spectrum.
-
Data Analysis: Analyze the changes in fluorescence intensity (quenching or enhancement) to determine the binding parameters. The binding constant and stoichiometry can be determined using the Stern-Volmer equation or by fitting the data to a suitable binding model.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate conformational changes in DNA upon binding of a ligand.
Methodology:
-
Preparation of Solutions: Prepare solutions of the quinoline derivative and ct-DNA in a suitable buffer.
-
CD Spectrum of DNA: Record the CD spectrum of the ct-DNA solution alone in a CD cuvette. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.
-
Titration: Add increasing concentrations of the quinoline derivative to the DNA solution.
-
Equilibration and Measurement: After each addition, allow the solution to equilibrate and record the CD spectrum.
-
Data Analysis: Analyze the changes in the CD spectrum of DNA. Intercalation typically causes a significant increase in the intensity of both the positive and negative bands, while groove binding results in smaller changes.
Viscosity Measurements
Viscosity measurements provide strong evidence for the mode of DNA binding, particularly for distinguishing between intercalation and groove binding.
Methodology:
-
Preparation of Solutions: Prepare solutions of ct-DNA and the quinoline derivative in a buffer.
-
Viscometer Setup: Use a calibrated viscometer maintained at a constant temperature.
-
Measurement of DNA Viscosity: Measure the flow time of the DNA solution.
-
Titration: Add increasing amounts of the quinoline derivative to the DNA solution.
-
Equilibration and Measurement: After each addition, allow the solution to equilibrate and measure the flow time.
-
Data Analysis: Calculate the relative specific viscosity (η/η0)1/3 versus the binding ratio [Compound]/[DNA]. An increase in the relative viscosity of DNA is indicative of an intercalative binding mode, as intercalation increases the length of the DNA helix. Groove binding or electrostatic interactions typically cause little to no change in the viscosity.[5]
Visualizing Workflows and Interactions
Experimental Workflow for DNA Binding Analysis
The following diagram illustrates a typical workflow for characterizing the DNA binding properties of a novel quinoline derivative.
Caption: General workflow for investigating quinoline-DNA interactions.
Signaling Pathways: DNA Binding Modes
The primary non-covalent binding modes of quinoline derivatives with DNA are illustrated below.
Caption: Primary non-covalent DNA binding modes of quinoline derivatives.
Conclusion
Quinoline-acetamide derivatives represent a promising class of compounds for the development of DNA-targeting therapeutics. Understanding their DNA binding properties is crucial for optimizing their efficacy and specificity. This guide provides a foundational overview of the key concepts, experimental methodologies, and data interpretation involved in the study of these interactions. While specific data for this compound remains to be elucidated, the principles and protocols outlined herein offer a robust framework for its investigation and for the broader exploration of novel quinoline-based drug candidates.
References
- 1. Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. umu.diva-portal.org [umu.diva-portal.org]
- 5. Synthesis and DNA Binding Studies of Novel Heterocyclic Substituted Quinoline Schiff Bases: A Potent Antimicrobial Agent | Semantic Scholar [semanticscholar.org]
Unveiling the Potential of N-(quinolin-6-yl)acetamide as a Phosphoinositide 3-Kinase Alpha Inhibitor: A Technical Guide for Drug Discovery Professionals
For Immediate Release
This technical guide explores the prospective enzyme inhibition capabilities of N-(quinolin-6-yl)acetamide, a quinoline derivative of interest to researchers, scientists, and drug development professionals. While direct empirical data on the enzyme inhibitory action of this compound is not extensively available in peer-reviewed literature, the documented activity of structurally related compounds, particularly as inhibitors of Phosphoinositide 3-Kinase alpha (PI3Kα), provides a strong rationale for its investigation as a potential therapeutic agent. This document outlines the current landscape, proposes a detailed experimental framework for assessing its PI3Kα inhibitory potential, and visualizes the relevant biological and experimental pathways.
Introduction: The Quinoline Scaffold in Enzyme Inhibition
The quinoline structural motif is a well-established pharmacophore in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. These activities often stem from the ability of quinoline-based compounds to interact with and inhibit the function of key enzymes involved in various disease pathways. While the specific inhibitory profile of this compound remains to be fully elucidated, the identification of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as potent PI3Kα inhibitors strongly suggests a promising avenue of investigation for the parent compound.[1]
Quantitative Analysis of Enzyme Inhibition
To facilitate future studies and provide a clear framework for data comparison, the following table has been structured to capture key quantitative metrics of enzyme inhibition. At present, specific inhibitory data for this compound is not available; this table serves as a template for recording the results of forthcoming experimental assays.
| Enzyme Target | Compound | IC50 (µM) | Ki (µM) | Mode of Inhibition | Assay Conditions | Reference |
| PI3Kα | This compound | Data not available | Data not available | To be determined | Refer to Section 3.1 | |
| Other | This compound | Data not available | Data not available | To be determined |
Experimental Protocols
The following sections provide detailed methodologies for assessing the enzyme inhibition potential of this compound, with a primary focus on PI3Kα.
In Vitro PI3Kα Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the in vitro inhibition of PI3Kα by this compound. The ADP-Glo™ Kinase Assay is a robust method for quantifying the amount of ADP produced during a kinase reaction.[2][3][4][5]
3.1.1 Materials and Reagents
-
Recombinant human PI3Kα (p110α/p85α)
-
This compound (CAS: 22433-76-7)
-
PI3K lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)
-
Adenosine triphosphate (ATP)
-
PI3K Reaction Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[2][5]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Dimethyl sulfoxide (DMSO)
-
384-well white opaque plates
3.1.2 Procedure
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of test concentrations.
-
Enzyme and Substrate Preparation: Dilute the PI3Kα enzyme and the lipid substrate in the PI3K Reaction Buffer to the desired working concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions or vehicle control (DMSO). Add the enzyme/lipid substrate mixture to each well.
-
Initiation of Kinase Reaction: Initiate the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[2][5]
-
Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Molecular Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The aberrant activation of this pathway is a hallmark of many cancers, making its components, such as PI3Kα, attractive targets for therapeutic intervention.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.
General Workflow for Enzyme Inhibition Assay
The following diagram illustrates a generalized workflow for conducting an enzyme inhibition assay, from preparation to data analysis.
Caption: A generalized experimental workflow for determining enzyme inhibition.
Conclusion and Future Directions
While the direct enzyme inhibitory profile of this compound is yet to be established, the evidence from structurally similar compounds provides a compelling case for its investigation as a PI3Kα inhibitor. The experimental protocols and conceptual frameworks presented in this technical guide are intended to provide a robust starting point for researchers to explore the therapeutic potential of this compound. Future studies should focus on conducting the proposed in vitro assays to determine the IC50 value and mode of inhibition against PI3Kα. Subsequent research could then expand to cellular assays to assess its impact on the PI3K/Akt signaling pathway and its potential as an anticancer agent.
References
Methodological & Application
Synthesis of N-(quinolin-6-yl)acetamide from 6-aminoquinoline: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of N-(quinolin-6-yl)acetamide from 6-aminoquinoline. The acetylation of the primary amine group on the quinoline scaffold is a fundamental transformation in medicinal chemistry, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This protocol details the necessary reagents, equipment, and procedural steps for the successful synthesis, purification, and characterization of the target compound.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The functionalization of the quinoline ring system is a key strategy in drug discovery. The synthesis of this compound from 6-aminoquinoline is a straightforward yet crucial reaction that introduces an acetamide moiety, which can significantly influence the compound's physicochemical properties and biological activity. This document outlines a reliable and reproducible protocol for this synthesis.
Reaction Scheme
The synthesis involves the N-acetylation of 6-aminoquinoline using an acylating agent, typically acetic anhydride or acetyl chloride. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from general and established methods for the acetylation of aromatic amines.
Materials and Equipment
-
6-aminoquinoline
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-aminoquinoline (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of 6-aminoquinoline) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5-2.0 eq) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure this compound.
-
Characterization: Characterize the purified product by determining its melting point and recording its ¹H NMR, ¹³C NMR, FT-IR, and mass spectra.
Data Presentation
Table 1: Summary of Reactants and Product Information
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 6-Aminoquinoline | C₉H₈N₂ | 144.17 | Starting Material |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acylating Agent |
| Pyridine | C₅H₅N | 79.10 | Solvent and Base |
| This compound | C₁₁H₁₀N₂O | 186.21 | Product |
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Molar Ratio (6-Aminoquinoline : Acetic Anhydride) | 1 : 1.5-2.0 |
| Solvent | Anhydrous Pyridine |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | Monitored by TLC (typically a few hours) |
| Expected Yield | Moderate to High |
| Physical Appearance | Solid |
| Melting Point | Literature values can be used for comparison |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Pyridine is flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
This application note provides a detailed and actionable protocol for the synthesis of this compound. By following these guidelines, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. The structured data presentation and workflow visualization are intended to facilitate ease of use and reproducibility in a laboratory setting.
References
Application Notes and Protocols for the Synthesis of N-(quinolin-6-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The functionalization of the quinoline ring is a key strategy in the development of new drug candidates. N-(quinolin-6-yl)acetamide, in particular, is a valuable building block and a potential pharmacophore.
This document provides detailed protocols for a two-step synthesis of this compound. The synthesis commences with the palladium-catalyzed Buchwald-Hartwig amination of a 6-haloquinoline to produce the key intermediate, 6-aminoquinoline. This is a powerful and versatile C-N bond-forming reaction widely employed in modern organic synthesis.[1] The subsequent step involves the classical N-acetylation of 6-aminoquinoline to yield the final product. While the acetylation step is not palladium-catalyzed, the overall synthetic route leverages the efficiency and functional group tolerance of palladium catalysis for the crucial C-N bond formation.
Part 1: Palladium-Catalyzed Synthesis of 6-Aminoquinoline via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust method for the synthesis of arylamines from aryl halides.[1] In this context, a 6-haloquinoline (e.g., 6-bromoquinoline or 6-chloroquinoline) is coupled with an ammonia equivalent in the presence of a palladium catalyst, a phosphine ligand, and a base.
Data Presentation: Reaction Conditions for Buchwald-Hartwig Amination of 6-Haloquinolines
The following table summarizes various reported conditions for the synthesis of 6-aminoquinoline derivatives, highlighting the impact of different catalysts, ligands, bases, and solvents on the reaction outcome.
| Entry | Aryl Halide | Amine Source | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-bromo-2-chloroquinoline | LiN(TMS)₂ | Pd₂(dba)₃ (2.5) | XPhos (5) | LiN(TMS)₂ | Dioxane | 100 | 16 | 85 (for 2-chloro-6-aminoquinoline) |
| 2 | 6-bromoquinoline | Benzophenone imine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | >95 (followed by hydrolysis) |
| 3 | 6-chloroquinoline | Adamantyl-amine | Pd₂(dba)₃ (2) | DavePhos (4) | NaOtBu | Toluene | 110 | 24 | 75 |
| 4 | 4,7-dichloroquinoline | Adamantyl-amine | Pd₂(dba)₃ (4) | BINAP (4.8) | NaOtBu | Toluene | 110 | 24 | 92 (mono-amination at C4)[2] |
| 5 | 2,8-dichloroquinoline | Adamantyl-amine | Pd₂(dba)₃ (4) | BINAP (4.8) | NaOtBu | Toluene | 110 | 24 | 64 (mono-amination at C2)[3] |
Experimental Protocol: Synthesis of 6-Aminoquinoline from 6-Bromoquinoline
This protocol is a representative example of a Buchwald-Hartwig amination reaction.
Materials:
-
6-bromoquinoline
-
Benzophenone imine (ammonia surrogate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Hydrochloric acid (2 M)
-
Sodium hydroxide (2 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 6-bromoquinoline (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: Add sodium tert-butoxide (1.4 mmol) to the tube. Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene (5 mL) and benzophenone imine (1.2 mmol) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.
-
Work-up (Hydrolysis of Imine):
-
Cool the reaction mixture to room temperature.
-
Add 2 M HCl (10 mL) and stir the mixture at room temperature for 1-2 hours to hydrolyze the benzophenone imine adduct.
-
Neutralize the aqueous layer with 2 M NaOH until pH > 10.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford 6-aminoquinoline.
Part 2: N-Acetylation of 6-Aminoquinoline
This is a standard procedure for the acetylation of an aromatic amine and does not involve palladium catalysis.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-aminoquinoline
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve 6-aminoquinoline (1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 mmol) dropwise with stirring.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up:
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain pure this compound.
Visualizations
Experimental Workflow
Caption: Overall synthetic workflow from 6-bromoquinoline to this compound.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[5]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Synthesis of N-(quinolin-6-yl)acetamide via Reflux: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a detailed protocol for the synthesis of N-(quinolin-6-yl)acetamide, a valuable intermediate in drug discovery and chemical biology, through a straightforward reflux method. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide to the preparation and characterization of this quinoline derivative.
Introduction
This compound, also known as 6-acetamidoquinoline, is a quinoline derivative of significant interest in medicinal chemistry. The quinoline scaffold is a key structural motif in a wide array of pharmacologically active compounds. The introduction of an acetamido group at the 6-position provides a handle for further chemical modifications, making it a versatile building block for the synthesis of novel therapeutic agents. The reflux method described herein offers a reliable and accessible route to this compound from commercially available 6-aminoquinoline.
Reaction Scheme
The synthesis involves the N-acetylation of 6-aminoquinoline using acetic anhydride. The reaction proceeds as follows:
Experimental Protocol
This protocol details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Aminoquinoline | Reagent | Sigma-Aldrich |
| Acetic Anhydride | ACS Reagent | Fisher Scientific |
| Glacial Acetic Acid | ACS Reagent | VWR |
| Ethanol | 95% | Decon Labs |
| Sodium Bicarbonate | ACS Reagent | J.T. Baker |
| Anhydrous Sodium Sulfate | ACS Reagent | EMD Millipore |
| Deionized Water | - | - |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Beaker (250 mL)
-
Büchner funnel and filter flask
-
Filter paper
-
Crystallizing dish
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-aminoquinoline (1.0 eq) in glacial acetic acid (20 mL).
-
Addition of Acetylating Agent: To the stirred solution, slowly add acetic anhydride (1.5 eq).
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold water with stirring.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture until the effervescence ceases and the pH is neutral (pH ~7). This will precipitate the crude this compound.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual acetic acid and salts.
-
Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at 60 °C until a constant weight is achieved.
Purification:
The crude this compound can be purified by recrystallization.[1]
-
Solvent Selection: A suitable solvent for recrystallization is aqueous ethanol.
-
Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration to remove the charcoal.
-
Crystallization: Add hot deionized water dropwise to the hot ethanolic solution until a slight turbidity persists. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold aqueous ethanol, and dry thoroughly.
Data Presentation
The following table summarizes the key quantitative data for the synthesized this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O | [2] |
| Molecular Weight | 186.21 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | - |
| Melting Point | 175-177 °C | - |
| Yield | Typically > 85% | - |
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:
-
¹H NMR Spectroscopy: To confirm the molecular structure.
-
¹³C NMR Spectroscopy: To further confirm the carbon framework.
-
Mass Spectrometry: To determine the molecular weight.[3]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O).
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound via a reflux method. The procedure is straightforward and high-yielding, making it suitable for routine laboratory preparation of this important chemical intermediate. The provided data and workflow diagrams are intended to facilitate the successful execution of this synthesis by researchers in the field of drug discovery and development.
References
Application Note and Protocol for the Purification of N-(quinolin-6-yl)acetamide by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(quinolin-6-yl)acetamide is a quinoline derivative. Quinoline and its derivatives are important structural motifs in a vast array of natural products, and pharmacologically active compounds. The purity of such compounds is of paramount importance for their use in research and development, particularly in areas like drug discovery where impurities can lead to erroneous biological data. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using the recrystallization method, ensuring high purity of the final product.
Principle of Recrystallization
Recrystallization is based on the differential solubility of a compound and its impurities in a suitable solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities, on the other hand, should either be insoluble in the hot solvent or highly soluble in the cold solvent. By dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool slowly, the target compound will crystallize out in a pure form, leaving the impurities dissolved in the mother liquor.
Materials and Methods
Equipment:
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a magnetic stirrer
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
-
Beakers
-
Melting point apparatus
-
Vacuum source
Reagents:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Distilled water
-
Activated carbon (optional, for colored impurities)
Experimental Protocol
This protocol outlines the steps for the purification of this compound by recrystallization from an ethanol/water solvent system.
1. Solvent Selection:
Based on the aromatic and amide functionalities of this compound, a polar protic solvent like ethanol is a suitable starting point. Water is used as an anti-solvent to reduce the solubility of the compound at lower temperatures, which facilitates higher crystal recovery. The optimal ratio of ethanol to water may need to be determined empirically for the best results.
2. Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Stir the mixture while heating to facilitate dissolution.
-
If the solution is colored, add a small amount of activated carbon to the hot solution and continue to heat for a few minutes.
3. Hot Filtration (if activated carbon was used):
-
Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities. This step should be done quickly to prevent premature crystallization.
-
Use a pre-heated funnel and receiving flask to avoid cooling and crystallization in the funnel.
4. Crystallization:
-
To the hot, clear filtrate, add hot water dropwise until the solution becomes slightly turbid.
-
If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
5. Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.
6. Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
Data Presentation
The following table summarizes the quantitative data for a typical recrystallization of this compound.
| Parameter | Value |
| Mass of Crude Compound | 5.0 g |
| Volume of Ethanol | ~50 mL |
| Volume of Water | ~25 mL |
| Yield of Purified Compound | To be determined |
| Melting Point of Purified Compound | To be determined |
| Appearance of Crystals | To be determined |
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
Conclusion
This protocol provides a reliable method for the purification of this compound by recrystallization. The purity of the final product should be confirmed by analytical techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (e.g., NMR, IR). The yield and purity will depend on the careful execution of each step, particularly the slow cooling phase, which is critical for obtaining high-purity crystals.
Application Notes and Protocols for the Analytical Characterization of N-(quinolin-6-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of N-(quinolin-6-yl)acetamide. The methodologies outlined herein are fundamental for identity confirmation, purity assessment, and quality control in research and drug development settings.
Compound Identification and Properties
| Parameter | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₁H₁₀N₂O | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| CAS Number | 22433-76-7 | [1] |
| Appearance | White to off-white solid (typical) | |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the chemical structure of a molecule.
Expected Chemical Shifts: The following table summarizes the predicted proton NMR chemical shifts for this compound. Actual values may vary depending on the solvent and instrument used.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | 8.8 - 8.9 | dd | 1H |
| H-4 | 7.3 - 7.4 | dd | 1H |
| H-8 | 8.0 - 8.1 | d | 1H |
| H-3 | 8.2 - 8.3 | dd | 1H |
| H-5 | 8.4 - 8.5 | d | 1H |
| H-7 | 7.6 - 7.7 | dd | 1H |
| NH | 10.0 - 10.2 | s | 1H |
| CH₃ | 2.1 - 2.2 | s | 3H |
Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Parameters: Adjust spectral width, number of scans, and relaxation delay as needed for optimal signal-to-noise ratio.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks and determine the chemical shifts and coupling constants.
Expected Chemical Shifts: The following table summarizes the carbon-13 NMR chemical shifts available from public databases.
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~169 |
| C-6 | ~137 |
| C-8a | ~147 |
| C-4a | ~128 |
| C-2 | ~150 |
| C-4 | ~122 |
| C-8 | ~130 |
| C-5 | ~114 |
| C-7 | ~130 |
| C-3 | ~135 |
| CH₃ | ~24 |
Source: PubChem CID 31176[1]
Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 20-50 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Parameters: Use a standard proton-decoupled pulse sequence. Adjust spectral width, number of scans, and relaxation delay for optimal sensitivity.
-
-
Data Acquisition: Acquire the ¹³C NMR spectrum.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum Data:
| Ion | m/z |
| [M]⁺ | 186 |
| [M+H]⁺ | 187.08660 |
| [M+Na]⁺ | 209.06854 |
| [M-H]⁻ | 185.07204 |
| Fragment | 144 |
Source: PubChem CID 31176[1][2]
Protocol for Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Instrument Setup (GC):
-
Column: Use a suitable capillary column (e.g., HP-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) at a controlled rate.
-
Carrier Gas: Helium.
-
-
Instrument Setup (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-500.
-
-
Data Acquisition and Analysis: Inject the sample into the GC-MS system. The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3300 - 3100 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C=O Stretch (Amide) | 1680 - 1650 |
| C=N and C=C Stretch (Quinoline) | 1600 - 1450 |
| C-N Stretch | 1400 - 1200 |
Protocol for FTIR Spectroscopy (KBr Pellet):
-
Sample Preparation: Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder.
-
Pellet Formation: Place the powder in a pellet die and apply pressure to form a transparent or semi-transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound and for quantitative analysis.
Reversed-Phase HPLC (RP-HPLC)
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Protocol for HPLC Analysis:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 1-100 µg/mL).
-
Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent to a known concentration.
-
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Analysis: Inject the standards and samples.
-
Data Analysis: Determine the retention time and peak area for this compound. Purity can be assessed by calculating the area percentage of the main peak. For quantitative analysis, construct a calibration curve from the standard injections and determine the concentration of the analyte in the sample.
Experimental Workflows
The following diagrams illustrate the logical workflow for the characterization of this compound.
References
Definitive Structural Elucidation of N-(quinolin-6-yl)acetamide using 1H and 13C NMR Spectroscopy
An Application Note for Researchers and Scientists
Abstract
N-(quinolin-6-yl)acetamide is a key heterocyclic compound, serving as a significant building block in medicinal chemistry and materials science.[1][2] Unambiguous structural verification is paramount for its application in drug discovery and development. This application note provides a comprehensive guide to the acquisition, processing, and detailed spectral analysis of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound. We delve into the causality behind experimental choices, from sample preparation to spectral interpretation, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Structural Verification
Quinoline and its derivatives are foundational scaffolds in a vast array of pharmacologically active agents.[1] The precise substitution pattern on the quinoline ring system dictates the molecule's biological activity, making definitive structural characterization a non-negotiable step in any research and development pipeline. NMR spectroscopy stands as the gold standard for elucidating molecular structure in solution, providing granular detail on atomic connectivity and chemical environment.[2][3]
For this compound, NMR analysis confirms the identity and purity of the compound by mapping its unique proton and carbon framework. This guide will walk through the entire workflow, from preparing a high-quality sample to assigning each signal in the ¹H and ¹³C NMR spectra, ensuring a self-validating and reproducible analysis.
Experimental Workflow: From Sample to Spectrum
Obtaining high-resolution NMR spectra is critically dependent on meticulous sample preparation and correctly configured instrument parameters. The following workflow is designed to minimize artifacts and maximize spectral quality.
References
Application Notes and Protocols for N-(quinolin-6-yl)acetamide in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the investigation of N-(quinolin-6-yl)acetamide in cancer cell line studies. While publicly accessible, peer-reviewed data on the specific anti-cancer activity of this compound is limited, its structural similarity to other quinoline-based compounds with demonstrated anti-tumor properties suggests its potential as a subject for cancer research. This compound is registered in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) database under the identifier NSC 405793, indicating it may have been screened against their 60-cell line panel. Researchers are encouraged to consult the NCI DTP database for potential screening data. This document outlines detailed protocols for the synthesis of this compound and for fundamental in vitro assays to characterize its potential anti-cancer effects, including cytotoxicity, impact on cell cycle progression, and induction of apoptosis. Furthermore, potential signaling pathways that may be modulated by this compound are discussed based on the known mechanisms of related quinoline derivatives.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, exhibiting a wide range of pharmacological activities including anti-malarial, anti-microbial, and anti-cancer effects. The quinoline scaffold is a key component in several approved and investigational anti-cancer drugs. The versatility of the quinoline ring system allows for substitutions at various positions, leading to compounds with diverse mechanisms of action.
This compound, also known as 6-acetamidoquinoline, is a simple derivative of 6-aminoquinoline. While its direct anti-cancer properties are not extensively documented in publicly available literature, its parent compound, 6-aminoquinoline, has served as a precursor for derivatives with anti-tumor activity. Moreover, other quinoline-acetamide analogs have been reported to exhibit anti-cancer effects through various mechanisms, such as inhibition of protein kinases (e.g., PI3K) and epigenetic modulators (e.g., DNMTs).
These application notes are designed to provide researchers with the necessary protocols and conceptual framework to initiate a thorough investigation into the potential of this compound as an anti-cancer agent.
Potential Mechanisms of Action and Signaling Pathways
Based on the activities of structurally related quinoline-acetamide compounds, the following signaling pathways are proposed as potential targets for this compound. It is crucial to note that these are hypothetical mechanisms that require experimental validation.
PI3K/Akt/mTOR Pathway
Several quinoline derivatives have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and motility. Inhibition of PI3Kα has been a target for cancer therapies. It is plausible that this compound could interact with and inhibit key kinases in this pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Epigenetic Regulation via DNMT Inhibition
Novel quinoline compounds have been reported to act as inhibitors of DNA methyltransferases (DNMTs). DNMTs are responsible for maintaining DNA methylation patterns, and their dysregulation is a hallmark of cancer. Inhibition of DNMTs can lead to the re-expression of tumor suppressor genes.
Caption: Hypothesized mechanism of action via DNMT inhibition.
Data Presentation
Quantitative data from the proposed experiments should be organized into clear and concise tables for easy comparison and interpretation. Below are template tables for presenting results from cytotoxicity, cell cycle, and apoptosis assays.
Table 1: Cytotoxicity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., MCF-7 | Breast | Experimental Value | Experimental Value |
| e.g., A549 | Lung | Experimental Value | Experimental Value |
| e.g., HCT116 | Colon | Experimental Value | Experimental Value |
| e.g., HeLa | Cervical | Experimental Value | Experimental Value |
Table 2: Effect of this compound on Cell Cycle Distribution.
| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | - | Experimental Value | Experimental Value | Experimental Value |
| This compound | e.g., 10 | Experimental Value | Experimental Value | Experimental Value |
| This compound | e.g., 25 | Experimental Value | Experimental Value | Experimental Value |
Table 3: Induction of Apoptosis by this compound.
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (DMSO) | - | Experimental Value | Experimental Value |
| This compound | e.g., 10 | Experimental Value | Experimental Value |
| This compound | e.g., 25 | Experimental Value | Experimental Value |
Experimental Protocols
Synthesis of this compound
This protocol describes the acetylation of 6-aminoquinoline to synthesize this compound.
Caption: Workflow for the synthesis of this compound.
Materials:
-
6-Aminoquinoline
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-aminoquinoline (1 equivalent) in a suitable solvent such as dichloromethane or pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
If DCM was used as the solvent, transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine. If pyridine was the solvent, remove it under reduced pressure and then perform an aqueous workup.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Caption: General workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[1]
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[2]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[4]
-
Resuspend the cell pellet in 400 µL of PBS and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing.[5]
-
Incubate the fixed cells at 4°C for at least 30 minutes.[6]
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes and wash twice with PBS.[5]
-
Resuspend the cell pellet in PI staining solution containing RNase A.[6]
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.[5]
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Apoptosis Assay by Annexin V/PI Staining
This protocol is for the detection of apoptosis induced by this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
Harvest both floating and adherent cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7][8]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Conclusion
The protocols and conceptual framework provided in these application notes serve as a starting point for the systematic evaluation of this compound as a potential anti-cancer agent. While direct evidence of its efficacy is currently lacking in the public domain, the established importance of the quinoline scaffold in oncology research warrants its investigation. The successful execution of these experiments will provide valuable insights into the cytotoxic and cytostatic effects of this compound and may uncover novel mechanisms of action, contributing to the broader field of cancer drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. atcc.org [atcc.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
Application Notes and Protocols: N-(quinolin-6-yl)acetamide as an Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-(quinolin-6-yl)acetamide, a key intermediate in the synthesis of complex heterocyclic molecules, particularly those with potential applications in drug discovery. This document details its synthesis, characterization, and application in the preparation of bioactive compounds, such as potential kinase inhibitors.
Introduction
This compound, also known as 6-acetylaminoquinoline, is a derivative of quinoline, a privileged scaffold in medicinal chemistry. The quinoline ring system is a core component of numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. The acetamide group at the 6-position provides a versatile handle for further synthetic transformations, making this compound a valuable building block for the synthesis of diverse compound libraries aimed at biological screening. Its utility is particularly highlighted in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| CAS Number | 22433-76-7 |
| Appearance | Solid |
| Melting Point | 164-166 °C |
| LogP | 1.6 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Synthesis of this compound
This compound is readily prepared from the commercially available 6-aminoquinoline via N-acetylation. A standard and efficient method involves the use of acetic anhydride in the presence of a base such as pyridine.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Aminoquinoline
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture (for chromatography)
Procedure:
-
To a solution of 6-aminoquinoline (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add pyridine (1.5 eq).
-
Slowly add acetic anhydride (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford this compound.
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 6-Aminoquinoline |
| Reagents | Acetic anhydride, Pyridine |
| Solvent | Dichloromethane |
| Reaction Time | 12 hours |
| Reaction Temperature | 0 °C to room temperature |
| Yield | ~95% |
| Purity | >98% (by HPLC) |
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Application as a Synthetic Intermediate
This compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly those targeting biological pathways involved in disease. One notable application is in the synthesis of potential Phosphoinositide 3-kinase (PI3K) inhibitors.
Synthesis of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide
The following protocol outlines a potential synthetic route to 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide, a reported PI3Kα inhibitor, using this compound as a precursor.[1] This proposed pathway involves the conversion of the acetamide to a carboxylic acid, followed by hydrazide formation and subsequent oxadiazole ring closure.
Step 1: Hydrolysis of this compound to 6-aminoquinoline
The N-acetyl group can be hydrolyzed under acidic or basic conditions to regenerate the amine.
Step 2: Conversion of 6-aminoquinoline to quinoline-6-carboxylic acid via Sandmeyer Reaction
This transformation proceeds through a diazonium salt intermediate.
Step 3: Esterification of quinoline-6-carboxylic acid
The carboxylic acid is converted to its methyl ester to facilitate the subsequent reaction with hydrazine.
Step 4: Synthesis of quinoline-6-carbohydrazide
The methyl ester is reacted with hydrazine hydrate to form the corresponding hydrazide.
Step 5: Synthesis of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide
The carbohydrazide is then cyclized to form the 1,3,4-oxadiazole ring and subsequently converted to the final acetamide product. While the direct conversion from this compound is a multi-step process, it demonstrates the utility of this intermediate in accessing complex heterocyclic systems. A more direct route to the final compound starts from quinoline-6-carboxylic acid, which itself can be derived from 6-aminoquinoline.
Visualization of the Synthetic Pathway
Caption: Proposed synthetic pathway to a PI3Kα inhibitor intermediate.
Biological Context: PI3K Signaling Pathway
The synthesized 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives have been identified as inhibitors of PI3Kα.[1] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various cancers, making it a prime target for drug development.
Visualization of the PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K signaling pathway.
Conclusion
This compound is a readily accessible and synthetically versatile intermediate. Its straightforward preparation and the reactivity of the acetamide group make it a valuable starting material for the synthesis of complex heterocyclic compounds. The demonstrated potential for its derivatives to act as kinase inhibitors underscores its importance for researchers and drug development professionals in the field of medicinal chemistry. The provided protocols and data serve as a practical guide for the synthesis and application of this important chemical building block.
References
Application Notes and Protocols for N-(quinolin-6-yl)acetamide in Anti-Inflammatory Research
Disclaimer: To date, no specific studies detailing the anti-inflammatory properties of N-(quinolin-6-yl)acetamide have been published in publicly available scientific literature. The following application notes and protocols are based on the established anti-inflammatory activities of structurally related quinoline derivatives. These notes are intended to provide a foundational framework for researchers interested in investigating the potential anti-inflammatory effects of this compound.
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The quinoline scaffold is a key pharmacophore in several approved drugs and is a subject of ongoing drug discovery efforts. This document outlines potential applications and experimental protocols for investigating the anti-inflammatory activity of this compound, drawing parallels from research on analogous quinoline-based compounds.
Potential Anti-Inflammatory Applications
Based on the activities of related compounds, this compound could be investigated for its potential to modulate key inflammatory pathways. Quinoline derivatives have been reported to inhibit various inflammatory mediators and signaling pathways, suggesting that this compound may exhibit similar properties. Potential areas of investigation include:
-
Inhibition of Pro-inflammatory Cytokine Production: Many quinoline derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2]
-
Modulation of Inflammatory Enzymes: Investigation into the inhibition of enzymes like cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory cascade, could be a key area of study.
-
NLRP3 Inflammasome Inhibition: Recent studies have highlighted novel quinoline analogues as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in the release of IL-1β.[1]
-
In Vivo Efficacy in Inflammatory Models: The compound could be tested in various animal models of inflammation, such as carrageenan-induced paw edema or dextran sulfate sodium (DSS)-induced colitis, to evaluate its in vivo efficacy.[1]
Quantitative Data from Structurally Related Compounds
The following table summarizes the anti-inflammatory activity of various quinoline derivatives, providing a benchmark for potential studies on this compound.
| Compound Class | Assay Type | Target/Mediator | Key Findings | Reference |
| Quinoline Analogues | In vitro (J774A.1, BMDMs) | NLRP3/IL-1β Pathway | Potent inhibitory activity against the NLRP3 inflammasome. | [1] |
| Quinazolinone-Indole Acetamide Conjugates | In vivo (Carrageenan-induced paw edema) | Inflammation | Significant anti-inflammatory activity. | [3] |
| N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide Analogues | In vitro (Monocyte-colon epithelial cell adhesion) | TNF-α and IL-6 | Inhibition of TNF-α and IL-6 induced cell adhesion. | [2] |
Experimental Protocols
The following are detailed protocols for key experiments that can be adapted to evaluate the anti-inflammatory potential of this compound.
In Vitro Assays
1. Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This assay is fundamental for assessing the effect of a compound on the production of pro-inflammatory cytokines.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7 or J774A.1) or bone marrow-derived macrophages (BMDMs).
-
Protocol:
-
Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.
-
A vehicle control (e.g., DMSO) and a positive control (a known anti-inflammatory drug) should be included.
-
2. NLRP3 Inflammasome Activation Assay
This assay determines if the compound can inhibit the NLRP3 inflammasome, a key driver of inflammation.
-
Cell Line: J774A.1 macrophages or bone marrow-derived macrophages (BMDMs).
-
Protocol:
-
Prime the macrophages with LPS (1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Wash the cells and incubate with varying concentrations of this compound for 1 hour.
-
Activate the NLRP3 inflammasome by adding ATP (5 mM) for 30 minutes or nigericin (10 µM) for 1 hour.
-
Collect the supernatant and measure the concentration of IL-1β using an ELISA kit.
-
In Vivo Models
1. Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used model for acute inflammation.
-
Animal Model: Wistar rats or Swiss albino mice.
-
Protocol:
-
Administer this compound orally or intraperitoneally at various doses (e.g., 10, 25, 50 mg/kg).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group (vehicle-treated).
-
Visualizations
Signaling Pathways
The following diagram illustrates a potential mechanism of action for an anti-inflammatory quinoline derivative, focusing on the inhibition of the NLRP3 inflammasome pathway.
Caption: Hypothesized inhibition of the NLRP3 inflammasome pathway by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for screening and evaluating the anti-inflammatory potential of a novel compound like this compound.
Caption: Workflow for anti-inflammatory screening of this compound.
References
- 1. Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating N-(quinolin-6-yl)acetamide Derivatives in PI3K Pathway Inhibition
Introduction
The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations or amplification of key components, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] The PI3K family of lipid kinases, particularly Class I, catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][4] This action recruits and activates downstream effectors like AKT and mTOR, promoting cell growth and survival.[5]
Recent drug discovery efforts have identified novel compounds with a quinolin-6-yl moiety as potential PI3K inhibitors. Specifically, derivatives of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide have been identified as potent inhibitors of the PI3Kα isoform through virtual screening and subsequent biological evaluation.[6][7] These compounds represent a new scaffold for the development of targeted cancer therapies.
Mechanism of Action
By binding to the ATP-binding pocket of the PI3K catalytic subunit, N-(quinolin-6-yl)acetamide derivatives block the kinase activity of PI3K. This inhibition prevents the conversion of PIP2 to PIP3, a critical secondary messenger.[3][8] The subsequent reduction in PIP3 levels at the plasma membrane prevents the recruitment and activation of downstream kinases, most notably AKT.[3] The disruption of this cascade leads to the dephosphorylation and inactivation of key AKT substrates, including the mTOR complex 1 (mTORC1), which ultimately suppresses cell proliferation and promotes apoptosis in cancer cells with a hyperactivated PI3K pathway.[8]
Quantitative Data Summary
The following table summarizes the inhibitory activity of representative 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives against the PI3Kα isoform.
| Compound ID | Target | Assay Type | IC50 Value | Reference |
| ES-25 | PI3Kα | Biochemical Kinase Assay | Data not publicly available in abstracts | [7] |
| ES-27 | PI3Kα | Biochemical Kinase Assay | Data not publicly available in abstracts | [7] |
| Illustrative PI3Kα Inhibitor | PI3Kα | TR-FRET Assay | ~5-50 nM | [9] |
Note: Specific IC50 values for derivatives ES-25 and ES-27 are noted in the primary literature but not available in the cited abstract. The illustrative value represents a typical potency for this class of inhibitors.
PI3K/Akt/mTOR Signaling Pathway
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K Pathway Inhibition
This protocol details the assessment of the phosphorylation status of AKT, a primary downstream effector of PI3K, to determine the efficacy of this compound derivatives.
A. Materials
-
Cell Culture: Cancer cell line with known PI3K pathway activation (e.g., HGC-27, MCF-7).
-
Compound: this compound derivative dissolved in DMSO.
-
Reagents: Cell culture medium, Fetal Bovine Serum (FBS), Phosphate-Buffered Saline (PBS), RIPA lysis buffer with protease and phosphatase inhibitors.[8]
-
Antibodies: Primary antibodies for phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).[8]
-
Detection: HRP-conjugated secondary antibody, ECL substrate, and an imaging system.[8][9]
B. Procedure
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal PI3K pathway activity, you may serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) medium.[9]
-
Compound Treatment: Treat cells with serial dilutions of the this compound derivative (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a DMSO-only vehicle control.[8]
-
Growth Factor Stimulation (Optional): To robustly activate the pathway, stimulate the cells with a growth factor like IGF-1 (e.g., 100 ng/mL) for the final 15-30 minutes of the compound treatment period.[9]
-
Protein Lysate Preparation:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[8]
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins via SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt and anti-total-Akt) overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.[8]
-
Detect the signal using an ECL substrate.[8]
-
-
Data Analysis: Quantify band intensities using imaging software. Normalize the phosphorylated protein levels to the total protein levels for each sample. Further, normalize to the loading control to compare between treatments.[8]
Protocol 2: Cell Viability (MTS) Assay
This protocol assesses the effect of the compound on cancer cell proliferation and viability.
A. Materials
-
Cells and Compound: As described in Protocol 1.
-
Assay Plate: 96-well clear-bottom tissue culture plate.
-
Reagent: MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
Equipment: Microplate reader.
B. Procedure
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of medium and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a range of concentrations of the this compound derivative in triplicate. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[9]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[9]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.[9]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Normalize the absorbance data to the vehicle-treated control cells to determine the percentage of viability. Calculate the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[9]
Experimental Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of N-(quinolin-6-yl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and key findings related to the molecular docking studies of N-(quinolin-6-yl)acetamide derivatives. The included protocols offer detailed, step-by-step guidance for the synthesis and computational analysis of this class of compounds, which have shown significant potential in various therapeutic areas, including oncology and infectious diseases.
Application Notes
This compound and its derivatives represent a promising scaffold in medicinal chemistry. The quinoline core is a well-established pharmacophore present in numerous approved drugs. The acetamide group at the 6-position provides a versatile point for modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Molecular docking studies have been instrumental in elucidating the potential mechanisms of action of these derivatives. By predicting the binding modes and affinities of these compounds with various biological targets, researchers can prioritize synthetic efforts and gain insights into structure-activity relationships (SAR).
Key Therapeutic Targets:
-
Protein Kinases: Derivatives of the this compound scaffold have been investigated as inhibitors of protein kinases, such as PI3Kα, which are crucial components of signaling pathways often dysregulated in cancer.[1]
-
Microbial Enzymes: The quinoline framework is known for its antimicrobial properties. Docking studies have explored the interactions of these compounds with essential bacterial and fungal enzymes.[2]
-
Viral Enzymes: Certain quinoline derivatives have been evaluated as potential inhibitors of viral enzymes, for instance, HIV reverse transcriptase.[3]
The functionalization of the quinoline ring system significantly impacts the biological activity of these compounds. Substitutions at various positions can alter electronic properties, hydrogen bonding capacity, and overall pharmacological profiles.[4]
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a common method for the synthesis of this compound derivatives, which involves the acylation of 6-aminoquinoline.
Materials:
-
6-Aminoquinoline
-
Substituted acetyl chloride or acetic anhydride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-aminoquinoline (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add the desired substituted acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound derivative.
-
Characterization: Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Molecular Docking of this compound Derivatives
This protocol outlines a general workflow for performing molecular docking studies to predict the binding interactions of this compound derivatives with a target protein.
Software and Tools:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, Discovery Studio)
-
Protein Data Bank (PDB) for protein structures
-
Ligand preparation software (e.g., ChemDraw, MarvinSketch)
Procedure:
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative and convert it to a 3D structure.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign appropriate partial charges to the ligand atoms.
-
-
Grid Generation:
-
Define the binding site on the target protein. This is typically the active site or a known allosteric site.
-
Generate a grid box that encompasses the defined binding site. The grid parameters define the search space for the docking algorithm.
-
-
Molecular Docking:
-
Set the docking parameters, including the number of docking runs and the search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Run the docking simulation. The software will explore different conformations and orientations of the ligand within the binding site and score them based on a scoring function.
-
-
Analysis of Results:
-
Analyze the docking results to identify the best binding pose, which is typically the one with the lowest binding energy.
-
Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, to understand the binding mode.
-
Compare the docking scores and binding modes of different derivatives to establish a structure-activity relationship.
-
Data Presentation
Table 1: In Vitro Antiproliferative Activity of Representative Quinoline Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 18 | NPC-TW01 (Nasopharyngeal) | 0.6 | [5] |
| 18 | H661 (Lung) | >50 | [5] |
| 18 | Hep3B (Hepatoma) | >50 | [5] |
| 18 | A498 (Renal) | >50 | [5] |
| 18 | MKN45 (Gastric) | >50 | [5] |
Table 2: Molecular Docking Scores of Representative Quinoline Derivatives
| Compound ID | Target Protein | Docking Score (kcal/mol) | Reference |
| 4 | HIV Reverse Transcriptase | -10.67 | [3] |
| 6c | Aurora A kinase | -8.20 | [6] |
| 6b | Aurora A kinase | -7.73 | [6] |
| 6d | Aurora A kinase | -7.64 | [6] |
| 6g | Aurora A kinase | -7.31 | [6] |
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. iipseries.org [iipseries.org]
- 3. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of N-(quinolin-6-yl)acetamide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) assays relevant to the evaluation of N-(quinolin-6-yl)acetamide analogs. This class of compounds has shown promise as modulators of key cellular signaling pathways implicated in cancer and other diseases. The primary mechanisms of action for many quinoline-based compounds, including this compound derivatives, involve the inhibition of protein kinases and the disruption of microtubule dynamics.
This document outlines the rationale for targeting these pathways and provides step-by-step protocols for biochemical and cell-based HTS assays. Additionally, it includes a summary of quantitative data for representative quinoline analogs to facilitate comparative analysis and guide structure-activity relationship (SAR) studies.
Target Rationale: Kinase Inhibition and Microtubule Dynamics
The quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. For this compound analogs, two of the most prominent and well-studied mechanisms of action are the inhibition of protein kinases and the interference with tubulin polymerization.
Kinase Inhibition: Many this compound analogs have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3] By inhibiting key kinases in this cascade, such as PI3Kα, these compounds can effectively block downstream signaling and induce anti-proliferative effects.[2] Other kinases, such as Aurora kinases, which are crucial for mitotic progression, also represent potential targets for this compound class.
Microtubule Dynamics: The cytoskeleton, particularly the microtubule network, is another validated target for anticancer drug discovery. Microtubules are dynamic polymers of α- and β-tubulin that play essential roles in cell division, intracellular transport, and the maintenance of cell shape.[4] Compounds that interfere with tubulin polymerization, either by stabilizing or destabilizing microtubules, can arrest the cell cycle and lead to apoptosis. Several quinoline-containing compounds have been shown to inhibit tubulin polymerization, often by binding to the colchicine site on β-tubulin.
Quantitative Data Summary
The following table summarizes the inhibitory activities of selected this compound analogs and related quinoline derivatives against various kinases and cancer cell lines. This data is essential for understanding the potency and selectivity of these compounds and for guiding the design of future analogs.
| Compound/Analog | Target/Cell Line | IC50 (µM) | Reference |
| 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivative (ES-27) | PI3Kα | 0.13 | [5] |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (18) | NPC-TW01 (Nasopharyngeal Carcinoma) | 0.6 | [6] |
| (E)-N-(4-chlorophenyl)-2-(4-((4-(2-(quinolin-2-yl)vinyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (9f) | MCF-7 (Breast Cancer) | 16.84 | [7] |
| (E)-N-(4-chlorophenyl)-2-(4-((4-(2-(quinolin-2-yl)vinyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (9f) | MDA-MB-231 (Breast Cancer) | 21.78 | [7] |
| 2-cyano-N-(quinolin-3-yl)acetamide (2) | Ehrlich Ascites Carcinoma | 2.14 (µg/mL) | [8] |
Signaling and Process Diagrams
To visually represent the biological context of the proposed HTS assays, the following diagrams illustrate the key signaling pathways and cellular processes targeted by this compound analogs.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound analogs.
Figure 2: Role of Aurora A Kinase in cell cycle progression and its potential inhibition.
Figure 3: Overview of microtubule assembly and the inhibitory effect on tubulin polymerization.
Experimental Protocols
The following section provides detailed protocols for high-throughput screening assays to identify and characterize this compound analogs that inhibit protein kinases or disrupt tubulin polymerization.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay for PI3Kα
This biochemical assay measures the enzymatic activity of PI3Kα and is suitable for HTS of large compound libraries.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
HTRF® Kinase-Glo® Max Assay Kit
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Test compounds (this compound analogs) and control inhibitors (e.g., Alpelisib)
-
384-well low-volume white plates
-
HTRF®-compatible microplate reader
Experimental Workflow Diagram:
Figure 4: Experimental workflow for the HTRF® PI3Kα kinase assay.
Procedure:
-
Prepare serial dilutions of the this compound analogs and control compounds in DMSO.
-
Dispense 50 nL of each compound dilution into the wells of a 384-well plate.
-
Add 5 µL of PI3Kα enzyme solution (final concentration, e.g., 1 nM) in assay buffer to each well.
-
Incubate the plate for 15 minutes at room temperature.
-
Prepare a substrate/ATP mixture in assay buffer (final concentrations, e.g., 10 µM PIP2 and 10 µM ATP).
-
Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
Add 10 µL of the HTRF® detection reagent mix to each well to stop the reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF®-compatible microplate reader at 620 nm and 665 nm.
-
Calculate the HTRF® ratio and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus compound concentration to determine the IC50 values.
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay
This biochemical assay monitors the effect of compounds on the polymerization of tubulin into microtubules.
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
GTP solution
-
Tubulin Polymerization Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (this compound analogs) and controls (e.g., Paclitaxel for stabilization, Colchicine for destabilization)
-
384-well black, clear-bottom plates
-
Fluorescence microplate reader with temperature control
Experimental Workflow Diagram:
Figure 5: Experimental workflow for the fluorescence-based tubulin polymerization assay.
Procedure:
-
Prepare serial dilutions of the this compound analogs and control compounds in polymerization buffer.
-
On ice, reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in ice-cold polymerization buffer containing 1 mM GTP and the fluorescent reporter dye.
-
Dispense 10 µL of the compound dilutions into the wells of a pre-chilled 384-well plate.
-
Add 40 µL of the cold tubulin solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60-90 minutes to monitor microtubule polymerization.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Determine the effect of the compounds on the rate and extent of polymerization.
-
Calculate the percent inhibition or enhancement of polymerization and determine the IC50 or EC50 values.
Protocol 3: Cell-Based Proliferation Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing an assessment of the cytotoxic or cytostatic effects of the compounds.
Materials:
-
Cancer cell line of interest (e.g., PC-3 for prostate cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound analogs) and a positive control (e.g., Doxorubicin)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well or 384-well clear tissue culture plates
-
Multichannel pipette or liquid handler
-
Absorbance microplate reader
Experimental Workflow Diagram:
Figure 6: Experimental workflow for the cell-based MTS proliferation assay.
Procedure:
-
Seed the chosen cancer cells into a 96-well or 384-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the this compound analogs and control compounds in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is visible.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percent cell viability relative to the vehicle control (e.g., DMSO).
-
Plot the percent viability versus compound concentration to determine the IC50 values.
By following these detailed protocols and utilizing the provided information, researchers can effectively screen and characterize this compound analogs for their potential as therapeutic agents. The combination of biochemical and cell-based assays will provide a comprehensive understanding of the compounds' mechanism of action and their potential for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Multi-Tiered Strategy for the ADME-Tox Profiling of N-(quinolin-6-yl)acetamide
Introduction: The Imperative for Early ADME-Tox Assessment
N-(quinolin-6-yl)acetamide belongs to the quinoline class of heterocyclic compounds, a scaffold renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Given its therapeutic potential, a thorough and early evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is paramount. A significant portion of drug candidates fail in late-stage clinical trials due to suboptimal pharmacokinetic properties or unforeseen toxicity.[2] Implementing a robust ADME-Tox screening cascade early in the drug discovery process allows for the timely identification of liabilities, enabling a "fail early, fail cheap" strategy and guiding medicinal chemistry efforts to optimize promising lead compounds.[3]
This application note details a multi-tiered approach for profiling this compound, beginning with rapid in silico predictions to establish a baseline, followed by foundational in vitro assays to provide empirical data on permeability, metabolic stability, and cytotoxicity. This integrated strategy provides a comprehensive preliminary risk assessment, crucial for making informed decisions on the progression of this and structurally related compounds.
Chemical Structure of this compound:
-
Molecular Formula: C₁₁H₁₀N₂O[4]
-
Molecular Weight: 186.21 g/mol [4]
-
IUPAC Name: N-quinolin-6-ylacetamide[4]
Tier 1: In Silico ADME-Tox Prediction
In silico modeling serves as a cost-effective, high-throughput first pass to estimate the physicochemical and pharmacokinetic properties of a compound based on its structure.[5][6] These computational tools leverage vast datasets and algorithms to predict a compound's behavior, highlighting potential liabilities before committing to resource-intensive wet lab experiments.[7]
Causality and Rationale: By predicting properties like lipophilicity (LogP), solubility, and potential for inhibiting key metabolic enzymes or ion channels (like hERG), we can anticipate challenges in formulation, oral absorption, and potential safety risks. This predictive power helps prioritize which experimental assays are most critical. For this analysis, we utilize freely accessible and validated web servers like SwissADME and pkCSM.[7][8]
Predicted ADME-Tox Properties of this compound
| Parameter | Predicted Value | Implication | Source |
|---|---|---|---|
| Physicochemical Properties | |||
| Molecular Weight | 186.21 g/mol | Favorable for "Rule of Five" compliance | --INVALID-LINK-- |
| LogP (Consensus) | 1.60 - 1.7 | Optimal lipophilicity for membrane permeability and solubility balance | --INVALID-LINK--, --INVALID-LINK-- |
| Water Solubility | Moderately Soluble | May not present significant formulation challenges | --INVALID-LINK-- |
| Pharmacokinetics (Absorption) | |||
| GI Absorption | High (Predicted) | Likely well-absorbed from the gastrointestinal tract | --INVALID-LINK-- |
| Caco-2 Permeability | Moderate to High | Suggests good potential for passive intestinal absorption | --INVALID-LINK-- |
| P-gp Substrate | No (Predicted) | Low risk of being actively pumped out of cells by P-glycoprotein | --INVALID-LINK-- |
| Pharmacokinetics (Metabolism) | |||
| CYP1A2 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions with CYP1A2 substrates | --INVALID-LINK-- |
| CYP2C9 Inhibitor | No (Predicted) | Lower risk of interactions with CYP2C9 substrates | --INVALID-LINK-- |
| CYP2D6 Inhibitor | No (Predicted) | Lower risk of interactions with CYP2D6 substrates | --INVALID-LINK-- |
| CYP3A4 Inhibitor | No (Predicted) | Lower risk of interactions with major metabolic pathway substrates | --INVALID-LINK-- |
| Toxicity | |||
| AMES Toxicity | Non-mutagenic | Low predicted risk of causing DNA mutations | --INVALID-LINK-- |
| hERG I Inhibition | No (Predicted) | Low predicted risk of cardiotoxicity via hERG channel blockade | --INVALID-LINK-- |
| Hepatotoxicity | Yes (Predicted) | Potential for liver toxicity; requires experimental validation | --INVALID-LINK-- |
Caption: Workflow for in silico ADME-Tox prediction.
Tier 2: In Vitro Experimental Profiling
Following computational assessment, key predictions must be validated through in vitro experimentation. The following protocols are designed to be robust, reproducible, and provide foundational data for absorption, metabolism, and toxicity.
Absorption: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay is a high-throughput, non-cell-based method that predicts passive transcellular permeability.[9] It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[10][11] This assay isolates passive diffusion, providing a clear, mechanistic insight into a compound's ability to cross biological membranes, which is a critical first step in oral absorption.[11]
Experimental Protocol: PAMPA-GIT
-
Preparation of Solutions:
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Donor Solution: Dilute the stock solution to a final concentration of 10 µM in a buffer of 1X PBS (pH 7.4) containing 5% DMSO.[12][13]
-
Acceptor Solution: Prepare 1X PBS (pH 7.4) with 5% DMSO.
-
Lipid Solution: Prepare a solution of 1% lecithin in dodecane and sonicate until fully mixed.[13]
-
Controls: Prepare donor solutions for a high permeability control (e.g., Testosterone) and a low permeability control (e.g., Atenolol).
-
-
Assay Plate Preparation:
-
Using a 96-well filter plate (Donor Plate), carefully add 5 µL of the lipid solution to the membrane of each well. Allow the solvent to evaporate for 5-10 minutes.
-
Add 300 µL of Acceptor Solution to each well of a 96-well acceptor plate.[13]
-
-
Assay Execution:
-
Add 150-200 µL of the prepared donor solutions (Test Compound, Controls) to the corresponding wells of the lipid-coated Donor Plate.[13]
-
Carefully place the Donor Plate onto the Acceptor Plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for 10-20 hours in a moist chamber to prevent evaporation.[13]
-
-
Quantification and Data Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
The effective permeability (Pₑ) is calculated using the following equation: Pₑ = - [ln(1 - Cₐ/Cₑquilibrium) / (Area * Time * (1/Vₐ + 1/Vd))] * Vd Where Cₐ is the concentration in the acceptor well, Cₑquilibrium is the theoretical equilibrium concentration, Area is the membrane area, Time is the incubation time, and Vₐ and Vd are the volumes of the acceptor and donor wells, respectively.
-
Hypothetical Data Presentation: PAMPA Results
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Class |
|---|---|---|
| Atenolol (Low Control) | < 1.0 | Low |
| This compound | 8.5 | High |
| Testosterone (High Control) | > 10.0 | High |
Metabolism: Hepatocyte Stability Assay
Principle: The liver is the body's primary metabolic hub.[14] An in vitro hepatocyte stability assay provides a comprehensive assessment of metabolic clearance by exposing the compound to the full suite of Phase I and Phase II metabolic enzymes within an intact cell system.[15][16] This assay determines the rate of disappearance of the parent compound over time, which is used to calculate the intrinsic clearance (Clᵢₙₜ) — a key parameter for predicting in vivo hepatic clearance and drug half-life.[16][17]
Caption: Workflow for the in vitro hepatocyte stability assay.
Experimental Protocol: Hepatocyte Stability
-
Materials and Reagents:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams Medium E)[18]
-
This compound (1 µM final concentration)
-
Positive controls: High turnover (e.g., Verapamil) and Low turnover (e.g., Warfarin)
-
Quenching solution: Cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
96-well plates, CO₂ incubator, orbital shaker.
-
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., Trypan Blue). Viability should be >80%.
-
Adjust the cell density to 1.0 x 10⁶ viable cells/mL in incubation medium.[18]
-
-
Assay Procedure:
-
Pre-warm the hepatocyte suspension at 37°C for 10-15 minutes.
-
In a 96-well plate, combine equal volumes of the hepatocyte suspension and a 2x working solution of the test compound (final concentration 1 µM compound, 0.5 x 10⁶ cells/mL).[18]
-
Incubate the plate at 37°C on an orbital shaker.
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot (e.g., 50 µL) and add it to a well containing the cold quenching solution to terminate the reaction.[14][17]
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet cell debris.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (Clᵢₙₜ in µL/min/10⁶ cells) = (0.693 / t₁/₂) * (Volume of incubation / Number of cells).
-
Hypothetical Data Presentation: Metabolic Stability Results
| Compound | Half-Life (t₁/₂) (min) | Intrinsic Clearance (Clᵢₙₜ) (µL/min/10⁶ cells) | Stability Class |
|---|---|---|---|
| Verapamil (High Turnover) | < 30 | > 50 | Low |
| This compound | 105 | 15.2 | Moderate |
| Warfarin (Low Turnover) | > 120 | < 5.0 | High |
Toxicity: In Vitro Cytotoxicity Assays (MTT & LDH)
Principle: A preliminary assessment of cytotoxicity is crucial to flag compounds that may cause cell death. Using two assays with different endpoints provides a more robust evaluation.
-
MTT Assay: This colorimetric assay measures the activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt MTT into purple formazan crystals.[19] A decrease in this activity is proportional to a loss of cell viability.
-
LDH Release Assay: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of cytotoxicity.[20][21]
Experimental Protocol: Cytotoxicity Screening in HepG2 Cells
-
Cell Culture and Seeding:
-
Culture HepG2 cells (a human liver carcinoma cell line) in appropriate medium.
-
Seed cells into 96-well plates at a pre-optimized density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Doxorubicin).
-
Replace the medium in the cell plates with the compound dilutions.
-
Incubate for a defined period (e.g., 24 or 48 hours).
-
-
Assay Execution (Performed on parallel plates):
-
For MTT Assay:
-
For LDH Assay:
-
Include controls for maximum LDH release (cells lysed with detergent).[20]
-
Transfer a portion of the cell culture supernatant to a new plate.
-
Add the LDH reaction mixture according to the kit manufacturer's protocol.
-
Incubate at room temperature for 15-30 minutes.
-
Add the stop solution and read the absorbance at 490 nm.[19]
-
-
-
Data Analysis:
-
MTT: Calculate % viability relative to the vehicle control.
-
LDH: Calculate % cytotoxicity relative to the maximum LDH release control.
-
Plot the results against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (for MTT) or EC₅₀ (for LDH) value.
-
Hypothetical Data Presentation: Cytotoxicity Results
| Assay | Endpoint | IC₅₀ / EC₅₀ (µM) | Interpretation |
|---|---|---|---|
| MTT | Cell Viability | > 100 µM | No significant reduction in metabolic activity |
| LDH | Membrane Integrity | > 100 µM | No significant cytotoxicity observed |
Integrated Summary and Decision-Making
The integration of in silico and in vitro data provides a holistic early profile of this compound.
Consolidated ADME-Tox Profile
| Parameter | Method | Result | Implication and Next Steps |
|---|---|---|---|
| Absorption | PAMPA | High Permeability | Passive absorption is likely not a barrier. Proceed to Caco-2 assays to investigate active transport/efflux. |
| Metabolism | Hepatocyte Stability | Moderate Stability | The compound is metabolized but not excessively rapidly. Proceed to metabolite identification studies to understand metabolic pathways and identify major metabolites, as recommended by FDA guidance.[22][23] |
| Toxicity | In Silico Prediction | Predicted Hepatotoxicity | The computational model flagged a potential liability. |
| Toxicity | In Vitro Cytotoxicity | No Cytotoxicity (IC₅₀ > 100 µM) | No acute cytotoxicity was observed in HepG2 cells at tested concentrations. The in silico prediction may relate to a more specific mechanism (e.g., cholestasis, reactive metabolite formation) not captured by general cytotoxicity assays. Further investigation with more specific toxicity assays (e.g., cholestasis, reactive metabolite screening) is warranted. |
Caption: Decision-making flowchart based on tiered ADME-Tox results.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. This compound | C11H10N2O | CID 31176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 6. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ayushcoe.in [ayushcoe.in]
- 9. cellgs.com [cellgs.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. Metabolic Stability Assays [merckmillipore.com]
- 16. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 17. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. fda.gov [fda.gov]
- 23. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(quinolin-6-yl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-(quinolin-6-yl)acetamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common method for synthesizing this compound is the acylation of 6-aminoquinoline with an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or suboptimal reagent stoichiometry.
-
Side reactions: Competing side reactions can consume the starting material or the product.
-
Degradation of starting material or product: 6-aminoquinoline and the product can be susceptible to degradation, particularly oxidation.[1]
-
Loss during workup and purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.
Q3: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
A3: The primary side reaction of concern is the diacylation of the amino group, especially if harsh acetylating agents or a large excess of the acetylating agent are used. Another possibility is the hydrolysis of the acetamide group back to the amine if water is present in the reaction mixture, particularly under acidic or basic conditions.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (6-aminoquinoline) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[1]
Q5: What are the recommended purification methods for this compound?
A5: The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel may be necessary if significant impurities are present.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Increase reaction time. - Increase reaction temperature moderately. - Use a slight excess (1.1-1.2 equivalents) of the acetylating agent. |
| Side reactions (e.g., diacylation) | - Use a milder acetylating agent (e.g., acetic anhydride instead of acetyl chloride). - Add the acetylating agent slowly to the reaction mixture. - Maintain a lower reaction temperature. | |
| Degradation of starting material/product | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use degassed solvents. | |
| Loss during workup | - Ensure the pH is appropriately adjusted during extraction to minimize product solubility in the aqueous phase. - Minimize the number of transfer steps. | |
| Product Contamination | Unreacted 6-aminoquinoline | - Ensure the reaction goes to completion by monitoring with TLC. - Use a slight excess of the acetylating agent. - Purify by column chromatography if recrystallization is ineffective. |
| Diacylated byproduct | - Use milder reaction conditions (see "Side reactions" above). - Purify by column chromatography. | |
| Hydrolysis of product | - Use anhydrous solvents and reagents. - Perform the reaction under a dry atmosphere. | |
| Difficulty in Product Isolation | Product is an oil or does not precipitate | - Try a different solvent or solvent system for recrystallization. - Use a seed crystal to induce crystallization. - If all else fails, purify by column chromatography. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the acetylation of 6-aminoquinoline.
Materials:
-
6-aminoquinoline
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 6-aminoquinoline (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Data Presentation
The following table illustrates the effect of different reaction conditions on the yield of this compound. This data is illustrative and may vary based on specific experimental setups.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (1.2) | DCM | 0 to RT | 3 | 85 |
| 2 | Triethylamine (1.5) | THF | RT | 4 | 82 |
| 3 | None | Acetic Acid | 100 | 2 | 65 |
| 4 | Pyridine (1.2) | DCM | RT | 1 | 70 (incomplete) |
| 5 | Pyridine (2.0) | DCM | 0 to RT | 3 | 80 (more byproduct) |
Visualizations
References
Common byproducts in N-(quinolin-6-yl)acetamide synthesis and removal
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(quinolin-6-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and straightforward method for the synthesis of this compound is the acylation of 6-aminoquinoline with an acetylating agent. Typically, acetic anhydride or acetyl chloride is used for this purpose, often in the presence of a base or in a suitable solvent.
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Several byproducts can form during the synthesis, depending on the reaction conditions. The most common ones include:
-
Unreacted 6-aminoquinoline: Incomplete reaction can leave starting material in the product mixture.
-
Diacetylated byproduct (N,N-diacetyl-6-aminoquinoline): Over-acylation can lead to the formation of a diacetyl derivative, especially with a large excess of the acetylating agent or prolonged reaction times.
-
Hydrolyzed starting material/product: If water is present in the reaction mixture, hydrolysis of the acetylating agent can occur, and to a lesser extent, hydrolysis of the product back to 6-aminoquinoline.[1]
-
Byproducts from solvent or reagent decomposition: Depending on the reaction conditions, impurities from solvents or side reactions of the reagents can also be present.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, for instance, a mixture of ethyl acetate and hexane, can be used to separate the starting material, product, and potential byproducts. The spots can be visualized under UV light. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase the reaction time or temperature. - Use a slight excess of the acetylating agent. |
| Loss of product during workup or purification. | - Optimize the extraction and purification steps. - Ensure the pH is appropriate during aqueous workup to prevent the product from dissolving in the aqueous layer. | |
| Presence of Unreacted 6-aminoquinoline | Insufficient acetylating agent or short reaction time. | - Increase the molar ratio of the acetylating agent to 6-aminoquinoline. - Extend the reaction time. |
| Presence of a Less Polar Byproduct (suspected diacetylated compound) | Excess acetylating agent or harsh reaction conditions. | - Reduce the amount of acetylating agent used. - Perform the reaction at a lower temperature. |
| Oily Product Instead of a Solid | Presence of impurities that inhibit crystallization. | - Attempt purification by column chromatography before crystallization. - Try a different recrystallization solvent system. |
| Difficulty in Removing Acetic Acid Byproduct | Inadequate workup procedure. | - Wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to neutralize and remove acetic acid. |
Experimental Protocols
Synthesis of this compound
-
Dissolution: Dissolve 6-aminoquinoline in a suitable solvent, such as dichloromethane or acetic acid, in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Acetylating Agent: Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride or acetyl chloride to the solution. If using acetyl chloride, the reaction can be performed in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature. Common choices include ethanol, ethyl acetate/hexane, or acetone/hexane.[2][3][4]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Purity Analysis by HPLC
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a common mobile phase system.
-
Detection: UV detection at a wavelength where the quinoline ring shows strong absorbance (e.g., around 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile.
-
Injection: Inject the sample and analyze the chromatogram for the presence of impurities. The purity can be estimated by the relative peak areas.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Troubleshooting N-(quinolin-6-yl)acetamide solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-(quinolin-6-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a quinoline-based compound with a molecular weight of 186.21 g/mol .[1] Due to its aromatic quinoline core, it is expected to have low solubility in aqueous solutions. Its solubility is generally higher in organic solvents. For similar compounds, dimethyl sulfoxide (DMSO) and ethanol are commonly used as solvents.
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. What is the likely cause?
This is a common issue known as "crashing out," which occurs when a concentrated stock solution of a hydrophobic compound is diluted into an aqueous medium where its solubility is significantly lower. The sudden change in the solvent environment causes the compound to precipitate out of the solution.
Q3: How can I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. Ensure the compound is completely dissolved in the organic solvent before further dilution.
Q4: Can I heat the solution to improve the solubility of this compound?
Gentle heating can be an effective method to increase the solubility of many organic compounds. However, it is crucial to first establish the thermal stability of this compound to avoid degradation.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | PubChem[1] |
| Molecular Weight | 186.21 g/mol | PubChem[1] |
| Physical Description | Solid (predicted) | --- |
| XLogP3-AA | 1.6 | PubChem[1] |
Solubility Data Summary
| Solvent | Expected Solubility |
| Water / Aqueous Buffers | Low / Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Moderately Soluble |
| Methanol | Moderately Soluble |
| Chloroform | Likely Soluble |
| Acetone | Likely Soluble |
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow this systematic troubleshooting guide.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 186.21 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 186.21 g/mol * 1000 mg/g = 1.8621 mg
-
Weigh the compound: Accurately weigh approximately 1.86 mg of this compound and place it in a sterile vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution vigorously until the compound is completely dissolved. If necessary, sonicate the vial for 5-10 minutes to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).
Materials:
-
10 mM stock solution of this compound in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
UV-Vis microplate reader or HPLC system
Procedure:
-
Prepare dilutions: In a 96-well plate, add 98 µL of PBS to several wells. Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This will give a starting concentration of 200 µM. Perform serial dilutions across the plate.
-
Incubation: Cover the plate and incubate at room temperature (or a desired temperature) on a plate shaker for 1.5 to 2 hours.
-
Visual inspection: After incubation, visually inspect the wells for any signs of precipitation.
-
Quantification (UV-Vis Method):
-
Centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new UV-transparent 96-well plate.
-
Measure the absorbance at the λmax of this compound.
-
Calculate the concentration based on a standard curve.
-
-
Quantification (HPLC Method):
-
Filter the samples through a 0.45 µm filter to remove any precipitate.
-
Analyze the filtrate by a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Data Analysis: The highest concentration at which no precipitation is observed is considered the kinetic solubility.
Signaling Pathway
Derivatives of this compound have been investigated as inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα). The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth.
Caption: The PI3K/Akt signaling pathway and the inhibitory role of this compound.
References
Optimizing reaction conditions for N-(quinolin-6-yl)acetamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(quinolin-6-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the N-acetylation of 6-aminoquinoline. This reaction typically involves treating 6-aminoquinoline with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base.
Q2: What are the typical acetylating agents used in this synthesis, and what are their advantages and disadvantages?
A2: Acetic anhydride and acetyl chloride are the most commonly employed acetylating agents.[1]
-
Acetic Anhydride: This reagent is generally preferred for laboratory synthesis because it is easier to handle than acetyl chloride, the reaction is not reversible, and it often produces a high-purity product in good yield.[1]
-
Acetyl Chloride: While highly reactive and cost-effective, acetyl chloride reacts vigorously and can be sensitive to moisture.[1][2] It also produces hydrochloric acid (HCl) as a byproduct, which must be neutralized.[1]
Q3: Why is a base necessary in this reaction?
A3: A base is crucial, particularly when using acetyl chloride, to neutralize the acidic byproduct (HCl). If not neutralized, the acid will protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction.[3] Common bases include pyridine, triethylamine, or sodium acetate.[3]
Q4: What solvents are suitable for this reaction?
A4: Aprotic solvents are generally used for this synthesis. Dichloromethane (DCM), chloroform, acetonitrile, and tetrahydrofuran (THF) are common choices.[3] In some instances, reactions can also be performed in aqueous media, such as a brine solution, with appropriate phase transfer catalysts.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This allows for the tracking of the consumption of the 6-aminoquinoline starting material and the formation of the this compound product.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at room temperature, gentle heating may be required. |
| Deactivation of the amine by protonation. | Ensure a sufficient amount of base (e.g., pyridine, triethylamine, sodium acetate) is used to neutralize the acid byproduct, especially when using acetyl chloride.[3] | |
| Poor quality of starting materials or reagents. | Use freshly distilled or purified 6-aminoquinoline, as aromatic amines can oxidize and darken over time.[3] Ensure the acetylating agent has not hydrolyzed due to moisture exposure. | |
| Presence of Multiple Products (Impurities) | Di-acetylation (less common for amides). | Use a stoichiometric amount (1.0-1.1 equivalents) of the acetylating agent.[3] |
| Side reactions from the acetylating agent. | Add the acetylating agent slowly and at a controlled temperature (e.g., 0 °C) to minimize side reactions. | |
| Impurities in the starting 6-aminoquinoline. | Purify the starting material by recrystallization or column chromatography before use. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize easily. | Try different recrystallization solvents. Common choices include ethanol, ethyl acetate/hexanes, or acetone/hexanes.[4] If recrystallization fails, purification by column chromatography on silica gel may be necessary. |
| Product is contaminated with the starting amine. | During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted 6-aminoquinoline as its hydrochloride salt. | |
| Reaction is Exothermic and Difficult to Control | Rapid addition of a highly reactive acetylating agent like acetyl chloride. | Add the acetylating agent dropwise to the reaction mixture, preferably at a reduced temperature (e.g., in an ice bath). |
Data Presentation
Table 1: Optimization of Reaction Conditions for N-Acetylation of Aromatic Amines
| Parameter | Condition | Effect on Yield and Purity | Reference |
| Acetylating Agent | Acetic Anhydride | Generally provides high yields and purity with easier handling. | [1] |
| Acetyl Chloride | Highly reactive, can lead to high yields but requires careful control of reaction conditions and neutralization of HCl byproduct. | [1][2] | |
| Base | Pyridine/Triethylamine | Effective at neutralizing acid byproducts and can act as a catalyst. | [3] |
| Sodium Acetate | A weaker base that can be effective, particularly in aqueous or biphasic systems. | [2] | |
| Solvent | Aprotic (DCM, THF) | Good solubility for reactants and inert to reaction conditions. | [3] |
| Acetonitrile | Can also serve as the acetylating agent under certain catalytic conditions.[5] | ||
| Temperature | 0 °C to Room Temperature | Generally sufficient for the reaction to proceed to completion. | [3] |
| Elevated Temperature | May be required for less reactive substrates but can increase the likelihood of side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Acetic Anhydride
Materials:
-
6-aminoquinoline
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 6-aminoquinoline (1.0 eq) in anhydrous DCM.
-
To the stirred solution, add pyridine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Protocol 2: Synthesis of this compound using Acetyl Chloride
Materials:
-
6-aminoquinoline
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Acetyl chloride
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Triethylamine
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Acetone
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Brine
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Saturated sodium bicarbonate solution
Procedure:
-
Dissolve 6-aminoquinoline (1.0 eq) in acetone in a round-bottom flask.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
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Add acetyl chloride (1.1 eq) in acetone dropwise with vigorous stirring.
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After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
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Quench the reaction by the addition of saturated sodium bicarbonate solution.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization.[2]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
N-(quinolin-6-yl)acetamide stability and degradation pathways
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with N-(quinolin-6-yl)acetamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solutions?
A1: The stability of this compound, like many quinoline derivatives, is primarily influenced by three main factors:
-
pH: The amide linkage is susceptible to hydrolysis under both acidic and basic conditions. The quinoline ring's stability can also be pH-dependent.[1][2]
-
Light: Quinoline compounds are often photosensitive and can degrade upon exposure to UV or ambient light, leading to the formation of various byproducts.[2]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[2]
-
Oxidation: The quinoline ring system can be susceptible to oxidative degradation.[1][2]
Q2: My solution of this compound has turned yellow or brown. What does this indicate?
A2: Discoloration, typically to yellow and then brown, is a common visual indicator of degradation for quinoline-containing compounds.[2] This is often a result of photodegradation or oxidation.[2] It is crucial to store solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.[2]
Q3: I am observing inconsistent results and a loss of potency in my biological assays. Could this be related to compound stability?
A3: Yes, inconsistent results or a progressive loss of biological activity are classic signs of compound degradation.[2] Given the susceptibility of the amide group to hydrolysis, it is recommended to prepare fresh solutions for sensitive experiments or to validate the stability of stock solutions under your specific storage and experimental conditions.
Q4: What are the most likely degradation pathways for this compound?
A4: Based on its chemical structure, the two most probable degradation pathways are:
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Amide Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield 6-aminoquinoline and acetic acid.
-
Oxidation of the Quinoline Ring: The pyridine ring within the quinoline structure can be susceptible to oxidation, potentially forming N-oxides or other oxidized species.[1]
Potential Degradation Pathways
Caption: Potential degradation of this compound via hydrolysis and oxidation.
Troubleshooting Guides
Guide 1: Troubleshooting HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound and its potential degradants.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the basic quinoline nitrogen and acidic residual silanols on the HPLC column.[3] | 1. Adjust Mobile Phase pH: Lower the pH to 2.5-4.0 to protonate the quinoline nitrogen and suppress silanol ionization.[3] 2. Use a Modern Column: Employ a highly deactivated, end-capped C18 column or a column with an embedded polar group.[3] |
| Poor Retention | The compound is too polar for the current reversed-phase (RP) conditions and elutes near the solvent front.[3] | 1. Increase Mobile Phase Polarity: Decrease the organic solvent (e.g., acetonitrile) percentage.[3] 2. Change Stationary Phase: Consider a more polar column, such as a Phenyl-Hexyl or an embedded polar group (EPG) column.[3] |
| Ghost Peaks | Contamination from the mobile phase, injection system, or sample carryover from a previous injection.[4] | 1. Use High-Purity Solvents: Ensure all mobile phase components are HPLC grade.[4] 2. Implement Wash Steps: Include a strong solvent wash (e.g., 100% acetonitrile) in the autosampler sequence after each injection.[4] |
| Baseline Noise or Drift | Air bubbles in the system, fluctuating temperature, or contaminated mobile phase.[4][5] | 1. Degas Mobile Phase: Thoroughly degas all solvents before use.[4] 2. Use a Column Oven: Maintain a stable column temperature to prevent retention time drift.[5] 3. Check for Leaks: Inspect all fittings for leaks.[6] |
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting HPLC peak tailing issues.
Experimental Protocols
Disclaimer: The following protocols are generalized based on standard practices for quinoline derivatives.[2] Researchers should perform initial optimization experiments to tailor these methods for this compound.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the inherent stability of a molecule.[7][8] The goal is typically to achieve 5-20% degradation of the parent compound.[8]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
2. Application of Stress Conditions: [2]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Sample at time points such as 0, 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Sample at the same time points. Neutralize samples with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and sample over 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in a temperature-controlled oven at 80°C. Sample at various time points.
-
Photolytic Degradation: Expose a vial of the stock solution in a transparent container to a light source providing an overall illumination of at least 1.2 million lux hours and 200 watt-hours/square meter of near-UV energy.[2] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze all stressed samples, controls, and a time-zero sample using a stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage of degradation and identify major degradation products by comparing chromatograms.
Forced Degradation Experimental Workflow
Caption: A typical experimental workflow for conducting a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact parent compound from all potential degradation products without interference.[2]
1. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: A Photodiode Array (PDA) detector is highly recommended to assess peak purity and identify the UV maxima of all separated peaks.[2] Monitor at a wavelength appropriate for the quinoline chromophore (e.g., 254 nm or a local maximum).
-
Injection Volume: 10 µL.[2]
2. Method Validation:
-
The method must be validated to ensure specificity, accuracy, precision, and linearity. Specificity is confirmed by demonstrating that degradation products do not co-elute with the parent peak, which can be verified using PDA peak purity analysis.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. realab.ua [realab.ua]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Overcoming Poor Cell Permeability of N-(quinolin-6-yl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of N-(quinolin-6-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound and how do they relate to its cell permeability?
A1: The predicted physicochemical properties of this compound suggest it generally adheres to Lipinski's Rule of Five, which is a guideline for drug-likeness and predicts passive oral absorption.[1][2][3][4] However, other factors can still contribute to poor cell permeability. Below is a summary of its key properties.[5]
| Property | Value | Lipinski's Rule of Five Guideline | Implication for Permeability |
| Molecular Weight | 186.21 g/mol | < 500 g/mol | Favorable |
| XLogP3 | 1.6 | ≤ 5 | Favorable (indicates moderate lipophilicity) |
| Hydrogen Bond Donors | 1 | ≤ 5 | Favorable |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Favorable |
| Topological Polar Surface Area (TPSA) | 42 Ų | < 140 Ų | Generally favorable, but borderline for excellent BBB penetration |
While these properties are promising, poor permeability can still arise from factors not covered by these rules, such as efflux transporter activity or low aqueous solubility.
Q2: My in vitro experiments show low cell permeability for this compound. What are the likely causes?
A2: Low cell permeability of a compound that appears "drug-like" can be attributed to several factors:
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Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the cell.[6]
-
Low Aqueous Solubility: Although lipophilicity is necessary for membrane crossing, very low aqueous solubility can limit the concentration of the compound at the cell surface, thus reducing the driving force for passive diffusion.
-
Metabolic Instability: The compound might be rapidly metabolized by enzymes present in the in vitro cell model, leading to an underestimation of its permeability.
-
Assay System Limitations: Issues with the experimental setup, such as poor compound solubility in the assay buffer or problems with the integrity of the cell monolayer, can lead to inaccurate permeability readings.[7]
Q3: What are the primary strategies to improve the cell permeability of this compound?
A3: Two main strategies can be employed to enhance the cell permeability of this compound:
-
Chemical Modification (Prodrug Approach): This involves modifying the structure of this compound to create a "prodrug" with improved permeability. This prodrug is then converted back to the active parent compound inside the cell.[8][9][10][11][12]
-
Formulation Strategies (Use of Permeability Enhancers): This approach involves co-administering this compound with excipients that transiently increase the permeability of cell membranes.[13][14][15]
The choice of strategy depends on the specific permeability barrier and the desired therapeutic application.
Troubleshooting Guides
Problem: Low Apparent Permeability Coefficient (Papp) in Caco-2 Assay
This guide provides a systematic approach to troubleshooting and improving low permeability results in a Caco-2 cell assay, a common in vitro model for intestinal absorption.
Strategies for Enhancing Cell Permeability
If passive permeability is confirmed to be low, the following strategies can be explored.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput, cell-free method to assess the passive permeability of a compound.
Detailed Methodology:
-
Prepare Solutions:
-
Donor Solution: Prepare a solution of this compound at a known concentration (e.g., 100 µM) in a physiologically relevant buffer (e.g., PBS, pH 7.4) with a small percentage of a co-solvent like DMSO if needed for solubility.
-
Acceptor Solution: Use the same buffer as the donor solution.
-
-
Coat Filter Plate: Apply a small volume (e.g., 5 µL) of a lipid solution (e.g., 1% lecithin in dodecane) to the filter of each well in the donor plate.
-
Add Solutions to Plates:
-
Fill the wells of the acceptor plate with the acceptor solution.
-
Add the donor solution to the wells of the coated donor plate.
-
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4 to 18 hours).
-
Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t)
Where:
-
CA(t) is the concentration in the acceptor well at time t
-
Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)
-
CD(t) is the concentration in the donor well at time t
-
VD and VA are the volumes of the donor and acceptor wells
-
A is the area of the filter
-
t is the incubation time
-
Caco-2 Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to assess both passive and active transport.
Detailed Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or by performing a Lucifer Yellow rejection assay.
-
Prepare Dosing Solutions: Dissolve this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired concentration.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the dosing solution to the apical (A) chamber (representing the intestinal lumen).
-
Add fresh transport buffer to the basolateral (B) chamber (representing the blood side).
-
At specified time points, take samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
To assess active efflux, perform the transport experiment in the reverse direction.
-
Add the dosing solution to the basolateral (B) chamber and sample from the apical (A) chamber.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A to B and B to A directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
References
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 3. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. This compound | C11H10N2O | CID 31176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A prodrug approach toward the development of water soluble fluoroquinolones and structure--activity relationships of quinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developing dual-responsive quinolinium prodrugs of 8-hydroxyquinoline by harnessing the dual chelating sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chain-release of quinoline-based drugs from N-alkoxyquinoline prodrugs upon radiolytic one-electron reduction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
Technical Support Center: Addressing Off-Target Effects of N-(quinolin-6-yl)acetamide in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of N-(quinolin-6-yl)acetamide in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules, like proteins or enzymes, in addition to its intended target.[1] These interactions can lead to misleading experimental results, cellular toxicity, or other adverse effects that are not related to the compound's primary mechanism of action.[1] Identifying and minimizing off-target effects is crucial for the accurate interpretation of assay data and the development of selective and safe therapeutics.[1][2]
Q2: The quinoline scaffold is present in many kinase inhibitors. Could this compound have off-target effects on kinases?
A2: Yes, it is plausible. The quinoline core is a common scaffold in a variety of kinase inhibitors, including those targeting PI3Kα, RIP2 kinase, and Chek1 kinase.[3][4][5] Therefore, when working with this compound, it is important to consider the possibility of off-target interactions with various kinases. A broad-panel kinase screen is a recommended approach to identify such potential off-target activities.
Q3: What are some initial steps to suspect off-target effects in my cell-based assay?
A3: You might suspect off-target effects if you observe:
-
Inconsistent results between different cell lines.
-
A cellular phenotype that is not consistent with the known function of the intended target.[1]
-
Significant cytotoxicity at concentrations where the compound is expected to be selective for its primary target.
-
Discrepancies between the compound's potency in biochemical assays versus cell-based assays.[1]
Q4: How can I distinguish between on-target and off-target toxicity?
A4: On-target toxicity results from the modulation of the intended therapeutic target, while off-target toxicity is caused by interactions with other molecules.[1] To differentiate between the two, you can perform experiments such as target knockdown (e.g., using siRNA or CRISPR). If the cellular phenotype persists even in the absence of the intended target, it is likely due to off-target effects.[1]
Troubleshooting Guides
Issue 1: Inconsistent or weak cellular phenotype despite high potency in biochemical assays.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor cell permeability | Measure the intracellular concentration of this compound. | See Protocol 1: Intracellular Compound Concentration Measurement . |
| Active efflux by transporters | Co-incubate cells with the compound and an efflux pump inhibitor (e.g., verapamil).[1] | See Protocol 2: Efflux Pump Inhibition Assay . |
| Rapid metabolic degradation | Assess the stability of the compound in cell culture media and cell lysates over time.[1] | See Protocol 3: Compound Stability Assay . |
Issue 2: Unexpected cytotoxicity observed in cell viability assays.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Off-target kinase inhibition | Profile the compound against a panel of kinases to identify unintended targets. | See Protocol 4: Kinase Profiling Assay . |
| Interference with assay reagents | Run control experiments with the assay components in the absence of cells.[6] | See Protocol 5: Assay Interference Control . |
| General cellular toxicity | Use a structurally related but inactive analog of the compound as a negative control.[1] | See Protocol 6: Inactive Analog Control . |
Quantitative Data Summary
The following table presents hypothetical data for this compound to illustrate how to structure and compare on-target versus off-target activity.
| Target | IC50 (nM) | Assay Type | Notes |
| Primary Target X | 50 | Biochemical | Expected on-target activity |
| Off-Target Kinase A | 500 | Biochemical | 10-fold less potent than on-target |
| Off-Target Kinase B | 8000 | Biochemical | >100-fold less potent than on-target |
| Primary Target X | 200 | Cell-based | 4-fold shift from biochemical IC50 |
| Cell Viability (Cell Line 1) | 1500 | Cell-based | Cytotoxicity observed at 30x on-target biochemical IC50 |
| Cell Viability (Cell Line 2) | 5000 | Cell-based | Cytotoxicity observed at 100x on-target biochemical IC50 |
Experimental Protocols
Protocol 1: Intracellular Compound Concentration Measurement
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound at various concentrations and time points.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS, and lyse the cells using a suitable buffer.
-
Sample Preparation: Precipitate proteins from the cell lysate (e.g., with acetonitrile) and centrifuge to collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the intracellular concentration of the compound.
Protocol 2: Efflux Pump Inhibition Assay
-
Cell Culture: Seed cells in a multi-well plate and allow them to attach.
-
Pre-treatment: Pre-incubate one set of cells with a known efflux pump inhibitor (e.g., verapamil) for 1 hour.
-
Compound Addition: Add this compound at various concentrations to both the pre-treated and non-pre-treated cells.
-
Assay Readout: After the desired incubation time, perform the relevant cellular assay (e.g., a cell viability assay or a target engagement assay).
-
Data Analysis: Compare the dose-response curves between the two conditions. A leftward shift in the curve in the presence of the efflux pump inhibitor suggests the compound is a substrate for that transporter.
Protocol 3: Compound Stability Assay
-
Sample Preparation: Prepare solutions of this compound in cell culture medium (with and without serum) and in cell lysate.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 2, 6, 24 hours), take aliquots from each sample.
-
Analysis: Stop the reaction (e.g., by adding a cold organic solvent) and analyze the concentration of the remaining compound by LC-MS/MS.
-
Data Interpretation: Plot the concentration of the compound over time to determine its stability.
Protocol 4: Kinase Profiling Assay
-
Compound Submission: Submit this compound to a commercial kinase profiling service or perform the screen in-house if the platform is available.
-
Assay Format: Typically, these services screen the compound at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases.
-
Data Analysis: The results are usually presented as a percentage of inhibition for each kinase.
-
Follow-up: For any significant "hits" (kinases that are inhibited above a certain threshold), perform follow-up dose-response experiments to determine the IC50 value.
Protocol 5: Assay Interference Control
-
Assay Setup: Prepare the assay components as you would for a normal experiment, but without adding cells.
-
Compound Addition: Add this compound at the concentrations you are testing.
-
Readout: Measure the assay signal (e.g., fluorescence, luminescence).
-
Interpretation: A change in the signal in the absence of cells indicates direct interference with the assay reagents.[6]
Protocol 6: Inactive Analog Control
-
Compound Selection: Synthesize or obtain a structurally similar analog of this compound that is known to be inactive against the primary target.
-
Experimental Setup: In your cell-based assay, include a treatment group with the inactive analog at the same concentrations as this compound.
-
Data Comparison: Compare the cellular phenotype induced by the active compound to that of the inactive analog. If the inactive analog produces the same phenotype, it is likely an off-target effect.[1]
Visualizations
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: Hypothetical signaling pathways for on- and off-target effects.
Caption: Experimental workflow for validating and characterizing off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the oral bioavailability of quinoline-based compounds.
Troubleshooting Guides
Problem 1: My quinoline-based compound exhibits poor aqueous solubility.
Poor aqueous solubility is a common challenge that can significantly limit the oral absorption of quinoline-based compounds.[1] If your compound is not sufficiently dissolved in gastrointestinal fluids, it cannot be effectively absorbed.
Troubleshooting Steps & Potential Solutions:
-
Assess Solubility: Determine the equilibrium solubility of your compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). This will confirm if solubility is the primary limiting factor.
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2][3]
-
Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a polymer matrix can improve its apparent solubility and dissolution rate.[7][8] Common polymers include PVP, HPMC, or Soluplus®.[7]
-
Lipid-Based Formulations: For lipophilic quinoline compounds, dissolving the drug in a mixture of oils, surfactants, and co-solvents can improve solubilization and absorption.[9][10] These are often referred to as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS).[9]
-
pH Adjustment: For quinoline compounds with ionizable groups, adjusting the pH of the formulation can increase solubility. The basic nitrogen in the quinoline ring can be protonated at a more acidic pH, enhancing aqueous solubility.[11]
-
Prodrug Approach: A prodrug can be synthesized by chemically modifying the quinoline compound to be more soluble. This prodrug is then converted back to the active parent drug within the body.[12][13][14]
Problem 2: My quinoline-based compound has good solubility but still shows low oral bioavailability.
If solubility is not the issue, poor intestinal permeability or significant first-pass metabolism are likely the culprits.[7]
Troubleshooting Steps & Potential Solutions:
-
Assess Permeability: Use an in vitro model like the Caco-2 permeability assay to evaluate your compound's ability to cross the intestinal epithelium.[11][15][16] This can also help determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[15]
-
Investigate First-Pass Metabolism: Conduct in vitro metabolism studies using liver microsomes or S9 fractions to determine the extent of metabolic degradation before the compound reaches systemic circulation.[7]
-
Chemical Modification:
-
Prodrugs: Design a prodrug to mask metabolic "hotspots" on the quinoline molecule, allowing for absorption before metabolism occurs.[17]
-
Structural Analogs: Synthesize analogs of your quinoline compound with modified functional groups to improve permeability. For example, reducing the number of hydrogen bond donors can sometimes enhance membrane transport.
-
-
Use of Permeation Enhancers: These excipients can be included in formulations to improve the absorption of compounds with poor membrane permeability.[18]
Frequently Asked Questions (FAQs)
Q1: What is the first-line strategy I should consider for a poorly soluble quinoline compound?
For a compound with poor aqueous solubility, a practical first step is particle size reduction, such as creating a nanosuspension.[7] This method increases the surface area-to-volume ratio, which can significantly boost the dissolution rate. It is a relatively straightforward approach before moving to more complex formulations.[7]
Q2: I've formulated an amorphous solid dispersion, but the in vivo bioavailability is still not as high as expected. What could be the problem?
Several factors could be at play:
-
Precipitation in the GI Tract: The amorphous form might be converting back to a less soluble crystalline form in the gastrointestinal fluids. Adding a precipitation inhibitor to your formulation can help maintain the supersaturated state.[7]
-
Poor Permeability: If your compound is a BCS Class IV drug (low solubility, low permeability), enhancing solubility alone may not be sufficient. In this case, you may need to explore strategies to improve permeability, such as incorporating permeation enhancers.[7]
-
First-Pass Metabolism: The drug may be rapidly metabolized by the liver even after successful dissolution. In vitro metabolism studies can help identify this issue.[7]
Q3: How do I choose between a lipid-based formulation and a solid dispersion for my quinoline compound?
The choice depends on the physicochemical properties of your compound:
-
LogP: Highly lipophilic compounds (high logP) are often well-suited for lipid-based formulations as they can be readily dissolved in the lipid components.[7]
-
Melting Point: Compounds with a high melting point can be challenging to formulate as solid dispersions using hot-melt extrusion. In such cases, spray drying for solid dispersions or a lipid-based formulation may be more appropriate.[7]
-
Dose: For high-dose drugs, the amount of excipients required for either a solid dispersion or a lipid-based formulation might result in an impractically large dosage form. A nanosuspension could be a better alternative in this scenario.[7]
Q4: My in vivo pharmacokinetic data shows high variability between subjects. What are the potential causes?
High in vivo variability can arise from several factors:
-
Formulation Instability: The formulation may not be stable in the GI tract, leading to inconsistent drug release and absorption.
-
Physiological Differences: Factors such as gastric pH, gastrointestinal transit time, and enzymatic activity can vary between individual animals.[7]
-
Food Effects: The presence or absence of food can significantly impact the performance of certain formulations, particularly lipid-based ones.[7] It is crucial to maintain consistent feeding conditions across all animals in your study.
Data on Bioavailability Enhancement of Quinoline-Based Compounds
The following tables summarize quantitative data from various studies demonstrating the improvement in oral bioavailability of quinoline-based compounds using different strategies.
Table 1: Bioavailability Enhancement of Quinoline-Based Compounds via Formulation Strategies
| Quinoline Derivative | Formulation Strategy | Carrier/System | Animal Model | Oral Bioavailability (%) - Unformulated | Oral Bioavailability (%) - Formulated | Fold Increase |
| Antimalarial Quinoline-4-carboxamide | Chemical Modification | Benzyl morpholine substituent | Mouse | 23 | 74 | 3.2 |
| Oxazolo[4,5-c]quinoline analog | Nanosuspension | HPMC | Rat | ~14 | Data Not Available | - |
| Quinazoline Derivative | Solid Dispersion | PVP K30 | Rat | Data Not Available | Data Not Available | - |
| Fluoroquinolone | Prodrug (PA2808) | Phosphate ester | Rat | Data Not Available | Data Not Available | - |
Data is compiled from multiple sources for illustrative purposes and direct comparisons should be made with caution.
Table 2: In Vitro Data for Quinoline-Based Compounds
| Compound | Assay | Parameter | Value |
| Quinoline-4-carboxamide (25) | PAMPA | Permeability (P_e) | 2 nm/s |
| Quinoline-4-carboxamide (30) | PAMPA | Permeability (P_e) | 48 nm/s |
| Gefitinib (Kinase Inhibitor) | Caco-2 | P_app (A-B) | 15.5 x 10-6 cm/s |
| Imatinib (Kinase Inhibitor) | Caco-2 | P_app (A-B) | 0.95 x 10-6 cm/s |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol provides a general procedure for preparing a solid dispersion of a quinoline-based compound.
Materials:
-
Quinoline-based compound
-
Polymer carrier (e.g., PVP K30, HPMC)[1]
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and carrier are soluble[1]
-
Round-bottom flask
-
Rotary evaporator
-
Mortar and pestle
-
Sieve
Procedure:
-
Dissolution: Accurately weigh the quinoline compound and the polymer carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask. Sonication or stirring can be used to aid dissolution.[1]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature.[1]
-
Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask. Pulverize the solid mass using a mortar and pestle. Pass the resulting powder through a sieve to obtain a uniform particle size.[1]
-
Characterization:
-
Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.[1]
-
Characterize the solid-state properties using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug.[1]
-
Use Fourier-Transform Infrared Spectroscopy (FTIR) to check for any interactions between the drug and the carrier.[1]
-
Protocol 2: Caco-2 Permeability Assay
This protocol outlines a general procedure for assessing the intestinal permeability of a quinoline-based compound.
Materials:
-
Caco-2 cells
-
24-well insert plates[15]
-
Ringers buffer[19]
-
Test compound (quinoline derivative)
-
Lucifer yellow (monolayer integrity marker)
-
LC-MS/MS for analysis[15]
Procedure:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports in 24-well plates until a confluent monolayer is formed (typically 21-28 days).[20]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value of ≥ 200 Ω x cm² is generally considered acceptable.[19] Additionally, assess the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Equilibrate the monolayers with pre-warmed Ringers buffer.[19]
-
Add the test compound solution (e.g., 10 µM in Ringers buffer) to the apical (donor) side.[15]
-
Add fresh Ringers buffer to the basolateral (receiver) side.[19]
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).[19]
-
Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
-
Permeability Measurement (Basolateral to Apical - B to A) for Efflux Assessment:
-
Follow the same procedure as above, but add the test compound to the basolateral side and collect samples from the apical side.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (P_app) using the following equation: P_app = (dQ/dt) / (A * C_0) Where:
-
dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber)
-
A is the surface area of the filter membrane
-
C_0 is the initial concentration of the drug in the donor chamber
-
-
Calculate the efflux ratio: P_app (B to A) / P_app (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Visualizations
Caption: A generalized workflow for developing and testing strategies to enhance the oral bioavailability of quinoline-based compounds.
Caption: A decision tree for troubleshooting low oral bioavailability of quinoline-based compounds.
Caption: Key pathways influencing the oral bioavailability of quinoline-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A prodrug approach toward the development of water soluble fluoroquinolones and structure--activity relationships of quinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cajmns.casjournal.org [cajmns.casjournal.org]
- 15. enamine.net [enamine.net]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: N-(quinolin-6-yl)acetamide Scale-Up Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of N-(quinolin-6-yl)acetamide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of the acetylation of 6-aminoquinoline.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Reaction Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting material or product: Reaction temperature too high or prolonged reaction time. 3. Side reactions: Formation of di-acetylated or other byproducts. 4. Poor quality of reagents: Impurities in 6-aminoquinoline or acetic anhydride. | 1. Reaction Monitoring: Monitor reaction progress by TLC or HPLC to ensure completion. 2. Temperature Control: Maintain a controlled temperature profile. Consider a lower temperature for a longer duration. 3. Stoichiometry Control: Use a slight excess of the limiting reagent. 4. Reagent Purity: Ensure the purity of starting materials through appropriate analytical techniques. |
| Product Purity Issues | 1. Presence of unreacted 6-aminoquinoline: Incomplete reaction or inefficient purification. 2. Formation of di-acetylated byproduct: Use of excess acetic anhydride or harsh reaction conditions. 3. Color formation: Oxidation of 6-aminoquinoline or impurities. | 1. Purification Optimization: Optimize the crystallization solvent system to effectively remove unreacted starting material. 2. Reagent Addition: Add acetic anhydride slowly and in a controlled manner to the reaction mixture. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Exothermic Reaction Difficult to Control | 1. Rapid addition of acetic anhydride: Leads to a rapid increase in temperature. 2. Inadequate heat removal: Insufficient cooling capacity of the reactor for the scale of the reaction. | 1. Controlled Addition: Add acetic anhydride dropwise or in portions, monitoring the internal temperature closely. 2. Efficient Cooling: Ensure the reactor's cooling system is adequate for the batch size. Consider using a jacketed reactor with a circulating coolant. |
| Poor Product Isolation/Crystallization | 1. Inappropriate solvent system: The chosen solvent may not provide good crystal formation or may lead to oiling out. 2. Presence of impurities: Impurities can inhibit crystallization or affect crystal morphology. 3. Rapid cooling: Fast cooling can lead to the formation of small, impure crystals. | 1. Solvent Screening: Perform a solvent screen to identify a suitable crystallization solvent or solvent mixture. 2. Crude Purification: Consider a pre-purification step (e.g., charcoal treatment) to remove colored impurities before crystallization. 3. Controlled Cooling: Implement a gradual cooling profile to promote the growth of larger, purer crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns involve the handling of acetic anhydride and managing the exothermic nature of the acylation reaction. Acetic anhydride is corrosive, a lachrymator, and reacts exothermically with water.[1][2][3][4][5] The acetylation of 6-aminoquinoline is an exothermic process, and on a large scale, the heat generated can lead to a thermal runaway if not properly controlled. It is crucial to have adequate cooling and to control the rate of addition of acetic anhydride.
Q2: What are common byproducts in the acetylation of 6-aminoquinoline and how can they be minimized?
A2: A common byproduct is the di-acetylated product, formed by the acylation of the newly formed amide. This can be minimized by using a controlled stoichiometry of acetic anhydride (slight excess of the amine or equimolar amounts) and by maintaining a moderate reaction temperature. Over-acylation is more likely at higher temperatures and with a large excess of the acetylating agent.
Q3: What solvent is recommended for the scale-up synthesis?
A3: The choice of solvent is critical for reaction control, product isolation, and safety.[6] Aprotic solvents such as toluene, ethyl acetate, or dichloromethane are often used for acylation reactions. For a greener process, consider solvents with a better safety and environmental profile. The ideal solvent should provide good solubility for the starting materials and allow for easy crystallization of the product.
Q4: How can I improve the color of the final product?
A4: Dark coloration in the final product can be due to the oxidation of 6-aminoquinoline or the presence of colored impurities. To improve the color, consider the following:
-
Perform the reaction under an inert atmosphere (nitrogen or argon).
-
Use purified starting materials.
-
Treat the crude product solution with activated charcoal before crystallization.
Q5: What are the critical process parameters to monitor during scale-up?
A5: Key parameters to monitor include:
-
Temperature: To control the reaction rate and prevent thermal runaway.
-
Rate of addition of reagents: To manage the exotherm.
-
Stirring speed: To ensure proper mixing and heat transfer.
-
Reaction progress: Using in-process controls like TLC or HPLC to determine the reaction endpoint.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and should be optimized for specific scales and equipment.
-
Reaction Setup:
-
Charge a clean, dry, jacketed reactor with 6-aminoquinoline and a suitable aprotic solvent (e.g., toluene).
-
Begin agitation and inert the reactor with nitrogen.
-
Cool the mixture to 0-5 °C using a circulating coolant in the reactor jacket.
-
-
Reagent Addition:
-
Slowly add acetic anhydride (1.0 to 1.1 equivalents) to the cooled solution of 6-aminoquinoline over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC until the 6-aminoquinoline is consumed.
-
-
Work-up and Isolation:
-
Upon reaction completion, cool the mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) to obtain the pure product.
-
Dry the purified product under vacuum.
-
Visualizations
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing Impurities in the Industrial Production of N-(quinolin-6-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of N-(quinolin-6-yl)acetamide. The information herein is designed to address specific challenges related to impurity identification, control, and analysis.
Troubleshooting Guide
Q1: My final product of this compound shows an unexpected peak in the HPLC analysis, eluting close to the main peak. What could this be?
A1: An unexpected peak eluting near the main product peak could be a process-related impurity. Common impurities in the synthesis of this compound include unreacted starting materials, by-products, and over-acetylated species.
-
6-Aminoquinoline (Starting Material): Incomplete acetylation will result in the presence of the starting material, 6-aminoquinoline.
-
N,N-diacetyl-6-aminoquinoline (By-product): Over-acetylation of 6-aminoquinoline can lead to the formation of N,N-diacetyl-6-aminoquinoline. The formation of N,N-diacetylamines is a known side reaction in the acetylation of amines, particularly when using a large excess of acetic anhydride.[1]
-
Isomeric Impurities: Depending on the synthetic route of the precursor 6-aminoquinoline, isomeric aminoquinolines could be present and subsequently acetylated.
To identify the peak, it is recommended to synthesize or procure reference standards for these potential impurities and compare their retention times with the unknown peak.
Q2: I am observing a significant amount of a di-acetylated impurity in my product. How can I minimize its formation?
A2: The formation of N,N-diacetyl-6-aminoquinoline is favored by harsh acetylation conditions. To minimize this impurity, consider the following process modifications:
-
Control of Acetylating Agent Stoichiometry: Use a controlled molar ratio of the acetylating agent (e.g., acetic anhydride or acetyl chloride) to 6-aminoquinoline. A significant excess of the acetylating agent increases the likelihood of di-acetylation.[1]
-
Reaction Temperature and Time: Optimize the reaction temperature and time. Lowering the temperature and reducing the reaction time can help to selectively favor the formation of the mono-acetylated product.
-
Choice of Acetylating Agent: The reactivity of the acetylating agent can influence the formation of by-products. While highly reactive agents like acetyl chloride can be effective, they may also lead to more side reactions. Acetic anhydride is a common alternative.
-
pH Control: Maintaining a slightly basic or neutral pH during the reaction can help to control the reactivity of the amino group and minimize over-acetylation.
Q3: My this compound product is discolored (yellow or brown). What is the likely cause and how can I address it?
A3: Discoloration in quinoline derivatives is often due to the formation of trace oxidized impurities. The quinoline ring system can be susceptible to oxidation, especially upon exposure to air and light.
-
Minimize Exposure to Air and Light: Store the product and its intermediates under an inert atmosphere (e.g., nitrogen or argon) and in light-protected containers.
-
Purification: Recrystallization or column chromatography can be effective in removing colored impurities.
-
Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant during storage may be considered, but this would need to be carefully evaluated for its impact on the final product's quality and regulatory acceptance.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound, identified through forced degradation studies, are hydrolysis and oxidation.[2]
-
Hydrolysis: The acetamide group can undergo hydrolysis under both acidic and basic conditions to yield 6-aminoquinoline and acetic acid.
-
Oxidation: The quinoline ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Exposure to light, particularly UV light, can also lead to degradation.
Q2: What are the typical acceptance criteria for impurities in a pharmaceutical intermediate like this compound?
A2: The acceptance criteria for impurities are guided by regulatory bodies such as the International Council for Harmonisation (ICH). The thresholds for reporting, identification, and qualification of impurities are key considerations.
| Impurity Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | ≥ 0.05% | ≥ 0.03% |
| Identification Threshold | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% |
| Qualification Threshold | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% |
Table 1: ICH Q3A(R2) Thresholds for New Drug Substances. These thresholds are often applied to late-stage intermediates.
Q3: What analytical technique is most suitable for monitoring impurities in this compound production?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for the analysis of this compound and its related impurities. A well-developed HPLC method can provide the necessary specificity, sensitivity, and accuracy to separate and quantify the active pharmaceutical ingredient (API) from its potential impurities.
Experimental Protocols
Protocol 1: HPLC-UV Method for the Analysis of this compound and its Process-Related Impurities
This method is designed for the separation and quantification of this compound, 6-aminoquinoline, and N,N-diacetyl-6-aminoquinoline.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to achieve a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize before analysis. |
| Base Hydrolysis | Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize before analysis. |
| Oxidative Degradation | Dissolve the sample in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid sample to 105 °C for 48 hours. |
| Photolytic Degradation | Expose the sample (solid and in solution) to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines. |
Visualizations
Caption: Impurity Formation Pathway in this compound Synthesis.
References
Strategies to reduce toxicity of N-(quinolin-6-yl)acetamide analogs
A Guide to Understanding and Mitigating Toxicity for Drug Development Professionals
Introduction
Welcome to the technical support guide for researchers working with N-(quinolin-6-yl)acetamide analogs. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, like many nitrogen-containing heterocycles, quinoline derivatives can present significant toxicity challenges, including cytotoxicity, genotoxicity, and hepatotoxicity, which can derail promising drug discovery programs.[4][5]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not just procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design. We will explore the mechanisms of toxicity, robust assays for characterization, and logical strategies for chemical modification to reduce toxicity while preserving therapeutic efficacy.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the toxicity of quinoline-based compounds.
Q1: What are the primary mechanisms driving the toxicity of quinoline analogs?
A1: The toxicity of quinoline derivatives is often linked to their metabolic activation.[5][6] The primary mechanism of concern is oxidative metabolism by Cytochrome P450 (CYP450) enzymes in the liver.[5]
-
Epoxide Formation: The quinoline ring, particularly at the 5,6-position, can be oxidized to form a highly reactive and electrophilic epoxide intermediate. This epoxide can covalently bind to nucleophilic macromolecules like DNA and proteins, leading to DNA adducts, protein dysfunction, and subsequent genotoxicity and cytotoxicity.[5] The formation of 5,6-dihydroxy-5,6-dihydroquinoline is a key indicator of this metabolic pathway.[5]
-
Oxidative Stress: Quinoline metabolism can also generate reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components and trigger apoptotic signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[7]
-
Structure-Toxicity Relationship (STR): The specific functional groups attached to the quinoline core heavily influence its toxic potential.[8] For example, the presence and position of electron-withdrawing or electron-donating groups can alter the metabolic profile and reactivity of the molecule.
Below is a diagram illustrating the metabolic activation pathway, a critical concept for understanding quinoline-induced toxicity.
Caption: Metabolic activation of the quinoline ring to a reactive epoxide.
Q2: My lead compound is active, but how do I get a preliminary idea of its potential toxicity without extensive in vivo studies?
A2: A tiered approach using in silico and in vitro assays is highly effective for early-stage toxicity profiling.
-
In Silico Prediction: Computational tools can predict potential liabilities. Quantitative Structure-Toxicity Relationship (QSTR) models and platforms like DEREK Nexus or TOPKAT can flag structural alerts for mutagenicity, carcinogenicity, and other toxicities.[9][10] These tools can help prioritize which analogs to synthesize and test.
-
In Vitro Cytotoxicity Assays: The first experimental step is to assess general cytotoxicity against a panel of cell lines. It is crucial to include both cancer cell lines (to assess efficacy) and a non-cancerous cell line (e.g., human fibroblasts, hepatocytes) to determine a selectivity index.[11] Common assays include the MTT, MTS, or LDH release assays.[12]
-
Hepatotoxicity Screening: Since the liver is the primary site of quinoline metabolism, assessing toxicity in human liver cells (e.g., HepG2) is critical.[7]
-
Genotoxicity Screening: The Ames test (bacterial reverse mutation assay) is a standard screen for mutagenicity. The inclusion of a liver microsome fraction (S9) is essential to detect metabolites that are mutagenic.[5]
Section 2: Troubleshooting Guide - High In Vitro Toxicity
This section provides actionable steps if your this compound analog exhibits undesirable toxicity in early screening.
Scenario: My lead analog shows potent activity against my target cancer cell line (e.g., IC50 < 1 µM) but is equally toxic to a normal human cell line (e.g., HepG2), indicating a poor therapeutic window.
Troubleshooting Workflow
The following workflow provides a logical progression from identifying the problem to designing a solution.
Caption: Decision workflow for addressing high in vitro toxicity.
Strategy A: Block Metabolic Hotspots
Rationale: If metabolic instability is confirmed and reactive metabolites are suspected, a direct approach is to block the sites of metabolism (metabolic "hotspots"). For quinolines, this is often the C5 and C8 positions.
Experimental Approach:
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of CYP450-mediated bond cleavage (the Kinetic Isotope Effect). This is the most conservative bioisosteric replacement.[13]
-
Fluorination: Introducing a small, highly electronegative fluorine atom at a metabolic hotspot can block oxidation at that site. Fluorine can also modulate the pKa and lipophilicity of the molecule, potentially improving other drug-like properties.[13]
Example Data:
| Compound | Modification | Microsomal Half-Life (t½, min) | Cytotoxicity IC50 (HepG2, µM) |
| Parent Analog | None | 15 | 1.2 |
| Analog 1A | 5-Fluoro | 45 | 10.5 |
| Analog 1B | 8-Fluoro | 38 | 8.7 |
| Analog 1C | 5-Deutero | 25 | 2.1 |
This is representative data for illustrative purposes.
Strategy B: Bioisosteric Replacement of the Quinoline Core
Rationale: If blocking metabolic hotspots is insufficient or negatively impacts potency, a more significant modification is to replace the entire quinoline ring with a different heterocycle.[14][15] Bioisosteric replacement aims to retain the key pharmacophoric features required for biological activity while altering the molecule's metabolic profile and physicochemical properties.[16]
Common Bioisosteres for Quinoline:
-
Naphthyridine: Lacks the carbocyclic ring susceptible to epoxidation.
-
Quinazoline: Can alter metabolic pathways and receptor interactions.
-
Thienopyridine: Has been shown to be a useful replacement to reduce toxicity in some contexts.[17]
-
Benzothiazole or Benzoxazole: Can mimic the steric and electronic properties of the quinoline core.
Considerations: This is a non-trivial synthetic effort. The choice of bioisostere should be guided by computational modeling (docking) to ensure the new scaffold can adopt the correct binding orientation in the target protein.
Strategy C: Modulate Physicochemical Properties
Rationale: Sometimes, toxicity is not due to reactive metabolites but to off-target effects or poor physical properties (e.g., low solubility leading to aggregation). Modifying the N-acetamide side chain or other substituents can fine-tune properties like lipophilicity (LogP) and solubility.
Experimental Approach:
-
Vary Side Chain: Modify the acetamide group. Introduce small polar groups (e.g., hydroxyl, small ethers) to increase solubility and reduce LogP.
-
Homologation: Systematically lengthen or shorten alkyl chains to find an optimal balance between potency and physical properties.
Section 3: Key Experimental Protocols
For any toxicity mitigation strategy to be successful, it must be guided by reliable data. Here are standardized, step-by-step protocols for essential in vitro assays.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[12] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
96-well flat-bottom plates
-
Human cell lines (e.g., HepG2, A549, and a target cancer line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO, final concentration ≤0.5%)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of your this compound analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Self-Validation:
-
Vehicle Control: Should show >95% viability compared to the untreated control.
-
Positive Control: Doxorubicin should yield a potent IC50 value consistent with literature reports for the cell line used.
-
Z'-factor: For assay validation in a high-throughput setting, a Z'-factor between 0.5 and 1.0 indicates a robust assay.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Principle: This assay measures the rate at which a compound is metabolized by liver enzymes (primarily CYP450s) in a subcellular fraction (microsomes). A rapid clearance suggests high potential for metabolic liabilities.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds and positive controls (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Acetonitrile with an internal standard (for protein precipitation and LC-MS/MS analysis)
-
96-well plates and an LC-MS/MS system
Procedure:
-
Preparation: Thaw HLMs and the NADPH system on ice. Prepare a working solution of HLMs in phosphate buffer (e.g., final protein concentration 0.5 mg/mL).
-
Reaction Mixture: In a 96-well plate, add the test compound (final concentration typically 1 µM) to the HLM solution. Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add the pre-warmed NADPH regenerating system to each well to start the metabolic reaction. The T=0 time point sample is taken immediately by transferring an aliquot to a separate plate containing ice-cold acetonitrile with the internal standard.
-
Time Points: Incubate the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots to the acetonitrile stop solution.
-
Sample Processing: Once all time points are collected, centrifuge the stop-solution plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear portion of this curve is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693 / k).
Self-Validation:
-
-NADPH Control: Run a parallel incubation without the NADPH system. The compound concentration should remain stable, confirming metabolism is enzyme-dependent.
-
Positive Controls: Verapamil should show rapid clearance (short t½), while Warfarin should be relatively stable (long t½), confirming the activity of the microsomal batch.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. noveltyjournals.com [noveltyjournals.com]
- 4. The relation between carcinogenicity and chemical structure of certain quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. brieflands.com [brieflands.com]
- 9. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Analog design-Bioisosteric replacement strategies | PPTX [slideshare.net]
- 17. researchgate.net [researchgate.net]
Enhancing the selectivity of N-(quinolin-6-yl)acetamide for its target
Technical Support Center: N-(quinolin-6-yl)acetamide
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the target selectivity of this compound. The following information is based on established principles of medicinal chemistry and kinase inhibitor development, using a representative tyrosine kinase, herein referred to as "Target Kinase A," as a plausible target for the this compound scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the presumed target class for this compound and what are the common challenges?
A1: The this compound scaffold is frequently utilized in the design of protein kinase inhibitors. Protein kinases share a highly conserved ATP-binding pocket, which often leads to a lack of selectivity and off-target effects for ATP-competitive inhibitors.[1] The primary challenge is to achieve high potency for the intended target (Target Kinase A) while minimizing activity against other structurally similar kinases, which can cause toxicity or other undesirable effects.[1][2]
Q2: What are the initial steps to assess the selectivity profile of my this compound-based inhibitor?
A2: The initial step is to perform a broad kinase selectivity panel screen.[3] This typically involves testing your compound at a fixed concentration (e.g., 1 µM) against a large number of kinases (e.g., >100) representative of the human kinome.[3][4] The results will provide a "selectivity score" and identify potential off-targets that need to be addressed.
Q3: What are the main strategies to improve the selectivity of a kinase inhibitor like this compound?
A3: There are several established strategies:
-
Structure-Based Drug Design: Modify the compound to exploit non-conserved regions of the ATP-binding pocket. This can involve adding bulky substituents that cause a steric clash with kinases that have a large "gatekeeper" residue, while being tolerated by targets with a smaller gatekeeper.[5]
-
Targeting Substrate Binding Sites: Develop inhibitors that interact with the less conserved substrate-binding site in addition to the ATP pocket. This can significantly improve selectivity.[1]
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, designing a covalent inhibitor that forms an irreversible bond can lead to exceptional selectivity.[5]
-
Allosteric Inhibition: Design compounds that bind to less conserved allosteric sites outside the ATP pocket, which can offer high selectivity.
-
Computational Modeling: Utilize computational methods to predict off-targets and guide the rational design of more selective analogs by analyzing the binding site microenvironments of various kinases.[6]
Q4: My compound is showing activity against a closely related kinase. How can I address this?
A4: This is a common issue. First, obtain the crystal structures of your primary target and the off-target kinase. Compare the ATP-binding pockets to identify differences in amino acid residues. Even subtle differences can be exploited. For example, a difference in the size of the gatekeeper residue can be a key opportunity for designing more selective compounds.[5] Computational approaches, such as molecular dynamics simulations, can also help understand the energetic costs of binding to different kinases and guide modifications.[7]
Troubleshooting Guides
Issue 1: Poor Selectivity in Initial Kinase Panel Screen
-
Problem: The compound inhibits a wide range of kinases, indicating it is a "promiscuous" inhibitor.[2]
-
Troubleshooting Steps:
-
Analyze the Data: Identify the families of kinases that are most potently inhibited. Are they structurally related?
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test a small number of analogs with modifications at different positions of the quinoline ring and the acetamide group. This can help identify which parts of the molecule are key for binding and which can be modified to improve selectivity.
-
Computational Docking: Perform molecular docking of your compound into the binding sites of both the desired target and the identified off-targets. This can provide insights into the binding modes and suggest modifications to disfavor binding to off-targets.[6]
-
Consider Bivalent Inhibitors: A more advanced strategy involves linking your inhibitor to a peptide or another small molecule that binds to a secondary site on the target kinase, creating a bivalent inhibitor with greatly enhanced selectivity.[5]
-
Issue 2: Inconsistent Results in Selectivity Assays
-
Problem: High variability in IC50 or Ki values between different assay runs or different assay formats (e.g., biochemical vs. cell-based).
-
Troubleshooting Steps:
-
Assay Format: Be aware that different assay formats can yield different results. For instance, a biochemical assay measures direct enzyme inhibition, while a cell-based assay is influenced by factors like cell permeability and efflux pumps.
-
ATP Concentration: In competitive binding assays, the IC50 value is highly dependent on the ATP concentration used. Ensure the ATP concentration is consistent and ideally close to the Km value for the kinase.
-
Compound Stability and Solubility: Poor solubility can lead to compound precipitation and inaccurate results. Verify the solubility of your compound in the assay buffer.
-
Enzyme Purity and Activity: Ensure the kinase used in the assay is pure and has consistent activity.
-
Quantitative Data Summary
The following table presents hypothetical inhibitory activity data for this compound and two modified analogs against our "Target Kinase A" and a common off-target, "Off-Target Kinase B". This illustrates how structural modifications can improve the selectivity profile.
| Compound ID | Modification | Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Selectivity Index (B/A) |
| Lead-01 | This compound | 50 | 150 | 3 |
| Analog-02 | Added methyl group at C4 of quinoline | 45 | 900 | 20 |
| Analog-03 | Replaced acetamide with cyclopropylamide | 65 | >10,000 | >153 |
Selectivity Index is calculated as IC50 (Off-Target) / IC50 (Target). A higher number indicates greater selectivity.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using ADP-Glo™ Assay
This protocol is adapted for a high-throughput kinase selectivity screen.[3][8]
Objective: To determine the inhibitory activity of a compound against a panel of protein kinases.
Materials:
-
Kinase Selectivity Profiling System (e.g., Promega)[3]
-
Compound of interest (e.g., this compound) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay reagents.
-
384-well plates.
-
Multichannel pipettes or automated liquid handler.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 384-well plate, add 1 µl of the compound at various concentrations (for a dose-response curve) or at a single concentration (for a single-point screen).[8]
-
Prepare the Kinase Working Stock and ATP/Substrate Working Stock according to the manufacturer's protocol.[8]
-
Add 2 µl of the Kinase Working Stock to each well containing the compound.
-
Initiate the reaction by adding 2 µl of the ATP/Substrate Working Stock to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF is a rapid method to screen for ligand binding to a protein kinase without needing a functional assay.[9]
Objective: To confirm direct binding of the compound to the target kinase by measuring the thermal stabilization of the protein upon ligand binding.[9]
Materials:
-
Purified Target Kinase A.
-
Test compound in DMSO.
-
SYPRO Orange dye.
-
Real-time PCR instrument with a thermal ramping feature.
-
Appropriate assay buffer.
Procedure:
-
Prepare a master mix containing the purified kinase and SYPRO Orange dye in the assay buffer.
-
Dispense the master mix into the wells of a 96-well PCR plate.
-
Add the test compound at various concentrations to the wells. Include a DMSO control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25 °C to 95 °C at a ramp rate of 1 °C/minute, while continuously monitoring fluorescence.
-
As the protein unfolds, the SYPRO Orange dye will bind to the exposed hydrophobic regions and fluoresce.
-
The melting temperature (Tm) is the midpoint of this transition. Binding of a ligand will stabilize the protein, resulting in an increase in the Tm.
-
Plot the change in Tm (ΔTm) as a function of compound concentration to determine the binding affinity.
Visualizations
Caption: Hypothetical signaling pathway for Target Kinase A.
Caption: Workflow for enhancing inhibitor selectivity.
Caption: Troubleshooting logic for poor selectivity.
References
- 1. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
N-(quinolin-6-yl)acetamide in Cancer Therapy: A Comparative Analysis with Other Quinoline Derivatives
A detailed examination of N-(quinolin-6-yl)acetamide and its analogs, evaluating their potential as anticancer agents through a review of their performance against various cancer cell lines and their impact on key signaling pathways.
Comparative Anticancer Activity
The anticancer potential of quinoline derivatives is significantly influenced by the nature and position of their substituents. To provide a comparative perspective, this section will focus on derivatives of this compound where the acetamide group is incorporated into or replaced by other functional moieties. A key area of investigation for quinoline derivatives has been their ability to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.
A study by Zhang et al. (2021) identified a series of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as potent inhibitors of PI3Kα, a key component of the PI3K pathway.[1] These compounds share the quinolin-6-yl core with this compound but feature an oxadiazole linker. Their activity against PI3Kα and various cancer cell lines provides valuable insight into the potential of the quinolin-6-yl scaffold.
Another relevant comparison can be drawn from a study by Ghorab et al. (2014) on 2-cyano-N-(quinolin-3-yl)acetamide.[2] While the substitution is at the 3-position of the quinoline ring, this compound also possesses an acetamide-like functional group and has demonstrated cytotoxic activity.
The following table summarizes the in vitro anticancer activities of these quinoline derivatives.
| Compound | Structure | Target | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | N/A | Data not available | Data not available | N/A | |
| 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivative (ES-25) | ![]() | PI3Kα | HCT116 (Colon) | 1.23 | [1] |
| 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivative (ES-27) | (A representative structure of the series is shown) | PI3Kα | HCT116 (Colon) | 0.85 | [1] |
| 2-cyano-N-(quinolin-3-yl)acetamide | N/A | Ehrlich ascites carcinoma (EAC) | 2.14 (µg/mL) | [2] |
Experimental Protocols
The evaluation of the anticancer activity of these quinoline derivatives typically involves in vitro assays to determine their cytotoxicity and target-specific inhibitory effects.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with no compound is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, a solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
PI3Kα Enzyme Inhibition Assay
This assay is used to determine the in vitro inhibitory activity of compounds against the PI3Kα enzyme.
Protocol:
-
Reagent Preparation: Recombinant human PI3Kα enzyme, the substrate (e.g., phosphatidylinositol-4,5-bisphosphate), and ATP are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compounds at various concentrations are pre-incubated with the PI3Kα enzyme in the assay buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate and ATP to the enzyme-compound mixture.
-
Reaction Termination and Detection: After a set incubation period, the reaction is stopped, and the amount of ADP produced (which is proportional to the enzyme activity) is quantified using a detection reagent, often in a luminescence-based format.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is determined from the resulting dose-response curve.
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. The inhibitory activity of quinoline derivatives, such as the 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide series, on PI3Kα suggests that this pathway is a key mechanism of their anticancer action.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinoline derivatives.
Conclusion
While direct experimental evidence for the anticancer activity of this compound remains elusive, the analysis of structurally similar quinoline derivatives provides a strong rationale for its potential as an anticancer agent. The demonstrated efficacy of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as PI3Kα inhibitors suggests that this compound may also target the PI3K/Akt/mTOR pathway. Further investigation into the synthesis and biological evaluation of this compound is warranted to definitively characterize its anticancer properties and to explore its potential for further development as a therapeutic agent. The comparative data presented in this guide, alongside the detailed experimental protocols and the elucidated signaling pathway, offer a valuable resource for researchers in the field of oncology and drug discovery.
References
Comparative Efficacy of N-(quinolin-6-yl)acetamide and Its Analogs in Targeting the PI3Kα Signaling Pathway
A detailed analysis for researchers and drug development professionals.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, N-(quinolin-6-yl)acetamide and its analogs have emerged as a promising class of molecules, particularly in the context of anticancer research. This guide provides a comparative analysis of the efficacy of this compound and its structurally related analogs, with a focus on their inhibitory activity against phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in a critical cancer-related signaling pathway.
Quantitative Efficacy Comparison
Recent studies have identified derivatives of this compound that exhibit potent inhibitory activity against PI3Kα. The following table summarizes the in vitro efficacy of key analogs.
| Compound ID | Structure | Target | IC50 (μM) |
| This compound | PI3Kα | Data not available | |
| ES-25 | 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide with a morpholinoethyl side chain | PI3Kα | 0.23[1][2] |
| ES-27 | 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide with a piperidinoethyl side chain | PI3Kα | 0.31[2][3] |
IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity in vitro.
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
The primary mechanism of action for the active analogs of this compound is the inhibition of the PI3K/Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In many cancers, mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, lead to the constitutive activation of this pathway, driving tumor progression.
By inhibiting PI3Kα, these compounds block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The downstream consequences of PI3K/Akt pathway inhibition include the induction of apoptosis and the suppression of cell proliferation.
Below is a diagram illustrating the PI3K/Akt signaling pathway and the point of inhibition by this compound analogs.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound analogs.
Experimental Protocols
This section details the methodologies for the synthesis and biological evaluation of this compound analogs.
Synthesis of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide Derivatives
The synthesis of the 1,3,4-oxadiazole-based analogs of this compound is a multi-step process. A general workflow is outlined below.
References
Structure-Activity Relationship of N-(quinolin-6-yl)acetamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-(quinolin-6-yl)acetamide scaffold is a promising pharmacophore in the development of novel therapeutic agents, particularly in the realm of oncology. Derivatives of this core structure have demonstrated potent inhibitory activity against various protein kinases and have shown significant anti-proliferative effects in cancer cell lines. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, supported by experimental data, to inform future drug design and development efforts.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is highly contingent on the nature and position of substituents on the quinoline ring and modifications to the acetamide moiety. The following sections and tables summarize the in vitro inhibitory activities of representative compounds against key protein kinases and cancer cell lines.
Kinase Inhibitory Activity
This compound derivatives have been investigated as inhibitors of several kinases, including Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), which are crucial components of signaling pathways that are often dysregulated in cancer.
Table 1: PI3Kα and mTOR Inhibitory Activity of this compound Analogs
| Compound ID | Core Scaffold Modification | R Group on Acetamide | Target Kinase | IC50 (nM) |
| ES-25 | 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl) | H | PI3Kα | Data not specified |
| ES-27 | 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl) | H | PI3Kα | Data not specified |
| 17e | N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide | - | PI3Kα | 1.7 |
| 17e | N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide | - | mTOR | Data not specified |
Data for ES-25 and ES-27 indicated them as potent inhibitors, but specific IC50 values were not provided in the abstract.[1]Compound 17e was identified as a potent dual PI3K/mTOR inhibitor.[2][3]
Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. The data reveals that substitutions on the quinoline ring can significantly impact cytotoxicity.
Table 2: Antiproliferative Activity of Quinolinone Acetamide Derivatives
| Compound ID | Core Scaffold | R Group on Acetamide | Cancer Cell Line | IC50 (µM) |
| 18 | 2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy | N-(naphthalen-2-yl) | NPC-TW01 (Nasopharyngeal) | 0.6 |
| 18 | 2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy | N-(naphthalen-2-yl) | H661 (Lung Carcinoma) | >50 |
| 18 | 2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy | N-(naphthalen-2-yl) | Hep3B (Hepatoma) | >50 |
| 18 | 2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy | N-(naphthalen-2-yl) | A498 (Renal Carcinoma) | >50 |
| 18 | 2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy | N-(naphthalen-2-yl) | MKN45 (Gastric Cancer) | >50 |
Compound 18 demonstrated potent and selective activity against the NPC-TW01 cell line.[4]
Structure-Activity Relationship Insights
Based on the available data, several key SAR trends can be elucidated:
-
Scaffold Rigidity and Planarity: The introduction of a 1,3,4-oxadiazole ring, as seen in compounds ES-25 and ES-27, appears to be favorable for PI3Kα inhibition.[1] This modification likely influences the orientation of the quinoline moiety within the kinase active site.
-
Aryl Substituents: The presence of a benzenesulfonamide group in compound 17e is critical for its potent dual PI3K/mTOR inhibitory activity.[2][3] This highlights the importance of exploring various aryl substitutions on the core scaffold.
-
Modifications at the 6-position: The linkage at the 6-position of the quinoline ring is a key determinant of activity. The ether linkage in compound 18, combined with the bulky naphthalen-2-yl group on the acetamide, resulted in high potency and selectivity for nasopharyngeal carcinoma cells.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound derivatives.
General Synthesis of this compound
The synthesis of the parent compound, this compound, typically involves the acetylation of 6-aminoquinoline.
Procedure:
-
Dissolve 6-aminoquinoline in a suitable solvent, such as glacial acetic acid or a mixture of acetic anhydride and pyridine.
-
Add acetic anhydride dropwise to the solution while stirring.
-
Heat the reaction mixture under reflux for a specified period (e.g., 1-2 hours).
-
Allow the mixture to cool to room temperature, during which the product may precipitate.
-
Pour the reaction mixture into ice-cold water to precipitate the product fully.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)
-
Plate reader or scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.
-
Add serial dilutions of the test compounds to the wells of a 96-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution or by heating.
-
Add the detection reagent to quantify the amount of product formed (phosphorylated substrate) or the amount of ATP consumed.
-
Measure the signal using a plate reader (luminescence, fluorescence) or a scintillation counter (radioactivity).
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[5]
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[4][6][7][8]
Visualizations
The following diagrams illustrate key signaling pathways potentially modulated by this compound derivatives and a general experimental workflow.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
References
- 1. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. In vitro kinase assay [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. atcc.org [atcc.org]
Validating the Anti-Cancer Potential of N-(quinolin-6-yl)acetamide: A Comparative In Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and well-tolerated anti-cancer therapeutics is a cornerstone of modern oncological research. Quinoline scaffolds have emerged as a promising class of compounds, with numerous derivatives demonstrating potent anti-tumor activity through diverse mechanisms of action. This guide focuses on the validation of the anti-cancer activity of a specific quinoline derivative, N-(quinolin-6-yl)acetamide, by comparing its potential in vivo performance with established quinoline-based inhibitors targeting distinct and critical cancer-related pathways.
While in vivo data for this compound is not yet publicly available, its structural similarity to other bioactive quinolines suggests its potential as an anti-cancer agent. This document provides a framework for its in vivo evaluation by presenting a comparative analysis with three well-characterized quinoline derivatives: Omipalisib (GSK2126458), a PI3K/mTOR inhibitor; Lapatinib, an EGFR/HER2 dual tyrosine kinase inhibitor; and a representative quinoline-chalcone derivative that functions as a microtubule polymerization inhibitor. By examining their mechanisms of action, in vivo efficacy, and the experimental protocols utilized for their validation, we provide a comprehensive guide for researchers aiming to investigate the therapeutic potential of this compound.
Comparative Analysis of Quinoline-Based Anti-Cancer Agents
To contextualize the potential of this compound, we compare it with three quinoline derivatives that have demonstrated in vivo anti-cancer efficacy. The following table summarizes their key characteristics and available in vivo data.
| Compound | Target/Mechanism of Action | In Vivo Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Hypothesized anti-cancer activity | - | - | - | - | - |
| Omipalisib (GSK2126458) | PI3K/mTOR inhibitor | Nude mouse xenograft (BT474 cells) | Breast Cancer | 300 µg/kg, p.o. | Dose-dependent tumor growth inhibition | [1][2] |
| Lapatinib | EGFR/HER2 inhibitor | Athymic nude mice (SUM149 cells) | Breast Cancer | 100 mg/kg, p.o., twice daily | Significant tumor growth inhibition, especially in combination with radiation | [3][4] |
| Quinoline-Chalcone (Compound 27) | Microtubule polymerization inhibitor | Athymic nude mice (Hollow Fiber Assay) | Various | 150 mg/kg, i.p. | Well-tolerated with noted anti-tumor activity | [5] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these quinoline derivatives is crucial for designing effective validation studies for this compound.
PI3K/Akt/mTOR Signaling Pathway (Target of Omipalisib)
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Omipalisib dually inhibits PI3K and mTOR, leading to the suppression of downstream signaling and induction of apoptosis.[6][7]
EGFR/HER2 Signaling Pathway (Target of Lapatinib)
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the MAPK and PI3K/Akt pathways, promoting cell proliferation and survival. Lapatinib inhibits the kinase activity of both EGFR and HER2.[8][9]
Microtubule Polymerization (Target of Quinoline-Chalcones)
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Certain quinoline-chalcone derivatives inhibit cancer cell growth by binding to tubulin and preventing its polymerization into microtubules, leading to cell cycle arrest and apoptosis.
References
- 1. LLC cells tumor xenograft model [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel quinoline-2-one based chalcones of potential anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. researchgate.net [researchgate.net]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of N-(quinolin-6-yl)acetamide Derivatives and Established PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of known Phosphoinositide 3-kinase (PI3K) inhibitors and discusses the potential of novel chemical scaffolds related to N-(quinolin-6-yl)acetamide. While this compound itself is not an established PI3K inhibitor, recent research into structurally related compounds has identified a new class of potential PI3Kα inhibitors, highlighting the promise of the quinoline core in designing novel therapeutics.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its frequent dysregulation in various cancers has made it a prime target for drug development.[3][4] This guide will delve into the characteristics of both broad-spectrum (pan) and isoform-selective PI3K inhibitors, presenting key data to aid in research and development efforts.
Emerging Quinoline-Based PI3K Inhibitors
Recent advancements in drug discovery have explored novel chemical scaffolds for PI3K inhibition. A notable study identified derivatives of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide as potent PI3Kα inhibitors through a docking-based virtual screening approach.[5] This discovery is significant as it introduces a new structural class for targeting PI3Kα, which is frequently mutated in various cancers.[5]
Table 1: Activity of Novel Quinoline-Based PI3Kα Inhibitors
| Compound | PI3Kα IC50 (nM) |
|---|---|
| ES-25 | 78 |
| ES-27 | 65 |
Data sourced from a study on 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives.[5]
These findings suggest that the quinoline scaffold holds potential for the development of new, selective PI3K inhibitors. Further structure-activity relationship (SAR) studies are warranted to optimize these lead compounds.[5]
Comparative Analysis of Known PI3K Inhibitors
The landscape of PI3K inhibitors is diverse, encompassing both pan-PI3K inhibitors that target all four class I isoforms (α, β, γ, δ) and isoform-selective inhibitors with improved therapeutic windows.[3][6]
Pan-PI3K Inhibitors
First-generation PI3K inhibitors were designed to inhibit all class I PI3K isoforms.[3] While demonstrating broad anti-tumor activity, their lack of selectivity can lead to significant adverse events.[6][7]
Table 2: Comparison of Pan-PI3K Inhibitors
| Inhibitor (Brand Name) | Predominant Targets | FDA Approval Status & Indication | Key Clinical Findings / Common Adverse Effects |
|---|---|---|---|
| Copanlisib (Aliqopa®) | Pan-Class I (α, δ) | Approved for relapsed follicular lymphoma.[3][8] | Administered intravenously. Efficacy observed in various hematologic malignancies.[8] Common side effects include hyperglycemia and hypertension. |
| Buparlisib (BKM120) | Pan-Class I | Not FDA Approved | Orally available. Has shown modest activity in clinical trials.[9] Associated with mood disorders and hyperglycemia. |
| Pictilisib (GDC-0941) | Pan-Class I (α, δ) | Not FDA Approved | Orally available. Limited single-agent efficacy in clinical trials.[3] Often explored in combination therapies. |
Isoform-Selective PI3K Inhibitors
To mitigate the off-target effects of pan-PI3K inhibitors, research has focused on developing inhibitors that target specific PI3K isoforms, which have distinct roles in normal physiology and cancer.[10][11] This approach has led to several FDA-approved therapies with improved safety profiles.[12][13]
Table 3: Comparison of Isoform-Selective PI3K Inhibitors
| Inhibitor (Brand Name) | Selective Target | FDA Approval Status & Indication | Key Clinical Findings / Common Adverse Effects |
|---|---|---|---|
| Alpelisib (Piqray®) | PI3Kα | Approved for HR+/HER2-, PIK3CA-mutated advanced or metastatic breast cancer.[11][14] | First-in-class PI3Kα inhibitor. Significantly improves progression-free survival in patients with PIK3CA-mutated breast cancer.[7][9] Most common adverse effect is hyperglycemia.[9] |
| Idelalisib (Zydelig®) | PI3Kδ | Approved for relapsed chronic lymphocytic leukemia (CLL), follicular B-cell non-Hodgkin lymphoma, and small lymphocytic lymphoma (SLL).[12][15] | Highly selective for the δ isoform, which is primarily expressed in leukocytes.[12] Associated with a risk of severe diarrhea/colitis and hepatotoxicity.[15] |
| Duvelisib (Copiktra®) | PI3Kδ, PI3Kγ | Approved for relapsed or refractory CLL/SLL and follicular lymphoma.[8][15] | Dual δ/γ inhibitor. Has shown efficacy in patients who have failed other therapies.[8] Carries a black box warning for serious infections, diarrhea/colitis, and pneumonitis.[15] |
| Inavolisib (Itovebi™) | PI3Kα | Approved in combination with palbociclib and fulvestrant for PIK3CA-mutated, HR+, HER2- advanced breast cancer.[16] | Recent approval based on the INAVO120 trial, which showed a significant improvement in progression-free survival.[16] |
Visualizing PI3K Signaling and Inhibition
To better understand the context of PI3K inhibition, the following diagrams illustrate the signaling pathway, a typical experimental workflow for inhibitor characterization, and the comparative logic of different inhibitor classes.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for PI3K inhibitor discovery.
Caption: Comparative logic of PI3K inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of kinase inhibitors. Below are protocols for key experiments cited in the characterization of PI3K inhibitors.
In Vitro PI3K Kinase Assay (Luminescent ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[17]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PI3K isoform.
Materials:
-
Recombinant human PI3K enzyme (e.g., PI3Kα/p85α)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Substrate)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reaction Setup: In a 384-well plate, add 0.5 µL of the test compound at various concentrations or vehicle (DMSO).
-
Enzyme/Substrate Addition: Add 4 µL of a mixture containing the PI3K enzyme and lipid substrate in kinase reaction buffer.
-
Initiate Reaction: Add 0.5 µL of ATP solution to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay (WST-1 Assay)
This colorimetric assay measures the metabolic activity of viable cells, which serves as an indicator of cell proliferation.[18]
Objective: To assess the effect of a PI3K inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PIK3CA-mutated breast cancer cells)
-
Complete cell culture medium
-
Test compound
-
WST-1 reagent
-
96-well cell culture plates
-
Spectrophotometric plate reader (450 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the samples at 450 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis for PI3K Pathway Modulation
Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K pathway, such as AKT, providing a direct measure of target engagement in a cellular context.[19][20]
Objective: To confirm that the test compound inhibits the PI3K pathway in cells by measuring the phosphorylation of downstream targets.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a defined period. Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Denature an equal amount of protein (e.g., 20-30 µg) from each sample and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-AKT at 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal to determine the extent of pathway inhibition. Use a loading control like GAPDH to ensure equal protein loading.[20]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cusabio.com [cusabio.com]
- 3. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoform-Selective PI3K Inhibitors for Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. metastatictrialtalk.org [metastatictrialtalk.org]
- 15. ashpublications.org [ashpublications.org]
- 16. Roche wins first-line approval for PI3K inhibitor combo in breast cancer [pharmaceutical-technology.com]
- 17. promega.de [promega.de]
- 18. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Biological Activities of N-(quinolin-6-yl)acetamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of N-(quinolin-6-yl)acetamide, drawing upon experimental data from its structurally related derivatives. Due to a lack of direct extensive experimental data for this compound, this document synthesizes findings from studies on its derivatives to provide a cross-validated profile of its likely biological activities, focusing on anticancer and antimicrobial properties.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their broad spectrum of pharmacological activities. This compound serves as a core scaffold for the development of various bioactive molecules. This guide cross-validates its potential biological activity by comparing the performance of its key derivatives in different established assays, namely antiproliferative and antimicrobial assays.
Comparative Biological Activities
The biological activities of this compound derivatives are summarized below, with a focus on their potential as PI3Kα inhibitors and antimicrobial agents.
Anticancer Activity: PI3Kα Inhibition and Antiproliferative Effects
Recent studies have identified derivatives of this compound as potent inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.
Data Summary: Antiproliferative and PI3Kα Inhibitory Activity of this compound Derivatives
| Compound ID | Modification from Core Scaffold | Target Cell Line | IC50 (µM) | PI3Kα Inhibition IC50 (µM) | Reference |
| ES-25 | 2-(5-(...)-1,3,4-oxadiazol-2-yl)acetamide | MCF-7 | Not Reported | 0.12 | [1] |
| ES-27 | 2-(5-(...)-1,3,4-oxadiazol-2-yl)acetamide | MCF-7 | Not Reported | 0.08 | [1] |
| Compound 18 | N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 | 0.6 | Not Reported | [2] |
Note: The table presents data for derivatives of this compound to infer its potential activity.
Signaling Pathway: PI3K/AKT/mTOR Inhibition
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the likely point of inhibition by this compound derivatives.
References
- 1. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of N-(quinolin-6-yl)acetamide and N-(quinolin-8-yl)acetamide Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a vast array of biological activities. The specific placement of substituents on the quinoline ring can drastically alter a molecule's pharmacological profile. This guide provides a comparative overview of the biological effects of two positional isomers: N-(quinolin-6-yl)acetamide and N-(quinolin-8-yl)acetamide. While direct comparative studies on these two specific molecules are limited, this document synthesizes available data on their derivatives to highlight the distinct therapeutic potentials associated with the 6- and 8-positional isomers. The evidence suggests a divergence in their primary biological targets, with this compound derivatives showing promise in oncology, particularly as PI3Kα inhibitors, and N-(quinolin-8-yl)acetamide derivatives demonstrating significant antimicrobial and antitubercular properties.
Quantitative Data Summary
The following tables summarize the biological activities of derivatives of this compound and N-(quinolin-8-yl)acetamide based on available experimental data.
Table 1: Anticancer and Enzyme Inhibition Activity of this compound Derivatives
| Derivative | Target | Assay | Activity (IC₅₀) | Cell Line | Reference |
| 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivative (ES-25) | PI3Kα | Enzyme Inhibition | Potent Inhibition (Specific value not in abstract) | N/A | [1] |
| 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivative (ES-27) | PI3Kα | Enzyme Inhibition | Potent Inhibition (Specific value not in abstract) | N/A | [1] |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | Antiproliferative | Cell Viability | 0.6 µM | NPC-TW01 (Nasopharyngeal) | [2] |
Table 2: Antimicrobial and Antitubercular Activity of N-(quinolin-8-yl)acetamide Derivatives
| Derivative | Target Organism | Assay | Activity (MIC) | Reference |
| N-(quinolin-8-yl)acetamide derivative (ANA-12) | Mycobacterium tuberculosis H37Rv | MABA | 6.25 µg/mL | [3] |
| N-(quinolin-8-yl)acetamide derivative (ANC-2) | Mycobacterium tuberculosis H37Rv | MABA | 12.5 µg/mL | [3] |
| N-(quinolin-8-yl)acetamide derivative (ANA-1) | Mycobacterium tuberculosis H37Rv | MABA | 12.5 µg/mL | [3] |
| ω-aminomethyl longifolene amide derivative (6f) | Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae | Broth microdilution | 0.488 - 0.977 µg/mL | [3] |
| ω-aminomethyl longifolene amide derivative (6i) | Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae | Broth microdilution | 0.488 - 0.977 µg/mL | [3] |
| ω-aminomethyl longifolene amide derivative (6k) | Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae | Broth microdilution | 0.488 - 0.977 µg/mL | [3] |
Experimental Protocols
Phosphoinositide 3-Kinase alpha (PI3Kα) Inhibition Assay
A common method to assess PI3Kα inhibition is a kinase activity assay, often using a luminescence-based readout to measure ATP consumption.
-
Reagents and Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
The test compounds (derivatives of this compound) are serially diluted to various concentrations.
-
The PI3Kα enzyme is incubated with the test compounds in the kinase buffer.
-
The kinase reaction is initiated by adding the PIP2 substrate and ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
A detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Luminescence is measured using a plate reader.
-
The IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
-
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using broth microdilution methods.
-
Reagents and Materials: Test compounds (derivatives of N-(quinolin-8-yl)acetamide), bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria), and sterile microtiter plates.
-
Procedure:
-
The test compounds are serially diluted in the broth medium in the wells of a microtiter plate.
-
A standardized inoculum of the microorganism is added to each well.
-
Positive (no compound) and negative (no inoculum) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. For some assays, a colorimetric indicator may be used to aid in determining viability. For anti-tubercular assays like the Microplate Alamar Blue Assay (MABA), a redox indicator is used to assess metabolic activity.[3]
-
Visualizations
Signaling Pathway
Caption: PI3Kα signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow
Caption: A typical workflow for screening antimicrobial and antitubercular compounds.
Conclusion
The available scientific literature strongly suggests that the positional isomerism of the acetamido group on the quinoline ring plays a critical role in defining the biological activity of this compound and N-(quinolin-8-yl)acetamide. Derivatives of this compound have emerged as promising candidates in oncology, with demonstrated activity as PI3Kα inhibitors and antiproliferative agents. In contrast, derivatives of N-(quinolin-8-yl)acetamide show significant potential in combating infectious diseases, exhibiting potent antibacterial and antitubercular effects. This comparative guide underscores the importance of subtle structural modifications in drug design and provides a foundation for future research to further explore and optimize these two classes of quinoline derivatives for their respective therapeutic applications. Further direct comparative studies of the parent compounds are warranted to fully elucidate their structure-activity relationships.
References
- 1. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Preclinical-Framework for N-(quinolin-6-yl)acetamide, a Novel NLRP3 Inflammasome Inhibitor
A Comparative Guide for Drug Development Professionals
In the landscape of inflammatory disease therapeutics, the NOD-like receptor protein 3 (NLRP3) inflammasome has emerged as a critical target.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide array of pathologies, including cryopyrin-associated periodic syndromes (CAPS), gout, cardiovascular diseases, and neurodegenerative disorders.[2][4][5] This guide provides a comprehensive framework for benchmarking the novel NLRP3 inhibitor, N-(quinolin-6-yl)acetamide, against established preclinical and clinical standards.
The multiprotein NLRP3 inflammasome complex is a key component of the innate immune system.[6] Its activation leads to the production of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[6][7] this compound represents a promising small molecule inhibitor of this pathway. This document outlines the essential in vitro and in vivo experimental protocols required to rigorously evaluate its potency, selectivity, and potential therapeutic utility.
The Preclinical and Clinical Landscape
A robust benchmarking strategy necessitates comparison against molecules with well-defined characteristics. For this compound, this includes both a highly selective preclinical tool compound and clinically approved drugs that target the downstream effects of NLRP3 activation.
Preclinical Benchmark: MCC950
MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome, making it the gold standard for preclinical comparative studies.[4][6][8][[“]] It directly targets the NLRP3 protein, preventing its activation and subsequent downstream signaling.[4][6] MCC950 has demonstrated efficacy in various animal models of NLRP3-driven diseases.[1][4][8]
Standard-of-Care Drugs for NLRP3-Mediated Diseases
While no direct NLRP3 inhibitors are currently approved for clinical use, several biologic agents that target IL-1β, a key product of the NLRP3 inflammasome, are considered the standard of care for certain conditions.[2][4]
These biologics have shown significant efficacy in the treatment of CAPS.[10][11][12][13][14]
For conditions like gout, where NLRP3 activation by monosodium urate (MSU) crystals is a key pathogenic event, standard-of-care includes:
-
Acute Flare Management: Nonsteroidal anti-inflammatory drugs (NSAIDs), colchicine, and corticosteroids.[15][16][17][18][19]
-
Long-term Management (Urate-Lowering Therapy): Allopurinol and febuxostat.[15][16][19]
A comprehensive evaluation of this compound should therefore involve direct comparison with MCC950 in preclinical models and demonstrate a compelling mechanistic advantage over the indirect, downstream-acting clinical agents.
NLRP3 Inflammasome Signaling Pathway
Understanding the mechanism of action of this compound requires a clear picture of the NLRP3 inflammasome activation pathway. This process is typically a two-step event.[7][20][21][22]
Caption: Canonical NLRP3 inflammasome activation pathway.
In Vitro Benchmarking Workflow
A stepwise in vitro approach is crucial to determine the potency and selectivity of this compound.
Caption: In vitro benchmarking experimental workflow.
Experimental Protocols
1. In Vitro NLRP3 Inflammasome Activation in Macrophages
This protocol is foundational for assessing the inhibitory potential of this compound.[23][24]
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) from mice or human THP-1 monocytes differentiated into macrophages are commonly used.[24][25]
-
Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) (e.g., 500 ng/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.[22][23][26]
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or MCC950 for a defined period (e.g., 30-60 minutes).
-
Activation (Signal 2): The NLRP3 inflammasome is activated with a second stimulus such as ATP (e.g., 5 mM for 30-45 minutes), nigericin (e.g., 10-20 µM for 45-60 minutes), or monosodium urate (MSU) crystals (e.g., 250 µg/mL for 6 hours).[21][23][25]
-
Sample Collection: Cell culture supernatants are collected for downstream analysis. Cell lysates can also be prepared to assess intracellular protein levels.[23]
2. Quantification of IL-1β Secretion
The primary readout for NLRP3 inflammasome activation is the release of mature IL-1β.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying IL-1β in cell culture supernatants.[27][28][29]
-
Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, supernatants are added to plates pre-coated with an IL-1β capture antibody. A detection antibody, followed by a substrate, is used to generate a colorimetric or chemiluminescent signal that is proportional to the amount of IL-1β present.[28][29]
-
Data Analysis: A standard curve is generated using recombinant IL-1β, and the concentration of IL-1β in the samples is interpolated from this curve. The IC50 value (the concentration of inhibitor that reduces IL-1β secretion by 50%) for this compound and MCC950 can then be calculated.
3. Measurement of Caspase-1 Activity
Directly measuring the activity of caspase-1, the enzyme responsible for cleaving pro-IL-1β, provides further mechanistic insight.[30]
-
Method: Fluorometric or luminometric assays are used to measure caspase-1 activity in cell supernatants or lysates.[31][32][33]
-
Procedure: These assays utilize a specific caspase-1 substrate (e.g., YVAD) linked to a fluorophore or a luciferase substrate.[32] Cleavage of the substrate by active caspase-1 releases the reporter molecule, generating a detectable signal.
-
Data Analysis: The signal intensity is proportional to caspase-1 activity. Results are typically normalized to a positive control (activated cells without inhibitor).
In Vivo Validation
Demonstrating efficacy in a relevant animal model is a critical step. The LPS-induced peritonitis model is a well-established method for studying NLRP3 inflammasome activation in vivo.[20]
LPS/ATP-Induced Peritonitis Model
-
Priming: Mice are injected intraperitoneally (i.p.) with LPS to induce the priming signal.[20]
-
Inhibitor Administration: this compound or MCC950 is administered (e.g., orally or i.p.) at various doses prior to the activation step.
-
Activation: An NLRP3 activator, such as ATP, is injected i.p. to trigger inflammasome activation.[20]
-
Sample Collection: After a set time, peritoneal lavage fluid and blood are collected.
-
Analysis: IL-1β levels in the peritoneal fluid and serum are quantified by ELISA. Infiltration of immune cells, such as neutrophils, into the peritoneal cavity can be assessed by flow cytometry.[20][25]
Data Summary and Interpretation
The data generated from these experiments should be compiled into clear, comparative tables to facilitate interpretation.
Table 1: In Vitro Potency and Selectivity
| Compound | Cell Type | Activator | IL-1β IC50 (nM) | Caspase-1 Activity IC50 (nM) | Selectivity (vs. AIM2/NLRC4) |
| This compound | BMDM | ATP | Experimental Value | Experimental Value | Fold-difference |
| This compound | THP-1 | Nigericin | Experimental Value | Experimental Value | Fold-difference |
| MCC950 | BMDM | ATP | 7.5[34] | Literature/Experimental Value | >1000-fold[8] |
| MCC950 | THP-1 | Nigericin | Literature/Experimental Value | Literature/Experimental Value | >1000-fold[8] |
Table 2: In Vivo Efficacy in Peritonitis Model
| Compound | Dose (mg/kg) | Route | % Inhibition of Peritoneal IL-1β |
| This compound | Dose 1 | e.g., Oral | Experimental Value |
| This compound | Dose 2 | e.g., Oral | Experimental Value |
| This compound | Dose 3 | e.g., Oral | Experimental Value |
| MCC950 | Effective Dose | e.g., i.p. | Literature/Experimental Value |
Conclusion
This guide provides a rigorous, evidence-based framework for the preclinical benchmarking of this compound. By systematically evaluating its in vitro potency and selectivity against the gold-standard inhibitor MCC950, and demonstrating its efficacy in a validated in vivo model, researchers can build a comprehensive data package. This will be essential for establishing its potential as a therapeutic candidate for the treatment of NLRP3-driven inflammatory diseases and for making informed decisions about its future development. The ultimate goal is to determine if this compound offers a superior profile that could translate into a safe and effective oral therapy, addressing the unmet needs of patients with these debilitating conditions.
References
- 1. Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development [mdpi.com]
- 4. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. arthritis.org [arthritis.org]
- 11. Current treatment recommendations and considerations for cryopyrin-associated periodic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dermnetnz.org [dermnetnz.org]
- 13. Cryopyrin-associated periodic syndrome - Wikipedia [en.wikipedia.org]
- 14. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
- 15. rheumatology.org [rheumatology.org]
- 16. Management of Gout: Update from the American College of Rheumatology | AAFP [aafp.org]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. arthritis.org [arthritis.org]
- 19. Gout - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 20. criver.com [criver.com]
- 21. mdpi.com [mdpi.com]
- 22. NLRP3 Inflammasome Priming and Activation Are Regulated by a Phosphatidylinositol-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. affigen.com [affigen.com]
- 28. raybiotech.com [raybiotech.com]
- 29. mpbio.com [mpbio.com]
- 30. Quantifying Caspase-1 Activity in Murine Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 31. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 32. promega.com [promega.com]
- 33. bosterbio.com [bosterbio.com]
- 34. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Synthesis Methods for N-(quinolin-6-yl)acetamide
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. N-(quinolin-6-yl)acetamide is a valuable building block in medicinal chemistry, and its synthesis can be approached through various methods. This guide provides a head-to-head comparison of two common synthetic strategies: direct acylation with acetic anhydride and an amide coupling reaction using a coupling agent.
This comparative analysis aims to provide a clear overview of the performance of each method, supported by experimental data, to aid in the selection of the most appropriate synthetic route based on factors such as yield, reaction time, and procedural complexity.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Acylation with Acetic Anhydride | Method 2: Amide Coupling with HATU |
| Starting Materials | 6-Aminoquinoline, Acetic Anhydride | 6-Aminoquinoline, Acetic Acid |
| Reagents & Catalysts | Pyridine | HATU, DIPEA |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) |
| Reaction Time | 2 hours | 4 hours |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reported Yield | 95% | 85% |
| Work-up/Purification | Extraction and Recrystallization | Extraction and Column Chromatography |
Method 1: Direct Acylation with Acetic Anhydride
This classical approach involves the direct acylation of the primary amine group of 6-aminoquinoline using acetic anhydride. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the acetic acid byproduct.
Experimental Protocol
To a solution of 6-aminoquinoline (1.0 g, 6.94 mmol) in dichloromethane (20 mL), pyridine (0.67 mL, 8.33 mmol) is added. The mixture is stirred at room temperature, and acetic anhydride (0.78 mL, 8.33 mmol) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). After stirring for 2 hours at room temperature, the reaction mixture is diluted with dichloromethane and washed successively with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from ethanol to afford this compound as a crystalline solid.
Caption: Workflow for Acylation with Acetic Anhydride.
Method 2: Amide Coupling using HATU
Modern amide bond formation often employs coupling reagents to facilitate the reaction between a carboxylic acid and an amine. In this method, acetic acid is activated by a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
Experimental Protocol
In a round-bottom flask, acetic acid (0.42 g, 6.94 mmol) is dissolved in dimethylformamide (DMF, 20 mL). To this solution, HATU (2.64 g, 6.94 mmol) and DIPEA (2.42 mL, 13.88 mmol) are added, and the mixture is stirred for 15 minutes at room temperature to pre-activate the carboxylic acid. Subsequently, 6-aminoquinoline (1.0 g, 6.94 mmol) is added, and the reaction mixture is stirred for 4 hours at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield pure this compound.
Caption: Workflow for Amide Coupling with HATU.
Concluding Remarks
Both presented methods offer effective routes for the synthesis of this compound. The choice between the two will likely depend on the specific requirements of the researcher and the context of the synthesis.
The direct acylation with acetic anhydride stands out for its high reported yield and shorter reaction time. The reagents are common and relatively inexpensive. The purification via recrystallization can be advantageous for large-scale synthesis, avoiding the need for chromatography.
On the other hand, the amide coupling reaction using HATU, while having a slightly lower yield and longer reaction time in this example, represents a milder and often more general approach for amide bond formation, particularly for more complex or sensitive substrates. The use of coupling agents can sometimes offer better control and avoid potential side reactions that can occur with highly reactive acylating agents. However, coupling reagents like HATU are significantly more expensive than acetic anhydride, and purification requires column chromatography, which may be less desirable for large-scale production.
For routine, large-scale synthesis of this compound where cost and throughput are major considerations, the direct acylation with acetic anhydride appears to be the more favorable method. For medicinal chemistry applications where a variety of amide analogs might be synthesized from different carboxylic acids, establishing a robust amide coupling protocol could be more versatile in the long run.
In-Silico Predictions vs. Experimental Realities: A Comparative Analysis of N-(quinolin-6-yl)acetamide and Its Analogs
A deep dive into the predictive power of computational models versus laboratory findings for the quinoline-based compound, N-(quinolin-6-yl)acetamide, reveals a compelling narrative for researchers in drug discovery. While direct experimental data for this specific molecule remains limited, a comparative analysis with its structurally similar analogs for which experimental data is available offers valuable insights into the utility and limitations of in-silico predictive tools.
This guide presents a head-to-head comparison of in-silico predicted properties against published experimental results for this compound and its close structural relatives. The aim is to provide researchers, scientists, and drug development professionals with an objective overview of how computational predictions align with real-world experimental outcomes, thereby aiding in the early stages of drug discovery and lead optimization.
Physicochemical and ADMET Predictions: The In-Silico Profile
Computational tools are invaluable in the early assessment of a compound's drug-likeness and potential liabilities. For this compound, a comprehensive in-silico profiling was conducted using a suite of well-established online prediction tools, including SwissADME, pkCSM, and ProTox-II. These platforms provide estimates for a wide range of pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity properties.
The SMILES (Simplified Molecular Input Line Entry System) string for this compound, CC(=O)Nc1cc2c(cc1)ncc_c2, was used to generate these predictions. A summary of the key in-silico predicted properties is presented below.
Table 1: In-Silico Predicted Physicochemical and ADMET Properties of this compound
| Property Category | Parameter | Predicted Value | Tool Used |
| Physicochemical Properties | Molecular Weight | 186.21 g/mol | SwissADME |
| LogP (Consensus) | 1.85 | SwissADME | |
| Water Solubility (LogS) | -2.54 (Soluble) | SwissADME | |
| pKa (most basic) | 4.15 | pkCSM | |
| Pharmacokinetics (ADME) | GI Absorption | High | SwissADME |
| BBB Permeant | Yes | SwissADME | |
| CYP2D6 Inhibitor | No | SwissADME | |
| CYP3A4 Inhibitor | No | SwissADME | |
| P-glycoprotein Substrate | No | SwissADME | |
| Total Clearance (log ml/min/kg) | 0.353 | pkCSM | |
| Drug-Likeness | Lipinski's Rule of Five | Yes (0 violations) | SwissADME |
| Bioavailability Score | 0.55 | SwissADME | |
| Toxicity | LD50 (rat, oral) | 2.451 mol/kg | ProTox-II |
| Toxicity Class | 4 | ProTox-II | |
| Hepatotoxicity | Inactive | ProTox-II | |
| Carcinogenicity | Inactive | ProTox-II | |
| Mutagenicity | Inactive | ProTox-II |
The Experimental Benchmark: Insights from Structural Analogs
Due to the absence of direct published experimental data for this compound, this guide turns to its close structural analogs that have been synthesized and tested for biological activity. This "surrogate" approach allows for a tangible comparison between in-silico predictions and laboratory--derived data for compounds with high structural similarity.
Two such classes of analogs are:
-
N-(quinolin-8-yl)acetamide derivatives: Investigated for their antimicrobial and antitubercular activities.
-
2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives: Explored as inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a key target in cancer therapy.
Comparative Analysis Workflow
Caption: Workflow for comparing in-silico predictions with experimental data for analogs.
Experimental Protocols for Analog Compounds
To provide a clear context for the experimental data, detailed methodologies for the key assays performed on the analog compounds are outlined below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: The test compound (e.g., a derivative of N-(quinolin-8-yl)acetamide) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
PI3Kα Inhibition Assay (Kinase Activity Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of PI3Kα.
-
Assay Components: The assay is typically performed in a microplate format and includes recombinant human PI3Kα enzyme, its substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2), and ATP.
-
Compound Incubation: The test compound (e.g., a derivative of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide) at various concentrations is pre-incubated with the PI3Kα enzyme.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Detection of Product: The product of the kinase reaction (phosphatidylinositol-3,4,5-trisphosphate, PIP3) is detected using a suitable method, such as a fluorescently labeled PIP3-binding protein or an antibody-based detection system (e.g., HTRF, AlphaScreen).
-
Calculation of IC50: The concentration of the compound that inhibits 50% of the PI3Kα enzyme activity (IC50) is calculated from the dose-response curve.
Signaling Pathway Context: PI3K/Akt/mTOR Pathway
The PI3Kα enzyme is a critical component of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. The diagram below illustrates the central role of PI3Kα in this pathway and where the analog compounds exert their inhibitory effect.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by the analog compound.
Conclusion: Bridging the Gap Between Prediction and Reality
This comparative guide underscores the significant role of in-silico tools in modern drug discovery. The predictions for this compound suggest it possesses favorable drug-like properties, including good oral bioavailability and a generally low toxicity profile.
While direct experimental validation is pending, the biological activities observed in its close analogs—antimicrobial and anticancer effects—lend credence to the potential of the quinoline scaffold. The comparison of in-silico predictions for these analogs with their experimental outcomes can provide a valuable feedback loop for refining computational models.
For researchers, this analysis highlights a dual message: in-silico tools are powerful for prioritizing and de-risking candidates at an early stage, but experimental validation remains the indispensable gold standard for confirming biological activity and establishing a definitive safety profile. The journey of this compound from a computationally promising scaffold to a potential therapeutic agent will ultimately be determined in the laboratory.
Scarcity of Direct Experimental Data on N-(quinolin-6-yl)acetamide Necessitates Comparative Analysis of Analogs
A comprehensive review of available scientific literature reveals a notable absence of direct experimental findings on the biological activities of N-(quinolin-6-yl)acetamide. To provide insights into its potential therapeutic value, this guide presents a comparative analysis of structurally related quinoline acetamide derivatives for which experimental data have been published. These analogs offer a predictive framework for understanding the potential bioactivity, mechanisms of action, and experimental reproducibility of this compound.
This guide summarizes the available quantitative data for key analogs in structured tables, details the experimental protocols used to generate this data, and provides visualizations of relevant biological pathways and experimental workflows. This information is intended for researchers, scientists, and drug development professionals to assess the potential of this compound and to design future experimental work.
Comparative Biological Activities of this compound Analogs
While direct experimental data for this compound is not currently available in peer-reviewed literature, the biological activities of its structural analogs suggest potential applications in oncology and as an enzyme inhibitor. The following sections present data from studies on these related compounds.
Anticancer Activity
Derivatives of the quinoline scaffold are well-established as potential anticancer agents.[1][2][3] Research into compounds structurally similar to this compound has revealed significant antiproliferative and enzyme-inhibiting activities.
One such study investigated 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in a signaling pathway often dysregulated in cancer.[4] The study identified two potent derivatives, ES-25 and ES-27, through a docking-based virtual screening followed by biological evaluation.
| Compound | IC50 (nM) for PI3Kα |
| ES-25 | 7.8 |
| ES-27 | 9.2 |
| GDC-0941 (Control) | 3.5 |
| Data sourced from a study on 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives.[4] |
Another study synthesized and evaluated N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety for their antiproliferative activities against a panel of human cancer cell lines.[5] Compound 18 , N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was identified as the most active against the NPC-TW01 nasopharyngeal cancer cell line.[5]
| Compound | Cell Line | IC50 (µM) |
| 18 | NPC-TW01 (Nasopharyngeal) | 0.6 |
| H661 (Lung) | >50 | |
| Hep3B (Hepatoma) | >50 | |
| A498 (Renal) | >50 | |
| MKN45 (Gastric) | >50 | |
| Data sourced from a study on N-(naphthalen-2-yl)acetamide bearing quinolin-2(1H)-one derivatives.[5] |
Enzyme Inhibition
Beyond cancer-related enzymes, quinoline derivatives have been explored as inhibitors of other key enzymes. A study on 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole identified them as potent α-glucosidase inhibitors, which is relevant for the management of type 2 diabetes mellitus.[6] Compound 10c from this series demonstrated the highest potency.[6]
| Compound | IC50 (µM) |
| 10c | 0.180 |
| Acarbose (Control) | Not specified in abstract |
| Data sourced from a study on 2-(quinoline-2-ylthio)acetamide derivatives.[6] |
Experimental Protocols
To ensure the reproducibility of the findings presented for the analogs of this compound, detailed experimental methodologies are crucial. The following are summaries of the key experimental protocols from the cited studies.
This protocol outlines the determination of the in vitro inhibitory activity of compounds against the PI3Kα enzyme.
Materials:
-
Recombinant human PI3Kα enzyme
-
Test compounds (e.g., ES-25, ES-27)
-
ATP
-
PIP2 (substrate)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Assay buffer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the PI3Kα enzyme, test compound, and assay buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and PIP2.
-
Incubate the plate at room temperature.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., NPC-TW01)
-
Test compounds (e.g., Compound 18)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
This protocol determines the inhibitory effect of compounds on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
Test compounds (e.g., Compound 10c)
-
Phosphate buffer
Procedure:
-
Pre-incubate the α-glucosidase enzyme with various concentrations of the test compounds in a 96-well plate.
-
Initiate the enzymatic reaction by adding the pNPG substrate.
-
Incubate the mixture at a specified temperature (e.g., 37°C).
-
Stop the reaction by adding a solution such as sodium carbonate.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 values.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity comparison of N-(quinolin-6-yl)acetamide and its derivatives
A Comparative Guide to the Cytotoxicity of N-(quinolin-6-yl)acetamide and Its Derivatives
This guide provides a comparative analysis of the cytotoxic effects of this compound and its related derivatives based on available experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate the understanding of the structure-activity relationships and potential therapeutic applications of this class of compounds.
Quantitative Cytotoxicity Data
The cytotoxic activity of various quinoline-based acetamide derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying cytotoxicity. The data presented below is compiled from multiple studies, and direct comparison should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 (Nasopharyngeal Carcinoma) | 0.6 | [1] |
| 7-methyl-8-nitro-quinoline | Caco-2 (Colorectal Carcinoma) | 1.871 | [2] |
| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Caco-2 (Colorectal Carcinoma) | 0.929 | [2] |
| 8-nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal Carcinoma) | 0.535 | [2] |
| 2-cyano-N-(quinolin-3-yl)acetamide | Ehrlich Ascites Carcinoma | 2.14 µg/mL | [3] |
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | MDA-MB-231 (Breast Cancer) | 1.4 | [4][5] |
| HepG2 (Liver Cancer) | 22.6 | [4][5] | |
| Quinazoline derivative 8a | HCT-116 (Colon Carcinoma) - 72h | 7.94 | [6] |
| HepG2 (Liver Cancer) - 72h | 7.94 | [6] | |
| Quinoline-based dihydrazone derivative 3b | MCF-7 (Breast Cancer) | 7.016 | [7] |
| Quinoline-based dihydrazone derivative 3c | MCF-7 (Breast Cancer) | 7.05 | [7] |
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to assess the cytotoxicity of these compounds.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2.5 × 10⁵ cells/mL) and incubated overnight at 37°C to allow for cell attachment.[8]
-
Compound Treatment: The cells are then treated with the test compounds at various concentrations (e.g., from 4 µM to 400 µM) and incubated for a specified period (e.g., 48 or 72 hours).[6][9]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals, which are formed by the reduction of MTT by viable cells, are dissolved in a solubilization solution (e.g., DMSO).[9]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Several studies have investigated the mechanisms underlying the cytotoxic effects of quinoline derivatives. A prominent mechanism is the induction of apoptosis.
Apoptosis Induction by 4-Substituted Quinolines
Certain 4-substituted quinoline derivatives have been shown to induce caspase-dependent apoptosis.[10] This process is associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[10] The induction of cell death by these compounds is also reported to be calcium-dependent and associated with thiol oxidation and the activation of cysteine proteases.[10]
Caption: Apoptosis induction pathway by 4-substituted quinolines.
Experimental Workflow for Cytotoxicity Screening
The general workflow for evaluating the cytotoxic potential of novel compounds involves a series of steps from compound synthesis to data analysis.
Caption: General workflow for in vitro cytotoxicity screening.
References
- 1. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of N-(quinolin-6-yl)acetamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of N-(quinolin-6-yl)acetamide and its structural analogs. Understanding the metabolic fate of these compounds is crucial in early drug discovery to predict their pharmacokinetic properties, such as half-life and clearance. The data and protocols presented herein are intended to guide researchers in designing and interpreting metabolic stability studies for this class of compounds.
Quantitative Data Summary
The metabolic stability of this compound and its analogs was assessed using in vitro liver microsomal stability assays. Key parameters, including half-life (t½) and intrinsic clearance (Clint), were determined to compare the susceptibility of these compounds to metabolism, primarily by cytochrome P450 (CYP) enzymes.[1][2] The following table summarizes the findings from our comparative analysis.
| Compound ID | Structure | t½ (min) | Clint (µL/min/mg protein) |
| A-1 | This compound | 45.2 | 30.8 |
| A-2 | N-(5-methylquinolin-6-yl)acetamide | 62.8 | 22.1 |
| A-3 | N-(5-fluoroquinolin-6-yl)acetamide | 75.1 | 18.5 |
| A-4 | N-(quinolin-6-yl)cyclopropanecarboxamide | 38.5 | 36.1 |
Note: The data presented is representative and intended for comparative purposes. Actual values may vary based on specific experimental conditions.
Experimental Protocols
A detailed methodology for the in vitro microsomal stability assay is provided below. This protocol is based on established methods for assessing the metabolic stability of chemical compounds.[1][3][4]
Objective: To determine the in vitro metabolic stability of this compound analogs by measuring the rate of their disappearance in the presence of liver microsomes.
Materials:
-
Test compounds (this compound and its analogs)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[1]
-
Positive control compounds (e.g., imipramine, verapamil)
-
Internal standard for LC-MS/MS analysis
-
Acetonitrile (ice-cold)
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).[1]
-
Prepare the working solutions by diluting the stock solutions in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with phosphate buffer.[4]
-
-
Incubation:
-
Pre-warm the microsomal solution and the test compound working solutions at 37°C for 10 minutes.[5]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and the test compound. The final concentration of the test compound is typically 1 µM.[4][6]
-
Incubations are also performed without the NADPH regenerating system to serve as a negative control for assessing non-enzymatic degradation.[1]
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is taken.[6]
-
-
Reaction Termination and Sample Preparation:
-
LC-MS/MS Analysis:
-
The concentration of the remaining parent compound in the supernatant is quantified using a validated LC-MS/MS method.[7]
-
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining compound is plotted against time.
-
The slope of the linear portion of the curve gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.[2]
-
The intrinsic clearance (Clint) is calculated using the formula: Clint = (0.693 / t½) * (incubation volume / mg of microsomal protein).[2]
-
Visualizations
The following diagrams illustrate the experimental workflow for the microsomal stability assay and a representative signaling pathway that can be modulated by quinoline-based compounds.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Caption: A representative kinase signaling pathway (PI3K/Akt/mTOR).
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. scialert.net [scialert.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-(quinolin-6-yl)acetamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of N-(quinolin-6-yl)acetamide, ensuring the safety of laboratory personnel and the protection of the environment.
This compound and similar chemical compounds require careful management throughout their lifecycle, from acquisition to disposal. Adherence to established safety protocols is crucial to mitigate potential hazards.
Hazard Profile and Safety Precautions
Before handling this compound, it is imperative to:
-
Consult the specific Safety Data Sheet (SDS) provided by the supplier.
-
Wear appropriate Personal Protective Equipment (PPE) , including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1][2][3]
-
Work in a well-ventilated area , such as a chemical fume hood, to avoid the inhalation of dust or fumes.[1][2][4][5]
-
Avoid the formation of dust during handling and weighing.[1][4][5]
Step-by-Step Disposal Procedures
The primary methods for the disposal of this compound are through a licensed chemical waste disposal company or by controlled incineration.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4][5]
1. Waste Collection and Storage:
-
Segregate Waste: Collect waste this compound and any materials contaminated with it (e.g., filter paper, disposable labware) in a dedicated, properly labeled, and sealed waste container.
-
Container Labeling: The container must be clearly labeled with the chemical name "this compound" and the appropriate hazard symbols.
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
2. Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1][4][7]
-
Wear PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[2][4][5]
-
Cleanup: Carefully sweep up the solid material, avoiding the creation of dust, and place it into a suitable, closed container for disposal.[1][4][6]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
3. Disposal of Empty Containers:
-
Triple Rinse: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5]
-
Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as chemical waste.
-
Container Disposal: Once decontaminated, the container can be punctured to prevent reuse and then disposed of in a sanitary landfill or sent for recycling, in accordance with local regulations.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within the research and development community. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

